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  • Product: (3-nitro-1H-pyrazol-1-yl)acetaldehyde
  • CAS: 1015939-63-5

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of (3-Nitro-1H-pyrazol-1-yl)acetaldehyde

This technical guide provides a rigorous spectroscopic analysis of (3-nitro-1H-pyrazol-1-yl)acetaldehyde , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and bioactive pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous spectroscopic analysis of (3-nitro-1H-pyrazol-1-yl)acetaldehyde , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and bioactive pyrazole scaffolds.[1]

[1]

Executive Summary & Compound Profile

Target Analyte: (3-Nitro-1H-pyrazol-1-yl)acetaldehyde IUPAC Name: 2-(3-Nitro-1H-pyrazol-1-yl)acetaldehyde Molecular Formula:


Molecular Weight:  155.11  g/mol
Core Application:  Precursor for N-functionalized energetic materials; intermediate in pharmaceutical fragment synthesis.[1]
Structural Context

The molecule consists of a 3-nitropyrazole core N-alkylated with an acetaldehyde moiety.[1] The electron-withdrawing nitro group (


) at the C3 position significantly influences the chemical shifts of the pyrazole ring protons and the acidity of the 

-methylene protons.[1]

Stability Note: As an N-substituted acetaldehyde, this compound is prone to hydration (gem-diol formation) in aqueous media and polymerization upon prolonged storage.[1] Fresh preparation or storage as the diethyl acetal precursor is recommended.[1]

Synthesis & Impurity Profile (Context for Spectra)

To accurately interpret spectroscopic data, one must understand the genesis of the sample. The standard synthesis involves the alkylation of 3-nitropyrazole with bromoacetaldehyde diethyl acetal, followed by acid hydrolysis.

Common Impurities to Identify:

  • Starting Material: 3-Nitropyrazole (Distinct NMR signals).[1][2][3]

  • Intermediate: Diethyl acetal protected form (Triplet at

    
    1.2 ppm, Quartet at 
    
    
    
    3.6 ppm in
    
    
    NMR).
  • Hydrate: Gem-diol form (Disappearance of aldehyde carbonyl in

    
     NMR).[1]
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 or 

(Note: DMSO may suppress aldehyde exchange but can shift water peaks).[1]
NMR Characterization

The proton spectrum is characterized by the distinct descreening of the aldehyde proton and the specific coupling pattern of the pyrazole ring.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
CHO 9.65 – 9.80 Singlet (or Triplet)1H

Aldehyde proton.[1] Highly deshielded by carbonyl anisotropy.[1] May show weak coupling to

.[1]
H-5 7.90 – 8.10 Doublet1H

Pyrazole C5-H. Adjacent to N1, most deshielded ring proton.
H-4 6.95 – 7.10 Doublet1H

Pyrazole C4-H. Shielded relative to H-5, but deshielded by adjacent

.

5.15 – 5.35 Doublet (or Singlet)2H


-Methylene.[1] Shifted downfield due to N1 attachment and carbonyl proximity.[1]

Critical Diagnostic: The coupling constant


 (

2.4 Hz) distinguishes the 1,3-substituted isomer from the 1,5-isomer (where

Hz).
NMR Characterization
CarbonShift (

, ppm)
TypeNotes
C=O 196.0 – 198.5 Quaternary (CH)Characteristic aldehyde carbonyl. Disappears if hydrated.
C-3 154.0 – 156.0 QuaternaryAttached to

.[1] Broadened by

quadrupole relaxation.
C-5 134.0 – 136.0 Methine (CH)Adjacent to N1.
C-4 104.0 – 106.0 Methine (CH)Intermediate shielding.[1]

58.0 – 60.5 MethyleneN-linked methylene carbon.[1]

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, particularly for the presence of the nitro and carbonyl groups.

Functional GroupWavenumber (

)
IntensityVibrational Mode
Aldehyde C-H 2850 & 2750 MediumFermi doublet (Critical for distinguishing aldehyde from ketone).[1]
C=O (Carbonyl) 1725 – 1740 StrongAldehyde stretching vibration.[1]

(Asym)
1530 – 1550 StrongAsymmetric nitro stretch.[1]

(Sym)
1340 – 1360 StrongSymmetric nitro stretch.[1]
Pyrazole Ring 1480 – 1500 MediumC=N / C=C skeletal vibrations.[1]
N-N 1020 – 1050 WeakRing breathing mode.[1]

Mass Spectrometry (MS) & Fragmentation Logic

Method: ESI (Positive Mode) or GC-MS (EI).[1]

  • Molecular Ion (

    
    ):  m/z 156.1 (ESI)
    
  • Base Peak: Often m/z 110 (Loss of

    
    ) or m/z 127 (Loss of CHO).
    
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation steps expected in Electron Impact (EI) mass spectrometry, useful for confirming the structure.

MS_Fragmentation M Molecular Ion [M]+ m/z 155 Frag1 [M - CHO]+ m/z 126 (Loss of Formyl) M->Frag1 -29 Da (CHO) Frag2 [M - NO2]+ m/z 109 (Loss of Nitro) M->Frag2 -46 Da (NO2) Frag3 Pyrazole Core [C3H3N2]+ m/z 67 Frag1->Frag3 Ring Cleavage Frag2->Frag3 Degradation

Caption: Predicted EI-MS fragmentation pathway showing primary loss of the labile aldehyde and nitro groups.

Experimental Protocol: Characterization Workflow

This protocol ensures data integrity by preventing sample degradation during analysis.[1]

Step 1: Sample Preparation[1]
  • Solvent Selection: Use DMSO-

    
      for NMR.[1] Avoid 
    
    
    
    (Methanol-
    
    
    ) as it will form a hemiacetal, complicating the spectrum.
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove polymerized solids.
    
Step 2: Data Acquisition
  • Run

    
     NMR (16 scans):  Focus on the 9-10 ppm region. If the aldehyde peak is split or broad, it indicates partial hydration.
    
  • Run IR (ATR): Ensure the crystal is dry. Look for the Fermi doublet at 2750/2850

    
     to confirm the aldehyde functionality is intact.[1]
    
  • LC-MS: Use an acetonitrile/water gradient with 0.1% Formic Acid.[1]

    • Caution: The acidic mobile phase may hydrate the aldehyde on-column.[1] Look for

      
       (hydrate adduct) in the mass spectrum.
      

Logical Validation: Structure-to-Spectrum Correlation

To validate the structure without a reference standard, use the "Connectivity Check" diagram below. This maps the observed signals back to the specific structural environment.[1]

NMR_Assignment Aldehyde Aldehyde Proton (CHO) Signal_9ppm Singlet ~9.7 ppm Aldehyde->Signal_9ppm Deshielded by C=O Methylene Methylene (N-CH2) Signal_5ppm Doublet/Singlet ~5.2 ppm Methylene->Signal_5ppm N-Effect + C=O Effect Nitro Nitro Group (NO2) H5 Proton H-5 (Adj. to N) Signal_8ppm Doublet ~8.0 ppm H5->Signal_8ppm Alpha to Nitrogen H4 Proton H-4 (Adj. to NO2) Signal_7ppm Doublet ~7.0 ppm H4->Signal_7ppm Beta to Nitrogen Alpha to NO2 Signal_9ppm->Signal_5ppm Possible Weak Coupling Signal_8ppm->Signal_7ppm Ring Coupling (J~2.4Hz)

Caption: NMR connectivity map linking structural moieties to predicted chemical shifts and coupling interactions.

References

  • Synthesis of Nitropyrazoles

    • Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles[4]

    • Source: ACS Omega (2023)
    • URL:[Link]

  • NMR of Pyrazole Derivatives

    • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles[5]

    • Source: Magnetic Resonance in Chemistry (CSIC)
    • URL:[Link]

  • General Characterization of N-Alkyl Nitropyrazoles

    • Title: Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles[1]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Aldehyde Precursor Chemistry

    • Title: (4-nitro-1H-pyrazol-1-yl)acetaldehyde (Isomer Reference Data)[1]

    • Source: PubChem CID 25220516[1][6]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Chemical Properties and Synthetic Architecture of 3-Nitro-1H-Pyrazole Derivatives

Executive Summary 3-Nitro-1H-pyrazole (3-NP) represents a bifurcated scaffold in modern organic chemistry: it is simultaneously a high-energy density precursor for advanced explosives and a critical bioisostere in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-1H-pyrazole (3-NP) represents a bifurcated scaffold in modern organic chemistry: it is simultaneously a high-energy density precursor for advanced explosives and a critical bioisostere in medicinal chemistry. Unlike its 4-nitro isomer, which is easily accessible via direct electrophilic aromatic substitution, 3-NP requires specific synthetic choreography to overcome the natural electronic bias of the pyrazole ring.

This guide provides an in-depth analysis of the physicochemical properties, synthetic challenges (specifically regioselectivity), and functionalization logic of 3-NP derivatives. It is designed to move beyond basic textbook definitions, offering field-proven protocols and mechanistic insights.

Part 1: Structural Dynamics & Physicochemical Profile

Tautomerism and Acidity

The core challenge in working with 3-NP lies in its annular tautomerism. In solution, the proton oscillates between N1 and N2. While often denoted as "3-nitro," the molecule exists in equilibrium with "5-nitro-1H-pyrazole."[1]

  • Acidity (pKa): The nitro group at position 3 exerts a strong electron-withdrawing induction (-I) and mesomeric (-M) effect. While unsubstituted pyrazole has a pKa of ~14.2, the introduction of the nitro group significantly increases the acidity of the N-H proton, typically lowering the pKa to the 9.0–10.0 range (depending on solvent).

  • Implication: This enhanced acidity facilitates facile deprotonation by weak bases (e.g.,

    
    ), making N-alkylation rapid but liable to regiochemical mixtures.
    
Energetic Profile

In the context of High-Energy Density Materials (HEDMs), 3-NP derivatives are prized for their high heat of formation (


) and density.[2]
  • Density: ~1.5–1.6 g/cm³ (parent), rising to >1.8 g/cm³ for polynitrated derivatives (e.g., 3,4,5-trinitropyrazole).

  • Oxygen Balance: The nitro group improves oxygen balance, critical for propellant applications.[3]

Part 2: Synthetic Architectures

The Nitration Paradox (Expert Insight)

A common pitfall for junior chemists is attempting to synthesize 3-NP via direct nitration of pyrazole with mixed acid (


).
  • The Result: This invariably yields 4-nitropyrazole .

  • The Reason: The pyrazolium ion formed in acidic media is deactivated. Electrophilic attack occurs at the C4 position, which is the least deactivated site kinetically.

The Rearrangement Solution

To access the C3 position, one must utilize a thermal rearrangement of N-nitropyrazole . This process is thermodynamically driven and involves a [1,5]-sigmatropic shift.

DOT Diagram: Synthesis Pathway

Synthesis Pyrazole 1H-Pyrazole (Starting Material) NNitro 1-Nitropyrazole (Kinetic Intermediate) Pyrazole->NNitro HNO3, Ac2O (N-Nitration) Nitro4 4-Nitropyrazole (Undesired Byproduct) Pyrazole->Nitro4 HNO3, H2SO4 (Direct EAS) Nitro3 3-Nitro-1H-pyrazole (Thermodynamic Product) NNitro->Nitro3 180°C, PhCN [1,5]-Sigmatropic Shift

Figure 1: The divergent synthetic pathways for nitropyrazoles. Direct nitration (red path) leads to the 4-isomer, while the rearrangement strategy (green path) secures the 3-isomer.

Part 3: Reactivity & Functionalization

The Challenge of N-Alkylation Regioselectivity

When alkylating 3-nitro-1H-pyrazole, two isomers are possible:

  • 1-alkyl-3-nitropyrazole (N1 product): Generally preferred sterically.

  • 1-alkyl-5-nitropyrazole (N2 product): Often formed if the "5-nitro" tautomer reacts.

Expert Rule of Thumb: Under basic conditions (


/DMF) with primary alkyl halides, the 1-alkyl-3-nitro  isomer usually predominates (approx. 80:20 to 90:10 ratio) because the N1 nitrogen is less sterically hindered by the adjacent nitro group compared to the N2 nitrogen (which would place the alkyl group directly adjacent to the nitro group in the 5-position).
Reduction to 3-Aminopyrazole

The reduction of the nitro group provides the 3-aminopyrazole scaffold, a "privileged structure" in kinase inhibitor design (e.g., inhibiting CDK or VEGF pathways).

DOT Diagram: Functionalization Logic

Functionalization cluster_0 Pathway A: Energetics cluster_1 Pathway B: Medicinal Chemistry Root 3-Nitro-1H-pyrazole DNP 3,4-Dinitropyrazole (DNP) Root->DNP HNO3/Oleum (Electrophilic Subst.) Alkylated 1-Alkyl-3-nitropyrazole Root->Alkylated R-X, Base (N-Alkylation) TNP 3,4,5-Trinitropyrazole (TNP) DNP->TNP Aggressive Nitration Amine 1-Alkyl-3-aminopyrazole Alkylated->Amine H2, Pd/C (Reduction) Drug Amide/Urea Derivatives (Kinase Inhibitors) Amine->Drug Acylation

Figure 2: Functionalization logic tree splitting into high-energy materials (left) and pharmaceutical scaffolds (right).

Part 4: Comparative Data Analysis

The following table contrasts the key derivatives of the pyrazole scaffold. Note the density jump upon polynitration.

Property3-Nitro-1H-pyrazole4-Nitro-1H-pyrazole3,4-Dinitropyrazole (DNP)
CAS Number 26621-44-32075-46-935852-77-8
Melting Point 174–176 °C162–164 °C86–88 °C
Density (Crystal) ~1.58 g/cm³~1.52 g/cm³1.87 g/cm³
pKa (approx) 9.59.65.14
Primary Use PrecursorPrecursorExplosive (Melt-Cast)
Synthesis Route RearrangementDirect NitrationNitration of 3-NP

Part 5: Experimental Protocols

Protocol A: Synthesis of 3-Nitro-1H-pyrazole (Rearrangement Method)

Based on the methodology of Janssen et al. (1973).

Safety Warning: This reaction involves energetic intermediates. Use a blast shield.

  • N-Nitration:

    • Dissolve pyrazole (6.8 g, 0.1 mol) in acetic anhydride (25 mL).

    • Cool to 0°C. Dropwise add fuming nitric acid (5 mL) while keeping temp <10°C.

    • Stir for 2h at 0°C. Pour onto ice. Filter the white precipitate (1-nitropyrazole).

    • Checkpoint: Verify structure by NMR (Peak at ~8.5 ppm is absent; N-NO2 shift distinct).

  • Thermal Rearrangement:

    • Dissolve 1-nitropyrazole (5.0 g) in benzonitrile (20 mL).

    • Heat the sealed pressure tube or heavy-walled flask to 175–180°C for 3 hours.

    • Mechanism:[4] The nitro group migrates from N1 to C3 via a [1,5]-sigmatropic shift.

    • Cool to room temperature.[5][6] The product often precipitates or can be induced by adding hexanes.

    • Filter and recrystallize from water/ethanol.[7]

    • Yield: Typically 80–90%.

Protocol B: Regioselective N-Alkylation (Targeting N1)

Standard procedure for medicinal chemistry intermediates.

  • Setup: Charge a flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Base: Add

    
     (1.5 eq). Stir for 15 min to deprotonate (color change often observed).
    
  • Alkylation: Add Alkyl Bromide (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If N2-alkylation (5-nitro isomer) is observed, lower temperature to 0°C to improve kinetic control favoring the less hindered N1 position.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 1-alkyl-3-nitro isomer is typically less polar (higher Rf) than the 1-alkyl-5-nitro isomer due to dipole moment cancellation.

References

  • Janssen, J. W. A. M., et al. (1973).[5] "Pyrazoles.[1][4][5][7][8][9][10][11][12][13][14][15] XII. Preparation of 3(5)-Nitropyrazoles by Thermal Rearrangement of N-Nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782. [16]

  • Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter. (Chapter on Nitropyrazoles covering DNP and TNP energetics).

  • BenchChem. (2025).[7][14] "Optimizing N-Alkylation of Pyrazoles: Technical Support Guide." (Specific insights on regioselectivity factors).

  • PubChem. "3-Nitropyrazole Compound Summary." National Library of Medicine.

Sources

Foundational

The Nitro Group's Potent Influence: A Technical Guide to the Biological Activity of Nitro-Substituted Pyrazoles

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities. The strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities. The strategic introduction of a nitro (-NO2) group to this versatile ring system can dramatically modulate its physicochemical properties and pharmacological effects, often unlocking potent and selective activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of nitro-substituted pyrazoles, offering field-proven insights and detailed methodologies to empower your research and development endeavors.

The Strategic Role of the Nitro Group in Pyrazole Chemistry

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic and steric properties of the pyrazole ring. This modification can enhance binding affinities to biological targets, modulate metabolic stability, and introduce novel mechanisms of action. The position of the nitro group on the pyrazoline ring or on a substituted phenyl ring can drastically alter the compound's biological profile, a key consideration in rational drug design.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nitro-substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which nitro-substituted pyrazoles exert their anticancer effects is the inhibition of protein kinases, such as Aurora kinases and cyclin-dependent kinases (CDKs).[5] These enzymes are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The nitro group can enhance the binding of the pyrazole scaffold to the ATP-binding pocket of these kinases, leading to cell cycle arrest and apoptosis. For instance, certain nitro-substituted pyrazolyl benzimidazoles have demonstrated potent inhibitory effects against Aurora A/B kinases.[5]

anticancer_mechanism cluster_cell Cancer Cell Nitro_Pyrazole Nitro-Substituted Pyrazole Kinase Protein Kinase (e.g., Aurora, CDK) Nitro_Pyrazole->Kinase Inhibition Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Figure 1: Simplified workflow of kinase inhibition by nitro-substituted pyrazoles leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of nitro-substituted pyrazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-based Aurora A kinase inhibitorsHCT116 (Colon)0.39[5]
Pyrazole-based Aurora A kinase inhibitorsMCF7 (Breast)0.46[5]
Pyrazolyl benzimidazolesU937 (Leukemia)Varies[5]
Pyrazolyl benzimidazolesK562 (Leukemia)Varies[5]
Pyrazole-substituted thiadiazolesA549 (Lung)1.537 - 5.176[6]
Pyrazolo[3,4-b]pyrazinesMCF-7 (Breast)9.42[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitro-substituted pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. The addition of a nitro group can significantly enhance the antibacterial and antifungal properties of these compounds.[8][9][10]

Mechanism of Action: Disruption of Microbial Cellular Processes

While the exact mechanisms can vary, nitro-substituted pyrazoles are thought to exert their antimicrobial effects by interfering with essential microbial processes. This can include the inhibition of DNA synthesis, protein synthesis, or key metabolic enzymes. The electron-deficient nature of the nitroaromatic system can also lead to the generation of reactive oxygen species (ROS) within the microbial cell, causing oxidative stress and cell death.

antimicrobial_workflow cluster_effects Inhibition of Cellular Processes Nitro_Pyrazole Nitro-Substituted Pyrazole Microbial_Cell Microbial Cell Nitro_Pyrazole->Microbial_Cell DNA_Synthesis DNA Synthesis Microbial_Cell->DNA_Synthesis disrupts Protein_Synthesis Protein Synthesis Microbial_Cell->Protein_Synthesis disrupts Enzyme_Activity Enzyme Activity Microbial_Cell->Enzyme_Activity disrupts ROS_Generation Reactive Oxygen Species (ROS) Generation Microbial_Cell->ROS_Generation induces Cell_Death Microbial Cell Death DNA_Synthesis->Cell_Death Protein_Synthesis->Cell_Death Enzyme_Activity->Cell_Death ROS_Generation->Cell_Death

Caption: Proposed antimicrobial mechanisms of nitro-substituted pyrazoles.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole derivative 3Escherichia coli0.25[10]
Pyrazole derivative 4Streptococcus epidermidis0.25[10]
Pyrazole derivative 2Aspergillus niger1[10]
Nitro-aromatic derivative 39Penicillium chrysogenumNot specified, but noted as best activity[9]
Nitro-aromatic derivative 39Pseudomonas aeruginosaNot specified, but noted as best activity[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the nitro-substituted pyrazole compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain nitro-substituted pyrazoles have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[10][11][12]

Mechanism of Action: COX Inhibition and Beyond

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Some nitro-substituted pyrazoles may act as COX inhibitors. Additionally, their anti-inflammatory activity could be attributed to the inhibition of other pro-inflammatory mediators, such as nitric oxide synthase (NOS).[13]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli COX_Enzymes COX Enzymes Inflammatory_Stimuli->COX_Enzymes Activates Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Nitro_Pyrazole Nitro-Substituted Pyrazole Nitro_Pyrazole->COX_Enzymes Inhibits

Caption: A simplified pathway of COX inhibition by nitro-substituted pyrazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the nitro-substituted pyrazole compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Other Notable Biological Activities

Beyond the major areas discussed, nitro-substituted pyrazoles have shown potential in other therapeutic areas:

  • Estrogen Receptor Ligands: Novel tetrasubstituted pyrazole derivatives with a nitro substituent on a phenol ring have been synthesized and evaluated for their binding affinity to estrogen receptor (ER) subtypes ERα and ERβ.[2][14][15] The introduction of a nitro group was found to be beneficial for ERβ binding.[14][15]

  • Enzyme Inhibition: The electron-withdrawing nature of the nitro group can contribute to the inhibitory activity of pyrazole derivatives against various enzymes, including monoamine oxidase (MAO).[2]

Synthesis of Nitro-Substituted Pyrazoles

A common synthetic route to nitro-substituted pyrazoles involves the cyclocondensation of a β-dicarbonyl compound with a nitro-substituted hydrazine or the nitration of a pre-formed pyrazole ring.[14][16][17]

General Synthetic Scheme: Knorr Pyrazole Synthesis

synthesis_knorr Diketone 1,3-Diketone Pyrazole Nitro-substituted Pyrazole Diketone->Pyrazole + Hydrazine Nitro-substituted Hydrazine Hydrazine->Pyrazole Cyclocondensation

Sources

Exploratory

Unlocking the Pharmacological Potential of (3-Nitro-1H-pyrazol-1-yl)acetaldehyde: A Whitepaper on Downstream Therapeutic Targets and Mechanistic Pathways

Executive Summary In the landscape of modern drug discovery, highly reactive aldehydes are rarely pursued as terminal therapeutic agents due to their potential for off-target covalent binding and rapid metabolic oxidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly reactive aldehydes are rarely pursued as terminal therapeutic agents due to their potential for off-target covalent binding and rapid metabolic oxidation. However, (3-nitro-1H-pyrazol-1-yl)acetaldehyde represents a highly specialized, bifunctional chemical building block that has recently emerged as a critical linchpin in the synthesis of advanced therapeutics.

This whitepaper provides an in-depth technical analysis of the downstream therapeutic targets accessed via this intermediate. By leveraging its dual reactivity—an electrophilic acetaldehyde moiety for rapid functionalization and a reducible/pharmacophoric 3-nitro-pyrazole core—medicinal chemists have successfully developed potent inhibitors and degraders targeting the TGF-β pathway (ALK5) , the NLRP3 inflammasome , and Hematopoietic Progenitor Kinase 1 (HPK1) .

The Chemical Biology & Reactivity Profile

As a Senior Application Scientist, it is crucial to understand why this specific intermediate is chosen over others. The structural causality of (3-nitro-1H-pyrazol-1-yl)acetaldehyde lies in its orthogonal reactivity:

  • The Acetaldehyde Warhead: The terminal aldehyde allows for rapid, high-yield functionalization via reductive amination. This enables the modular attachment of complex, target-binding amines (e.g., piperazines or heterocycles) to build the core scaffold of a drug molecule.

  • The 3-Nitro-Pyrazole Core: The nitro group is highly electron-withdrawing, modulating the pKa of the pyrazole ring to optimize target docking (often acting as a hydrogen bond acceptor). Furthermore, it can be selectively reduced to an amine at a later synthetic stage, providing a secondary vector for derivatization without disrupting the rest of the molecule.

Protocol 1: Synthesis of Target-Binding Ligands via Reductive Amination

To utilize this building block effectively, the reductive amination must be tightly controlled to prevent the over-reduction of the sensitive nitro group.

  • Step 1: Imine Formation. Combine (3-nitro-1H-pyrazol-1-yl)acetaldehyde (1.0 eq) with a secondary amine (e.g., 1-methylpiperazine, 1.2 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of acetic acid to adjust the pH to 5–6.

    • Causality: Mildly acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine to form the iminium ion.

  • Step 2: Selective Reduction. Add sodium cyanoborohydride (NaCNBH

    
    , 0.5 eq) portion-wise at 0°C.
    
    • Causality: Unlike NaBH

      
      , which is overly aggressive and would reduce the unreacted aldehyde directly to an alcohol, NaCNBH
      
      
      
      requires the protonated state of the iminium ion (pH ~5) to initiate reduction. This preserves the unreacted starting material and entirely protects the nitro-pyrazole core.
  • Step 3: Self-Validating Workup. Quench the reaction with saturated NaHCO

    
     to neutralize the acid and destroy excess hydride. Extract with DCM and purify via flash chromatography.
    
    • Self-Validation: Always perform LC-MS analysis post-purification. The presence of the

      
       peak corresponding to the nitro-product confirms success; if a mass corresponding to 
      
      
      
      is observed, it indicates unintended reduction of the nitro group to an amine, signaling that the reaction temperature was too high or the pH was improperly buffered.

G Aldehyde (3-Nitro-1H-pyrazol-1-yl)acetaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Primary/Secondary Amine Amine->Iminium Reduction NaCNBH3 Reduction (pH 5-6) Iminium->Reduction Product Target-Binding Ligand Reduction->Product Selective Reduction

Step-by-step reductive amination workflow for synthesizing target-binding ligands.

Primary Therapeutic Target 1: ALK5 (TGF-β Type I Receptor)

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of extracellular matrix production, immunosuppression, and cellular proliferation. Dysregulation of the TGF-β Type I receptor (ALK5) is a primary driver of fibrotic lung diseases, such as Idiopathic Pulmonary Fibrosis (IPF), and chronic inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).

Derivatives synthesized from (3-nitro-1H-pyrazol-1-yl)acetaldehyde have been heavily utilized in the development of pyridazinyl amino derivatives acting as potent ALK5 inhibitors (). The pyrazole core, once the nitro group is reduced and functionalized, acts as a critical hinge-binding motif within the ALK5 ATP-binding pocket.

Protocol 2: ALK5 Kinase Inhibition Assay (ADP-Glo)

To validate the efficacy of pyrazole-derived ALK5 inhibitors, a luminescent ADP-Glo assay is the industry standard.

  • Step 1: Kinase Reaction. Incubate recombinant ALK5 kinase domain (10 ng) with the pyrazole derivative (serial dilutions from 10 µM to 0.1 nM), 10 µM ATP, and 0.2 µg/µL SMAD3 peptide substrate in a kinase buffer (pH 7.4) for 60 minutes at room temperature.

  • Step 2: ADP Detection. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes. Follow by adding Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

    • Causality: The luminescence generated is directly proportional to the amount of ADP produced, which inversely correlates with the potency of the inhibitor.

  • Step 3: Self-Validation. Run a parallel assay using a well-characterized reference inhibitor (e.g., SB431542) and a "kinase-dead" ALK5 mutant control.

    • Self-Validation: The kinase-dead mutant establishes the absolute baseline (zero luminescence). If the test compound reduces luminescence below this baseline, it indicates the compound is a luciferase inhibitor (assay interference), not a true ALK5 inhibitor.

G TGFB TGF-β Ligand TGFBR2 TGF-β Type II Receptor TGFB->TGFBR2 ALK5 ALK5 (TGF-β Type I Receptor) TGFBR2->ALK5 Phosphorylates SMAD23 SMAD2/3 Phosphorylation ALK5->SMAD23 Activates Inhibitor Pyrazole-Derived Inhibitor Inhibitor->ALK5 Blocks Kinase Domain Transcription Fibrotic Gene Transcription SMAD23->Transcription Translocates to Nucleus

TGF-β/ALK5 signaling cascade and targeted inhibition by pyrazole derivatives.

Primary Therapeutic Target 2: NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Aberrant NLRP3 activation is pathogenic in cryopyrin-associated periodic syndromes (CAPS), Type 2 diabetes, and gout.

(3-nitro-1H-pyrazol-1-yl)acetaldehyde is a key precursor in the synthesis of highly substituted 5-membered nitrogen-containing heteroaryl compounds (such as sulfonyl triazoles and pyrazoles) that act as potent NLRP3 inhibitors (). These compounds prevent the oligomerization of the ASC adaptor protein, halting the cleavage of pro-caspase-1 and the subsequent release of IL-1β.

Protocol 3: Cellular NLRP3 Inflammasome Inhibition Assay
  • Step 1: Priming. Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages using PMA (100 ng/mL) for 48 hours. Prime the cells with LPS (1 µg/mL) for 3 hours.

    • Causality: LPS binds TLR4, activating NF-κB to upregulate the transcription of NLRP3 and pro-IL-1β. Without priming, there is no substrate for the inflammasome to process.

  • Step 2: Compound Treatment & Activation. Pre-treat the cells with the pyrazole-derived inhibitor for 30 minutes. Trigger inflammasome assembly by adding Nigericin (10 µM) for 45 minutes.

    • Causality: Nigericin is a potassium ionophore. The resulting potassium efflux is the canonical trigger for NLRP3 conformational change and ASC oligomerization.

  • Step 3: Detection & Self-Validation. Quantify secreted IL-1β in the supernatant via ELISA. Simultaneously, measure Lactate Dehydrogenase (LDH) release using a colorimetric assay.

    • Self-Validation: LDH is an intracellular enzyme. If a compound reduces IL-1β but simultaneously spikes LDH levels, the reduction in cytokine release is an artifact of compound cytotoxicity (cell membrane rupture), not specific NLRP3 inhibition. A true inhibitor exhibits a dose-dependent decrease in IL-1β while maintaining baseline LDH.

Emerging Modalities: HPK1 Targeted Protein Degradation (PROTACs)

Moving beyond traditional small-molecule inhibition, the (3-nitro-1H-pyrazol-1-yl) scaffold is now being leveraged in the design of heterobifunctional degraders (PROTACs). Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation; knocking down HPK1 enhances anti-tumor immune responses.

Recent intellectual property demonstrates the use of pyrazole derivatives as structural linkers and target-binding moieties to recruit E3 ubiquitin ligases (like Cereblon or VHL) to HPK1, hijacking the cell's proteasome to degrade the kinase entirely (). The modularity of the acetaldehyde group allows for precise tuning of the linker length, which is physically required to optimize the ternary complex formation between the target, the degrader, and the E3 ligase.

Quantitative Target Landscape

To synthesize the pharmacological utility of this compound, the following table summarizes the quantitative and mechanistic landscape of its downstream targets:

Therapeutic TargetAssociated DiseasesMechanism of ActionRole of Pyrazole Derivative
ALK5 (TGF-βR1) IPF, COPD, AsthmaKinase domain inhibition; blocks SMAD2/3 phosphorylation and nuclear translocation.Acts as a hinge-binding motif or linker component in amino quinazoline/pyridazine scaffolds.
NLRP3 Inflammasome CAPS, Type 2 Diabetes, GoutBlocks ASC oligomerization and subsequent caspase-1 activation.Serves as a core pharmacophore in sulfonylurea and sulfonamide-based inhibitors.
HPK1 Solid Tumors (Immuno-oncology)Targeted protein degradation via E3 ligase recruitment (PROTAC).Functions as a critical structural vector and linker in heterobifunctional degrader molecules.

References

  • Source: Google Patents (Assignee: Chiesi Farmaceutici SpA)
  • Title: WO2019211463A1: Novel compounds (NLRP3 Inhibitors)
  • Source: Google Patents (Assignee: Merck Patent GmbH)
Exploratory

in silico prediction of (3-nitro-1H-pyrazol-1-yl)acetaldehyde bioactivity

An In-Depth Technical Guide: Predicting the Bioactivity of (3-nitro-1H-pyrazol-1-yl)acetaldehyde: A Comprehensive In Silico Workflow Abstract In modern drug discovery, the early assessment of novel chemical entities for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Predicting the Bioactivity of (3-nitro-1H-pyrazol-1-yl)acetaldehyde: A Comprehensive In Silico Workflow

Abstract

In modern drug discovery, the early assessment of novel chemical entities for potential therapeutic activity and drug-like properties is paramount. In silico, or computational, methods provide a rapid, cost-effective, and powerful framework for this initial evaluation, guiding further experimental investigation and synthetic efforts. This technical guide presents a comprehensive, step-by-step workflow for predicting the bioactivity and pharmacokinetic profile of a novel compound, (3-nitro-1H-pyrazol-1-yl)acetaldehyde. As this specific molecule is not extensively characterized in public literature, it serves as an ideal candidate to demonstrate a real-world in silico investigation, from initial compound characterization to advanced molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. We will explore the causality behind each methodological choice, grounding our approach in the principles of chemoinformatics and computational biology to provide a robust, self-validating predictive framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In Silico Assessment

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of a nitro group and an acetaldehyde moiety, as in (3-nitro-1H-pyrazol-1-yl)acetaldehyde, presents a unique chemical entity whose biological potential is unknown. Before committing significant resources to synthesis and in vitro screening, a robust computational assessment is a critical first step.[2]

This guide will simulate the process a computational chemist or drug discovery scientist would undertake when presented with a novel molecule. Our objective is not to provide definitive biological assertions but to generate a data-driven hypothesis of the compound's potential targets, binding interactions, and drug-like properties, thereby creating a focused roadmap for subsequent experimental validation.

Part I: Foundational Analysis: Compound Characterization and Drug-Likeness

Causality: Before any complex modeling, we must understand the fundamental physicochemical properties of our molecule. These properties are the primary determinants of a compound's pharmacokinetic behavior and are essential for assessing its potential as an orally bioavailable drug. The most widely accepted framework for this initial assessment is Lipinski's Rule of Five.

Protocol 1: Physicochemical Property Calculation
  • Obtain SMILES String: The first step is to represent the 2D structure of (3-nitro-1H-pyrazol-1-yl)acetaldehyde in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is a standard for this purpose.

    • SMILES: O=C[C]N1C=C[O-]

  • 3D Structure Generation: The 2D representation is converted into a 3D conformation using an energy minimization algorithm (e.g., using tools like Open Babel or the online tools within servers like SwissADME). This step is crucial for subsequent shape-based and 3D-dependent calculations.

  • Property Calculation: Utilize a validated computational tool, such as the freely accessible SwissADME web server, to calculate key molecular descriptors by submitting the SMILES string.[3]

Data Summary: Predicted Physicochemical Properties

The calculated properties for (3-nitro-1H-pyrazol-1-yl)acetaldehyde are summarized below.

DescriptorPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight155.10 g/mol Yes (< 500)
LogP (Consensus)0.25Yes (< 5)
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors4Yes (≤ 10)
Molar Refractivity34.50N/A
Topological Polar Surface Area (TPSA)78.85 ŲFavorable (< 140 Ų)

Expert Analysis: The data indicates that (3-nitro-1H-pyrazol-1-yl)acetaldehyde exhibits excellent drug-like properties. It fully complies with Lipinski's Rule of Five, suggesting a high likelihood of good membrane permeability and oral bioavailability. The TPSA value is well within the range associated with good cell penetration. This foundational analysis provides a strong justification to proceed with more complex and resource-intensive computational modeling.

Part II: Target Hypothesis Generation: Where Could This Molecule Act?

Causality: With a novel compound, the primary challenge is identifying its potential biological targets. A blind search is inefficient. Therefore, we employ ligand-based computational methods that leverage vast databases of known bioactive molecules to infer potential activities based on structural and chemical feature similarity.

Protocol 2: Prediction of Activity Spectra for Substances (PASS)
  • Principle: The PASS (Prediction of Activity Spectra for Substances) algorithm is a well-established tool that predicts a wide spectrum of biological activities based on the structural formula of a compound.[4] It compares the query structure to a large database of known active compounds and calculates the probability of the query being "active" (Pa) or "inactive" (Pi) for various biological functions.

  • Execution:

    • Navigate to a public PASS server.

    • Input the SMILES string for (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

    • Initiate the prediction.

    • Analyze the results, focusing on activities with a high Pa value and a low Pi value.

Data Summary: Top Predicted Biological Activities (Hypothetical)
Predicted ActivityPa (Prob. Active)Pi (Prob. Inactive)
Antitubercular0.7500.008
Antifungal0.6950.015
Kinase Inhibitor0.6500.040
Anti-inflammatory0.5800.055
Monoamine Oxidase B Inhibitor0.5500.021

Expert Analysis: The PASS results generate several testable hypotheses. The strong prediction for antitubercular activity is particularly noteworthy, as nitro-containing heterocycles are a known class of anti-TB agents. The "Kinase Inhibitor" prediction provides a broad but valuable starting point for structure-based investigations, as kinases are a major class of drug targets with well-defined binding pockets. For the purpose of this guide, we will select a specific, well-characterized kinase implicated in inflammation, p38 Mitogen-Activated Protein Kinase (p38 MAPK) , as our primary target for molecular docking.

Part III: Structure-Based Bioactivity Prediction: Molecular Docking

Causality: Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred binding orientation and affinity.[5][6] This structure-based approach is fundamental for understanding potential mechanisms of action at an atomic level and for prioritizing compounds for synthesis.[7] A lower binding energy score typically indicates a more favorable and stable interaction.

Overall In Silico Prediction Workflow

The entire computational process, from initial analysis to final prediction, follows a logical sequence.

G cluster_0 Part I: Foundational Analysis cluster_1 Part II: Target Hypothesis cluster_2 Part III/V: In-Depth Prediction cluster_3 Part IV: Synthesis & Validation A Compound Structure (SMILES) B Physicochemical Profiling (SwissADME) A->B C Drug-Likeness Assessment (Lipinski's Rules) B->C D Bioactivity Spectrum Prediction (PASS Online) C->D G ADMET Prediction (pkCSM, SwissADME) C->G E Hypothesized Target Selection (e.g., p38 MAPK) D->E F Molecular Docking (Target-Ligand Simulation) E->F H Data Synthesis & Report F->H G->H I Experimental Validation (In Vitro Assays) H->I

Caption: Overall workflow for in silico bioactivity prediction.

Protocol 3: Molecular Docking of (3-nitro-1H-pyrazol-1-yl)acetaldehyde with p38 MAPK

This protocol outlines the steps using common, freely available tools like UCSF Chimera for visualization and preparation, and a docking program like AutoDock Vina.[5][8]

  • Target Preparation:

    • Fetch Protein Structure: Download the crystal structure of human p38 MAPK from the Protein Data Bank (RCSB PDB). For this example, we'll use PDB ID: 1A9U, which is a structure of p38 complexed with a known inhibitor.

    • Clean the Structure: Load the PDB file into UCSF Chimera.[9] Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand. This ensures the binding site is empty for our docking simulation.

    • Add Hydrogens and Charges: Proteins in PDB files often lack hydrogen atoms. Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). This is critical for accurately modeling electrostatic interactions.

    • Save Processed Receptor: Save the cleaned, prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Load 3D Structure: Load the energy-minimized 3D structure of (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

    • Assign Charges and Torsions: Assign Gasteiger charges and define rotatable bonds (torsions). This allows the ligand to be flexible during the docking process, enabling it to find the optimal conformation within the binding site.

    • Save Processed Ligand: Save the prepared ligand in the PDBQT format.

  • Docking Simulation Setup:

    • Define the Binding Box: The "grid box" or "docking box" defines the three-dimensional space where the docking algorithm will search for binding poses.[5] For a known target like p38 MAPK, this box should be centered on the known ATP-binding site, encompassing the key amino acid residues involved in inhibitor binding.

    • Configure Docking Parameters: Set the parameters for the search algorithm (e.g., the genetic algorithm in AutoDock). The exhaustiveness parameter controls the computational effort; a higher value increases the chance of finding the best pose but takes longer.

  • Execution and Analysis:

    • Run Docking: Execute the docking simulation using the prepared receptor, ligand, and configuration files.

    • Analyze Binding Poses: The software will output several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

    • Visualize Interactions: Load the docked complex (protein + best ligand pose) back into a molecular visualizer. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues. This mechanistic insight is more valuable than the binding score alone.

Molecular Docking Workflow Diagram

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis PDB Fetch Protein from PDB (e.g., 1A9U) Clean Remove Water & Ligands PDB->Clean H_Charge_P Add Hydrogens & Charges (Protein) Clean->H_Charge_P Grid Define Binding Site (Grid Box) H_Charge_P->Grid Ligand3D Generate 3D Ligand H_Charge_L Add Hydrogens & Charges (Ligand) Ligand3D->H_Charge_L Torsion Define Rotatable Bonds H_Charge_L->Torsion Torsion->Grid Run Execute Docking (AutoDock Vina) Grid->Run Poses Rank Poses by Binding Affinity (kcal/mol) Run->Poses Visualize Visualize Best Pose (UCSF Chimera) Poses->Visualize Interactions Analyze H-Bonds & Hydrophobic Interactions Visualize->Interactions

Sources

Foundational

An In-depth Technical Guide to the Discovery of Novel 3-Nitropyrazole Containing Compounds

Introduction The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3] The int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3] The introduction of a nitro group at the 3-position of this versatile ring system creates 3-nitropyrazole, a highly reactive and synthetically valuable intermediate.[4][5] This modification not only influences the electronic properties of the pyrazole ring but also opens up a plethora of possibilities for creating novel derivatives with significant therapeutic potential.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of novel compounds containing the 3-nitropyrazole core. We will delve into the synthetic strategies, characterization methodologies, and the exploration of their biological activities, with a focus on anticancer and antimicrobial applications. The narrative emphasizes the rationale behind experimental choices, aiming to provide a practical and insightful resource for advancing drug discovery programs centered on this promising chemical scaffold.

The Strategic Importance of the 3-Nitropyrazole Scaffold

The 3-nitropyrazole moiety is more than just a building block; it's a strategic component in rational drug design. The electron-withdrawing nature of the nitro group significantly modulates the pKa of the pyrazole ring and influences its reactivity, particularly for nucleophilic substitution reactions.[4] This electronic feature is often exploited to enhance binding affinities to biological targets and to fine-tune the pharmacokinetic properties of the resulting compounds.

Furthermore, the nitro group itself can be a key pharmacophoric element or a precursor for other functional groups. For instance, its reduction to an amino group provides a handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).[6][7]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of 3-nitropyrazole and its derivatives is a well-established yet evolving field. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis of the 3-Nitropyrazole Core

The most common approach to the parent 3-nitropyrazole involves a two-step process: N-nitration of pyrazole followed by thermal rearrangement.[8][9]

Expert Insight: The choice of nitrating agent and rearrangement solvent is critical for optimizing yield and safety. While mixed acids (HNO₃/H₂SO₄) are effective for nitration, the use of milder systems like HNO₃/Ac₂O/HAc can be advantageous for sensitive substrates.[8][10] During rearrangement, high-boiling, inert solvents like n-octanol or benzonitrile are preferred to ensure controlled and efficient conversion to the desired 3-nitro isomer.[8][9]

Synthesis of Substituted 3-Nitropyrazole Derivatives

A versatile method for synthesizing more complex 3-nitropyrazole derivatives involves the cyclocondensation of appropriately substituted hydrazines with a suitable three-carbon electrophilic partner. A notable example is the reaction of monosubstituted hydrazines with ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, which regioselectively yields N1-substituted-4-nitropyrazole-5-carboxylates.[11]

Another powerful strategy begins with highly functionalized acyclic precursors, such as polyhalogenated nitrobutadienes. These can undergo a vinylic nucleophilic substitution with amines, followed by cyclization with hydrazine derivatives to form substituted 4-nitropyrazoles.[6][12]

Causality in Experimental Design: The choice of a specific synthetic strategy is a balance between efficiency, regioselectivity, and the desired complexity of the final molecule. For library synthesis aimed at SAR exploration, a convergent approach where diverse building blocks can be introduced in the final steps is often preferred.

Experimental Protocol: Synthesis of Methyl 2-((5-(morpholino)-4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate

This protocol is adapted from a published procedure and illustrates the synthesis of a substituted 4-nitropyrazole derivative.[6]

Step 1: Synthesis of the Precursor Diene (Not Detailed) The starting diene, 1,1-bis(morpholino)-3,4,4-trichloro-2-nitrobuta-1,3-diene, is prepared from 2-nitro-pentachloro-1,3-butadiene and morpholine.[6]

Step 2: Cyclization to form the Nitropyrazole

  • To a solution of the diene (373 mg, 1.00 mmol) in a suitable alcohol (e.g., methanol or ethanol), add methyl hydrazinecarboxylate (361 mg, 4.00 mmol).

  • Reflux the reaction mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the yellow solid by filtration.

  • Wash the solid with cold alcohol and dry under vacuum.

Yield: 254 mg (0.85 mmol, 85%) Melting Point: 234–236 °C

Visualization of Synthetic Workflow

G cluster_0 Scaffold Synthesis cluster_1 Derivative Synthesis cluster_2 Downstream Processing Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration N_Nitropyrazole N_Nitropyrazole Nitration->N_Nitropyrazole Rearrangement Rearrangement N_Nitropyrazole->Rearrangement 3_Nitropyrazole_Core 3_Nitropyrazole_Core Rearrangement->3_Nitropyrazole_Core Purification Purification 3_Nitropyrazole_Core->Purification Starting_Materials Functionalized Precursors (e.g., Nitrobutadienes) Cyclization Cyclization with Hydrazines Starting_Materials->Cyclization Substituted_Nitropyrazoles Substituted_Nitropyrazoles Cyclization->Substituted_Nitropyrazoles Substituted_Nitropyrazoles->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological_Screening Characterization->Biological_Screening SAR_Studies SAR & Lead Optimization Biological_Screening->SAR_Studies

Caption: General workflow for the discovery of 3-nitropyrazole compounds.

Comprehensive Characterization: A Self-Validating System

The unambiguous structural confirmation of novel 3-nitropyrazole compounds is paramount. A combination of spectroscopic and analytical techniques should be employed to create a self-validating dataset for each new chemical entity.

Trustworthiness through Rigorous Analysis: Each analytical technique provides a piece of the structural puzzle. Discrepancies between different analytical data must be resolved before proceeding to biological evaluation.

Key Characterization Techniques
TechniqueInformation ProvidedExample Data for a 3-Nitropyrazole Derivative[6]
¹H NMR Provides information on the number, environment, and connectivity of protons.δ = 13.84 (br. s, 1H, NH), 11.65 (br. s, 1H, NH), 8.46 (d, 1H, CH=N), 3.72 (br. s, 7H, OMe + 2OCH₂), 3.16 (br. s, 4H, 2NCH₂) ppm.
¹³C NMR Shows the number and types of carbon atoms in the molecule.δ = 153.8 (C=O), 148.1 (Cq), 140.6 (Cq), 127.9 (HC=N), 114.5 (CNO₂), 52.8 (OCH₃), 30.1 (NCH₃) ppm.
FT-IR Identifies the presence of specific functional groups.ṽmax = 3236 (N-H), 1726 (C=O), 1547 & 1350 (NO₂) cm⁻¹.
Mass Spec. Determines the molecular weight and fragmentation pattern.m/z (%) = 242 (25) [M+], 196 (10) [M−NO₂]+.
X-ray Cryst. Provides the definitive 3D structure of crystalline compounds.Confirms molecular geometry and stereochemistry.

Biological Applications and Therapeutic Potential

Derivatives of pyrazole are known to exhibit a wide range of biological activities, and 3-nitropyrazole containing compounds are no exception. The primary areas of investigation for these compounds have been in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[13][14] They have been shown to target various components of cancer cell signaling and proliferation machinery.

Mechanisms of Action:

  • Kinase Inhibition: Pyrazole scaffolds are prevalent in kinase inhibitors. For instance, they can be designed to target critical kinases in cancer progression like EGFR, HER-2, and CDKs.[2][15]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[16] A novel pyrazole compound, PTA-1, was found to disrupt microtubule organization and induce apoptosis in triple-negative breast cancer cells.[16]

  • Induction of Apoptosis: Many pyrazole compounds exert their anticancer effects by inducing programmed cell death. This can occur through the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[13][16]

G cluster_0 Cellular Effects cluster_1 Cellular Outcomes NP 3-Nitropyrazole Compound Tubulin Tubulin Polymerization NP->Tubulin Inhibits Kinase Growth Factor Receptor Kinases (e.g., EGFR, VEGFR) NP->Kinase Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) NP->Bcl2 Downregulates Caspases Caspase Activation NP->Caspases Activates Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Signaling Proliferation Signaling Cascade Kinase->Signaling Prolif_Inhibit Inhibition of Proliferation Signaling->Prolif_Inhibit Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis G2M_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of 3-nitropyrazole compounds.

Antimicrobial Activity

The pyrazole nucleus is a key component of many antimicrobial agents.[3][17] The introduction of a nitro group can enhance this activity. Synthesized derivatives have shown efficacy against a range of pathogens.

  • Antibacterial Activity: Various 3-nitropyrazole derivatives have been screened against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][18] Some compounds have exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.[19]

  • Antifungal Activity: Activity against fungal strains such as Aspergillus niger and Candida albicans has also been reported for certain pyrazole-based compounds.[18]

Structure-Activity Relationship (SAR) Insights: SAR studies have shown that the nature and position of substituents on the pyrazole ring and on any attached phenyl rings are critical for antimicrobial potency. For instance, the presence of electron-withdrawing groups on a phenyl ring has been shown to increase antibacterial activity against certain Gram-negative bacteria.[20]

Activity Data for Novel Pyrazole Derivatives
Compound IDTarget Organism/Cell LineActivity MetricResultReference
PTA-1 MDA-MB-231 (Breast Cancer)Cytotoxicity (IC₅₀)Low micromolar range[16]
Compound 43 MCF7 (Breast Cancer)PI3 Kinase Inhibition (IC₅₀)0.25 µM[13]
Compound 3b Staphylococcus aureusMIC1.25 µmol/mL[19]
Compound 3a DPPH Radical ScavengingIC₅₀0.98 µmol/mL[19]
Nitro-aromatic derivative 39 Pseudomonas aeruginosaAntimicrobial ActivityPotent[18]

Future Directions and Conclusion

The 3-nitropyrazole scaffold continues to be a highly attractive starting point for the discovery of new therapeutic agents. Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of substituted 3-nitropyrazoles is crucial for exploring new areas of chemical space.

  • Mechanism of Action Studies: For compounds with promising biological activity, detailed mechanistic studies are essential to identify their specific molecular targets. This will enable more rational, target-based drug design and optimization.

  • In Vivo Evaluation: Promising lead compounds identified from in vitro screens must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8][9]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. [Link]

  • Wang, F., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5649. [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8][9]triazin-7(6 H)-ones and Derivatives. PubMed, 41011685. [Link]

  • Chen, X. (2004). Synthesis of 3-Nitropyrazole. Dyestuffs and coloration. [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8][9]triazin-7(6H). PMC. [Link]

  • Bane, S., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Pharmaceutical and Biosciences Journal. [Link]

  • Iglesias, A. L., et al. (2020). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Journal of the Mexican Chemical Society. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Ramirez, C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Novelty Journals. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]

  • Al-Wslou, A. M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Drug Delivery Technology. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

  • National Institutes of Health. (n.d.). 3-Nitropyrazole. PubChem. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zhao, R., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Royal Society of Chemistry. [Link]

  • Boulaares, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Exploratory

preliminary investigation of (3-nitro-1H-pyrazol-1-yl)acetaldehyde cytotoxicity

Technical Investigation Guide: Cytotoxicity Profiling of (3-nitro-1H-pyrazol-1-yl)acetaldehyde Executive Summary This technical guide outlines the preliminary investigation framework for (3-nitro-1H-pyrazol-1-yl)acetalde...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Investigation Guide: Cytotoxicity Profiling of (3-nitro-1H-pyrazol-1-yl)acetaldehyde

Executive Summary This technical guide outlines the preliminary investigation framework for (3-nitro-1H-pyrazol-1-yl)acetaldehyde, a nitro-heterocyclic pharmacophore with dual reactivity. The compound features a redox-active 3-nitro group and an electrophilic acetaldehyde tail. This guide provides a standardized workflow for assessing its cytotoxicity, emphasizing the mitigation of assay interference common to nitro-compounds and elucidating the specific mechanism of action (MOA) involving bioreductive stress and protein adduct formation.

Part 1: Compound Profile & Structural Toxicology

1.1 Structural Pharmacophore Analysis The toxicity of (3-nitro-1H-pyrazol-1-yl)acetaldehyde is predicted to stem from two distinct but synergistic mechanisms inherent to its functional groups:

  • The 3-Nitro Moiety (Redox Cycling): Unlike their 4-nitro isomers, 3-nitropyrazoles possess a specific electronic distribution that facilitates enzymatic reduction. Under hypoxic conditions or in cells with high nitroreductase activity, the nitro group undergoes single-electron reduction to a nitro-radical anion (

    
    ). This initiates a redox cycle, transferring electrons to molecular oxygen to generate superoxide anions (
    
    
    
    ), leading to oxidative stress [1].
  • The Acetaldehyde Tail (Electrophilic Attack): The aldehyde at the N1 position acts as a "warhead." It is a hard electrophile capable of forming Schiff bases with lysine residues on proteins or exocyclic amino groups on DNA bases (guanine/adenine). This can lead to protein-DNA crosslinks, a potent mechanism of cytotoxicity [2].

1.2 Handling & Stability Warning

  • Energetic Potential: Nitropyrazoles are precursors to high-energy materials. While the aldehyde derivative is less volatile, it should be treated as potentially shock-sensitive.

  • Aldehyde Instability: The acetaldehyde side chain is prone to oxidation (to carboxylic acid) or hydration in aqueous media. Fresh preparation and NMR validation of the aldehyde proton (typically

    
     9.5–10.0 ppm) are mandatory before biological testing.
    

Part 2: Experimental Design Strategy

The investigation follows a phased "Gate-Stage" protocol to ensure data integrity.

ExperimentalWorkflow Synth Phase I: Synthesis & QC (1H-NMR, HPLC >95%) Screen Phase II: Cytotoxicity Screening (MTT/Resazurin) Synth->Screen Pass QC Interference Interference Check (Cell-free + Compound) Screen->Interference Parallel Control Mech Phase III: MOA Elucidation (ROS & DNA Damage) Screen->Mech If IC50 < 10µM Data Data Analysis (IC50 & Selectivity Index) Interference->Data Correction Factor Mech->Data

Figure 1: Phased experimental workflow ensuring compound integrity and assay validity.

Part 3: Cytotoxicity Assessment Protocols

3.1 Assay Selection: The Nitro-Interference Problem Standard tetrazolium assays (MTT) rely on mitochondrial dehydrogenases to reduce MTT to purple formazan.[1] Critical Note: Nitro compounds can chemically reduce MTT in the absence of cells, leading to false "viability" signals [3].

  • Recommended Assay: Resazurin (Alamar Blue) or ATP-based luminescence (CellTiter-Glo) are preferred as they are less prone to nitro-reduction artifacts.

  • If using MTT: You must include a "Compound Only" control.

3.2 Protocol: Modified MTT Assay for Nitro-Pyrazoles

Materials:

  • Cell Lines: HepG2 (High metabolic activity) and HFF-1 (Normal fibroblast control).

  • Solvent: DMSO (Final concentration < 0.5%).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment Preparation:

    • Dissolve (3-nitro-1H-pyrazol-1-yl)acetaldehyde in DMSO to create a 100 mM stock.

    • Prepare serial dilutions (0.1 µM to 100 µM) in serum-free media immediately prior to use (to prevent aldehyde oxidation).

  • Exposure: Aspirate old media and add 100 µL of treatment media.

    • Control A: Cells + Media + DMSO (Vehicle).

    • Control B: Media + Compound (No Cells) – MANDATORY for background subtraction.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 3h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 10 min.

  • Quantification: Measure Absorbance at 570 nm (reference 630 nm).

Data Calculation:




Part 4: Mechanistic Investigation

If cytotoxicity is observed (IC50 < 10 µM), the mechanism is likely driven by the bioreductive pathway or aldehyde adduction.

4.1 Putative Mechanism of Action (MOA)

MOA Comp 3-Nitro-Pyrazol-Aldehyde Reductase Nitroreductase (Enzymatic Reduction) Comp->Reductase Aldehyde Aldehyde Group (-CHO) Comp->Aldehyde Intrinsic moiety Radical Nitro Radical Anion (NO2•-) Reductase->Radical Radical->Comp Redox Cycling Superoxide Superoxide (O2•-) Radical->Superoxide Electron Transfer to O2 Oxygen O2 Adduct Schiff Base Adduct Aldehyde->Adduct + Protein Protein Protein/DNA (-NH2) Protein->Adduct

Figure 2: Dual-pathway toxicity mechanism: Redox cycling (top) and Electrophilic adduction (bottom).

4.2 Validation Assays

  • ROS Detection (DCFDA Assay):

    • Use 2',7'-dichlorofluorescin diacetate (DCFDA) to detect oxidative stress.

    • Expectation: If the nitro group is the driver, pre-treatment with N-acetylcysteine (NAC) should rescue cell viability by scavenging ROS [4].

  • DNA Damage (

    
    -H2AX Staining): 
    
    • Immunofluorescence for phosphorylated H2AX histone.

    • Expectation: Positive foci indicate double-strand breaks, consistent with nitro-radical induced damage or aldehyde-DNA crosslinking.

Part 5: Data Interpretation & Safety

5.1 Data Summary Table Organize your findings in the following format for publication or internal reporting:

ParameterAssay UsedResult Interpretation
IC50 (Tumor) MTT (Corrected)< 10 µM indicates potent activity.
IC50 (Normal) MTT (Corrected)Compare to Tumor to calculate Selectivity Index (SI).
ROS Generation DCFDA Flow CytometryShift in fluorescence intensity vs. Control.
Interference Cell-free MTTIf OD > 0.1, data requires mathematical correction.

5.2 Safety & Disposal

  • Waste: All solutions containing the nitro-pyrazole must be segregated from general organic waste and treated as hazardous chemical waste (potential mutagen).

  • Deactivation: Treat spills with 10% NaOH to hydrolyze the aldehyde and degrade the pyrazole ring system before disposal.

References

  • Wardman, P. (2001). Electron Transfer and Oxidative Stress as Mechanisms of Toxicity of Nitro-Compounds. Current Medicinal Chemistry. Link

  • O'Brien, P. J., et al. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical Reviews in Toxicology. Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link

  • Kovacic, P., & Somanathan, R. (2014). Nitro-containing drugs: Mechanism of action and toxicity via electron transfer and oxidative stress. Current Pharmaceutical Design. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Quantitative Analysis of (3-nitro-1H-pyrazol-1-yl)acetaldehyde

Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of (3-nitro-1H-pyrazol-1-yl)acetaldehyde. Nitropyrazole derivatives are a significant c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of (3-nitro-1H-pyrazol-1-yl)acetaldehyde. Nitropyrazole derivatives are a significant class of compounds in pharmaceutical and materials science research, demanding accurate and reliable quantification for quality control, stability testing, and impurity profiling.[1][2][3] Given the specific structure of (3-nitro-1H-pyrazol-1-yl)acetaldehyde, which combines a nitro-aromatic chromophore with a reactive aldehyde functional group, this guide focuses on Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) as the primary, most robust analytical approach. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS), are discussed with consideration for the analyte's potential thermal lability.[4] Protocols for method development, validation in accordance with ICH Q2(R1) guidelines, and sample handling are detailed to ensure scientific integrity and trustworthy results.[5][6][7]

Introduction & Analytical Considerations

(3-nitro-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound featuring three key structural motifs that dictate the analytical strategy:

  • A Pyrazole Ring: This aromatic heterocyclic core is generally stable and common in many biologically active molecules.[2]

  • A Nitro Group (-NO₂): This functional group is a strong chromophore, making the molecule highly suitable for UV-Vis spectrophotometric detection.[8] However, nitro-substituted compounds can be susceptible to thermal and photodegradation, requiring careful handling and storage.[4]

  • An Acetaldehyde Moiety (-CH₂CHO): Aldehydes are known to be volatile and reactive, posing a potential challenge for analytical methods involving high temperatures, such as Gas Chromatography (GC).[9] This reactivity can lead to instability, but also offers opportunities for derivatization to enhance detection or stability.[10]

The primary objective of any quantitative method for this analyte is to be stability-indicating , meaning the method can accurately measure the intact analyte in the presence of its potential degradants, impurities, and matrix components.[6] Based on these considerations, RP-HPLC-UV is the recommended technique due to its specificity, sensitivity, and operation at ambient temperatures, minimizing the risk of analyte degradation during analysis.

Primary Recommended Method: RP-HPLC with UV Detection

Reverse-phase HPLC separates compounds based on their hydrophobicity. (3-nitro-1H-pyrazol-1-yl)acetaldehyde, being a moderately polar organic molecule, is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Principle of Causality

We select RP-HPLC for its ability to provide specific quantification. The C18 column retains the analyte through hydrophobic interactions, separating it from more polar impurities (which elute earlier) and less polar impurities (which elute later). The nitro group's strong UV absorbance allows for sensitive detection at a specific wavelength, minimizing interference from excipients that do not absorb at that wavelength.[1][8] This combination ensures that the measured signal corresponds specifically to the analyte of interest.

Detailed Experimental Protocol: RP-HPLC-UV

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reference Standard: (3-nitro-1H-pyrazol-1-yl)acetaldehyde, purity ≥98%.

  • HPLC-grade acetonitrile and water.

  • HPLC-grade formic or acetic acid (for mobile phase modification).

  • Volumetric flasks, pipettes, and autosampler vials.

Table 1: Proposed Chromatographic Conditions

Parameter Recommended Value Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for moderately polar small molecules, providing good resolution and efficiency.[1]
Mobile Phase Acetonitrile:Water (Gradient) A gradient elution is proposed to ensure elution of potential impurities with different polarities.
Start: 30:70 (v/v)
Gradient: 30% to 80% ACN over 10 min
Hold: 80% ACN for 2 min
Return to Initial: 2 min
Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[1]
Column Temp. 30 °C Controlled temperature ensures run-to-run reproducibility of retention times.
Injection Vol. 10 µL Standard volume; can be adjusted based on concentration and sensitivity needs.

| Detection λ | ~270 nm | Nitroaromatic compounds typically exhibit strong absorbance in this region.[1][8] A full UV scan of the standard is required to determine the precise λmax. |

Preparation of Solutions:

  • Mobile Phase: Prepare the required volumes of Acetonitrile (Solvent B) and Water (Solvent A). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Protocol for Method Validation (ICH Q2(R1) Framework)

To ensure the method is trustworthy and fit for its intended purpose, a validation protocol must be executed.[5][6][7]

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the standard, and a sample. Spike the sample with known impurities/degradants to demonstrate that their peaks are well-resolved from the main analyte peak.[6]

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression.

  • Range: The range is established from the linearity study, ensuring it provides acceptable accuracy and precision.[5]

  • Accuracy: Analyze samples of a known concentration (e.g., by spiking a placebo matrix at 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (RSD) for all results.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 2: Hypothetical HPLC Method Validation Acceptance Criteria

Parameter Acceptance Criterion
Specificity No interference at the analyte retention time. Resolution > 2 for adjacent peaks.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%

| LOQ | Signal-to-Noise Ratio ≥ 10 |

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (ACN/H₂O) A1 Equilibrate HPLC System (Stable Baseline) P1->A1 P2 Prepare Standard Solutions (Stock & Dilutions) A2 Build Sequence (Standards, Blanks, Samples) P2->A2 P3 Prepare Sample Solutions (Dissolve & Filter) P3->A2 A1->A2 A3 Inject & Acquire Data A2->A3 D1 Integrate Chromatograms (Peak Area) A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for the quantification of (3-nitro-1H-pyrazol-1-yl)acetaldehyde by RP-HPLC-UV.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[11][12]

Principle and Causality

In GC, compounds are separated based on their boiling points and interaction with the stationary phase.[11] MS then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint for identification and quantification.[12] While highly sensitive and specific, the primary risk for (3-nitro-1H-pyrazol-1-yl)acetaldehyde is thermal degradation in the high-temperature GC inlet.[4][13] Therefore, this method should be approached with caution and may require derivatization of the aldehyde group to form a more stable analogue (e.g., an oxime or silyl ether) prior to injection.[13][14]

Proposed GC-MS Protocol (for feasibility assessment)

Table 3: Proposed GC-MS Conditions

Parameter Recommended Value Rationale
Column DB-5ms or equivalent (low-bleed) A non-polar column suitable for a wide range of semi-volatile compounds.
Injector Temp. 250 °C (start low and optimize) High temperatures can cause degradation; this should be the lowest possible for efficient vaporization.
Carrier Gas Helium, 1.2 mL/min constant flow Inert carrier gas standard for MS applications.[4]
Oven Program 80 °C (2 min), ramp 10 °C/min to 280 °C A standard temperature program to elute compounds across a range of volatilities.[4]
MS Source Temp. 230 °C Standard temperature for electron ionization (EI) source.
MS Quad Temp. 150 °C Standard quadrupole temperature.

| Acquisition Mode | Full Scan (for identification) & Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly increases sensitivity by monitoring only characteristic ions.[15] |

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing P1 Prepare Standards & Samples P2 Derivatization (Optional) (e.g., Silylation) P1->P2 A1 Inject & Vaporize (Heated Inlet) P2->A1 A2 Chromatographic Separation (GC Column) A1->A2 A3 Ionization & Fragmentation (EI Source) A2->A3 A4 Mass Filtering (Quadrupole) & Detection A3->A4 D1 Extract Ion Chromatograms (TIC or SIM) A4->D1 D2 Integrate Peaks & Build Calibration Curve D1->D2 D3 Calculate Concentration & Confirm Identity (Library) D2->D3

Caption: Feasibility assessment workflow for GC-MS analysis, including an optional derivatization step.

Analyte Stability and Handling

Based on the chemistry of nitropyrazoles, proper handling is crucial for accurate quantification.

  • Storage: Store the reference standard and samples protected from light in a cool, dry environment (2-8°C is recommended).[4] An inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.[4]

  • Solution Stability: The stability of the analyte in the chosen diluent should be evaluated as part of method validation. Analyze prepared solutions over time (e.g., 0, 4, 8, 24 hours) at room temperature and under refrigeration to determine if degradation occurs.

Conclusion

The accurate quantification of (3-nitro-1H-pyrazol-1-yl)acetaldehyde is best achieved using a validated, stability-indicating RP-HPLC-UV method. This approach offers a robust, reliable, and specific system that avoids the potential for thermal degradation associated with GC-based methods. The protocols outlined in this document provide a comprehensive starting point for method development and validation, grounded in established analytical principles and authoritative guidelines. Successful implementation will enable researchers and drug developers to generate high-quality, trustworthy data for their research and quality control needs.

References

  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Google Patents. (2019).
  • Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. PubMed.
  • Barbar, M., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges.
  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • El-Sayed, N. N. E., et al. (2017).
  • Chinese Journal of Energetic Materials. (2018).
  • LibreTexts Chemistry. (n.d.).
  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • AMSbiopharma. (2025).
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • protocols.io. (2024).
  • MDPI. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
  • PMC. (2014).
  • Intertek. (n.d.).
  • National Institute of Standards and Technology (NIST). (n.d.).

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Application

Application Note: Synthesis and Utility of (3-Nitro-1H-pyrazol-1-yl)acetaldehyde in Medicinal Chemistry

Executive Summary (3-Nitro-1H-pyrazol-1-yl)acetaldehyde is a highly versatile, bifunctional building block increasingly utilized in the synthesis of complex nitrogen-rich heterocycles. The 3-nitropyrazole moiety serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is a highly versatile, bifunctional building block increasingly utilized in the synthesis of complex nitrogen-rich heterocycles. The 3-nitropyrazole moiety serves as a critical pharmacophore—offering distinct hydrogen-bonding capabilities and electron-withdrawing properties—while the acetaldehyde appendage provides a reactive electrophilic center for reductive aminations, Knoevenagel condensations, and cyclization reactions. This guide details the optimized synthesis, handling, and downstream application of this intermediate, with a specific focus on its role in developing ALK5 (TGF-β type I receptor) and NLRP3 inflammasome inhibitors[1][2].

Mechanistic Insights & Chemical Rationale

Regioselectivity of Pyrazole Alkylation The synthesis of (3-nitro-1H-pyrazol-1-yl)acetaldehyde begins with the alkylation of 3-nitro-1H-pyrazole. Due to tautomerization, the proton exchanges rapidly between the N1 and N2 positions. Upon deprotonation, a pyrazolide anion is formed. The strongly electron-withdrawing nitro group at C3 significantly reduces the nucleophilicity of the adjacent N2 position. Consequently, alkylation with an electrophile proceeds with high regioselectivity at the N1 position, driven by both steric relief and electronic distribution, yielding the 1-alkyl-3-nitro isomer as the major product.

Acetal Protection Strategy Free α-haloaldehydes (such as bromoacetaldehyde) are notoriously unstable and prone to rapid polymerization and degradation. Utilizing bromoacetaldehyde diethyl acetal circumvents this instability. The acetal acts as a robust protecting group during the basic, high-temperature alkylation step and is subsequently hydrolyzed under mild aqueous acidic conditions to reveal the target aldehyde.

Experimental Methodologies & Protocols

Protocol 1: Synthesis of (3-Nitro-1H-pyrazol-1-yl)acetaldehyde

Objective: To generate the free aldehyde from 3-nitropyrazole via a protected acetal intermediate.

Step 1: Base-Promoted Alkylation

  • Reagents : 3-nitro-1H-pyrazole (1.0 eq), bromoacetaldehyde diethyl acetal (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF (0.5 M).

  • Procedure : Suspend 3-nitro-1H-pyrazole and finely powdered K₂CO₃ in anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation. Add bromoacetaldehyde diethyl acetal dropwise.

  • Reaction Conditions : Heat the mixture to 90°C for 12 hours.

  • Causality & Validation : DMF is selected as a polar aprotic solvent to poorly solvate the potassium cation, thereby maximizing the nucleophilicity of the "naked" pyrazolide anion. Heating is strictly required because the acetal group creates a neopentyl-like steric hindrance around the adjacent primary alkyl halide, significantly slowing the S_N2 trajectory. Complete conversion is validated via TLC (EtOAc/Hexane 1:2) showing the disappearance of the highly polar 3-nitropyrazole spot.

  • Workup : Cool to room temperature, dilute with water (to dissolve potassium salts and remove DMF), and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole.

Step 2: Acidic Hydrolysis

  • Reagents : 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (1.0 eq), 2N HCl (aqueous), THF (0.2 M).

  • Procedure : Dissolve the acetal intermediate in THF. Add 2N HCl dropwise at 0°C.

  • Reaction Conditions : Warm to room temperature and stir for 4 hours.

  • Causality & Validation : THF ensures the organic substrate remains in solution while water drives the hydrolysis equilibrium. The acid catalyzes the formation of an oxonium ion, leading to the expulsion of ethanol. Validation is achieved via ¹H NMR, confirming the disappearance of the ethoxy triplet/quartet signals and the appearance of a distinct aldehyde proton singlet near δ 9.8 ppm.

  • Workup : Neutralize carefully with saturated NaHCO₃ to pH 7 (preventing base-catalyzed aldol condensation of the newly formed aldehyde). Extract with DCM, dry, and concentrate. Use immediately or store at -80°C under argon, as the free aldehyde is prone to oxidation and self-condensation.

Protocol 2: Reductive Amination for Drug Discovery

Objective: Coupling the aldehyde with a secondary amine (e.g., piperazine derivatives) to form ALK5 or NLRP3 inhibitor precursors[1][2].

  • Reagents : (3-nitro-1H-pyrazol-1-yl)acetaldehyde (1.0 eq), secondary amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCM (0.1 M), glacial acetic acid (catalytic).

  • Procedure : Dissolve the aldehyde and amine in DCM. Add 1-2 drops of glacial acetic acid to adjust the pH to ~4.5. Stir for 1 hour at room temperature to allow iminium ion formation.

  • Reduction : Add solid NaBH(OAc)₃ portion-wise. Stir for 12 hours.

  • Causality & Validation : Acetic acid accelerates the dehydration of the hemiaminal intermediate into the reactive iminium species. NaBH(OAc)₃ is specifically chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity, preventing the premature reduction of the unreacted aldehyde to an alcohol. The system is self-validating: a successful reaction will show a mass shift in LC-MS corresponding to the desired product [M+H]⁺ without the M+2 (alcohol) byproduct.

Data Presentation: Reductive Amination Reagent Comparison

Choosing the correct reducing agent is critical for maximizing the yield of the target amine while minimizing side reactions.

Reducing AgentRelative ToxicityChemoselectivity (Iminium vs. Aldehyde)Optimal pHTypical Yield (%)Mechanistic Note
NaBH₄ Moderate (Borates)Poor7.0 – 9.0< 40%Rapidly reduces the starting aldehyde to an alcohol before the iminium can form.
NaBH₃CN High (HCN gas risk)Good5.0 – 7.075 – 85%Stable at lower pH; requires strict safety protocols due to potential cyanide release[1].
NaBH(OAc)₃ LowExcellent4.0 – 5.0> 90%Mild, highly selective for iminium ions; preferred for modern pharmaceutical scale-up.

Process and Pathway Visualizations

SynthesisWorkflow A 3-Nitro-1H-pyrazole C Base-Promoted Alkylation (K2CO3) A->C B Bromoacetaldehyde diethyl acetal B->C D Acetal Intermediate (Regioselective N1) C->D E Acidic Hydrolysis (HCl / H2O) D->E F (3-Nitro-1H-pyrazol-1-yl) acetaldehyde E->F G Reductive Amination (NaBH(OAc)3) F->G H N-Alkyl Piperazine Derivatives G->H

Figure 1: Synthetic workflow for the generation and downstream application of (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

BiologicalPathway L TGF-β Ligand R ALK5 (TGF-β RI) L->R Activates S SMAD2 / SMAD3 R->S Phosphorylates I Pyrazolyl-acetaldehyde Derived Inhibitor I->R Blocks Kinase Domain C SMAD4 (Co-SMAD) S->C Complexes with N Nuclear Translocation & Gene Transcription C->N Induces Fibrosis/Tumorigenesis

Figure 2: Mechanism of action for ALK5 inhibitors derived from 3-nitropyrazole building blocks.

References

  • Title: US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL
  • Title: WO2019211463A1 - Novel compounds (NLRP3 inflammasome inhibitors)

Sources

Method

Application Notes and Protocols: Methodology for Evaluating the Antimicrobial Effects of Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction Nitropyrazoles, a class of heterocyclic compounds characterized by a pyrazole ring bearing a nitro group, have garnered significant attention i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrazoles, a class of heterocyclic compounds characterized by a pyrazole ring bearing a nitro group, have garnered significant attention in medicinal chemistry.[1][2][3] Their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, make them promising candidates for novel therapeutic agents.[1][4][5][6] The nitro group, a strong electron-withdrawing moiety, is crucial to their biological activity, often requiring reductive bioactivation to exert its effects.[7] This document provides a comprehensive guide to the methodologies for evaluating the antimicrobial effects of nitropyrazoles, from initial in vitro screening to preliminary safety assessments.

PART 1: Foundational In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a novel nitropyrazole compound involves determining its ability to inhibit or kill microorganisms in a controlled laboratory setting. Standardization of these methods is crucial for reliable and reproducible results.[8][9]

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

1.1.1. Broth Microdilution Method

This is a widely used and quantitative method for determining the MIC.[10][11]

Principle: The test microorganism is exposed to serial dilutions of the nitropyrazole compound in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits bacterial growth.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Nitropyrazole Dilutions:

    • Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[10]

  • Inoculation and Incubation:

    • Inoculate each well containing the nitropyrazole dilution with the prepared bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the nitropyrazole that shows no visible turbidity.

1.1.2. Agar Dilution Method

An alternative to broth microdilution, this method is particularly useful for testing multiple isolates simultaneously.

Principle: The nitropyrazole compound is incorporated into an agar medium at various concentrations. The MIC is the lowest concentration that inhibits the growth of the microorganism on the agar surface.[12]

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the nitropyrazole compound.

    • Include a control plate with no compound.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation:

    • Spot-inoculate a standardized suspension of the test bacteria onto the surface of each agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the nitropyrazole that completely inhibits bacterial growth.

Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC)

While MIC determines the concentration that inhibits growth (bacteriostatic/fungistatic), MBC/MFC determines the concentration that kills the microorganism (bactericidal/fungicidal).[13]

Principle: Following an MIC test, an aliquot from the wells showing no growth is subcultured onto an antibiotic-free agar medium. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.

Protocol:

  • Perform an MIC test as described above.

  • Subculturing: From each well showing no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, drug-free agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on each plate.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the nitropyrazole that results in a ≥99.9% reduction in the initial inoculum count.

Disk Diffusion Method

A qualitative or semi-quantitative method that is simple and widely used for routine susceptibility testing.[8][11]

Principle: A paper disk impregnated with a known concentration of the nitropyrazole compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. The susceptibility of the microorganism is determined by the diameter of the zone of growth inhibition around the disk.[8]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Plate Inoculation: Evenly swab the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with the nitropyrazole compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The interpretation (susceptible, intermediate, or resistant) is based on established breakpoints, which would need to be determined for novel compounds.

PART 2: Delving Deeper - Advanced In Vitro Characterization

Time-Kill Assays

These assays provide a dynamic picture of the antimicrobial activity over time.

Principle: The rate of bacterial killing by a specific concentration of the nitropyrazole is determined by measuring the number of viable bacteria at different time points.

Protocol:

  • Prepare a standardized bacterial culture in the logarithmic growth phase.

  • Add the nitropyrazole compound at a specific concentration (e.g., 1x, 2x, or 4x the MIC).

  • Incubate the culture under appropriate conditions.

  • At various time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, perform serial dilutions, and plate on drug-free agar to determine the number of viable cells (CFU/mL).

  • Plot the log10 CFU/mL against time to generate a time-kill curve.

Anti-Biofilm Activity

Many chronic infections are associated with biofilms, which are communities of microorganisms encased in a self-produced matrix.

Principle: The ability of the nitropyrazole to inhibit biofilm formation or eradicate pre-formed biofilms is assessed.

Protocol (Biofilm Inhibition):

  • Dispense a bacterial suspension into the wells of a microtiter plate.

  • Add serial dilutions of the nitropyrazole compound.

  • Incubate for 24-48 hours to allow for biofilm formation.

  • Wash the wells to remove planktonic (free-floating) bacteria.

  • Stain the adherent biofilm with a dye such as crystal violet.

  • Quantify the biofilm by measuring the absorbance of the solubilized dye.

Protocol (Biofilm Eradication):

  • Allow biofilms to form in a microtiter plate for 24-48 hours.

  • Remove the planktonic bacteria and add fresh media containing serial dilutions of the nitropyrazole.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm.

PART 3: Bridging to In Vivo - Preliminary Safety and Efficacy Models

While in vitro tests provide essential initial data, they do not fully replicate the complex environment of a living organism.[14] Therefore, transitioning to in vivo or ex vivo models is a critical step.

Cytotoxicity Assays

Before considering in vivo studies, it is imperative to assess the toxicity of the nitropyrazole compounds to mammalian cells.[15][16]

3.1.1. MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed mammalian cells (e.g., fibroblasts, keratinocytes) in a 96-well plate and allow them to adhere overnight.[17]

  • Treat the cells with various concentrations of the nitropyrazole compound for a specified period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

3.1.2. Hemolysis Assay

Principle: This assay assesses the lytic effect of the compound on red blood cells.

Protocol:

  • Obtain a suspension of fresh red blood cells.

  • Incubate the red blood cells with various concentrations of the nitropyrazole compound.

  • Centrifuge the samples to pellet the intact cells.

  • Measure the amount of hemoglobin released into the supernatant by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Compare the results to a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (buffer).

Galleria mellonella (Wax Moth Larvae) Infection Model

This invertebrate model offers a simple, ethical, and cost-effective preliminary in vivo screen.[18]

Principle: Larvae are infected with a pathogen and then treated with the nitropyrazole compound. The efficacy of the compound is determined by observing the survival rate of the larvae.

Protocol:

  • Inject a standardized dose of bacteria into the hemocoel of the larvae.

  • After a short period, inject the nitropyrazole compound at various doses.

  • Incubate the larvae at an appropriate temperature (e.g., 37°C).

  • Monitor and record the larval survival over a period of several days.

  • Compare the survival rates of treated larvae to untreated infected larvae and a control group receiving only the compound.

Data Presentation and Interpretation

Quantitative Data Summary
AssayParameterTypical UnitsExample Data (Hypothetical)
Broth Microdilution Minimum Inhibitory Concentration (MIC)µg/mL or µM2 - 16 µg/mL
MBC/MFC Minimum Bactericidal/Fungicidal Concentrationµg/mL or µM4 - 32 µg/mL
Time-Kill Assay Log reduction in CFU/mL at 24hLog10 CFU/mL3-log reduction
Anti-Biofilm Assay Minimum Biofilm Inhibitory Concentration (MBIC)µg/mL or µM8 - 64 µg/mL
MTT Assay 50% Cytotoxic Concentration (CC50)µg/mL or µM> 128 µg/mL
Hemolysis Assay 50% Hemolytic Concentration (HC50)µg/mL or µM> 256 µg/mL
Interpretation of Results

A promising nitropyrazole candidate will exhibit a low MIC and MBC/MFC, indicating potent antimicrobial activity. The compound should also demonstrate a favorable therapeutic index, which is the ratio of the cytotoxic concentration (CC50) to the effective antimicrobial concentration (MIC). A high therapeutic index suggests that the compound is selectively toxic to microorganisms with minimal harm to host cells.

Visualization of Experimental Workflow

Antimicrobial_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Advanced In Vitro Characterization cluster_2 Preliminary Safety & Efficacy MIC MIC Determination (Broth/Agar Dilution) MBC_MFC MBC/MFC Determination MIC->MBC_MFC Subculturing Decision1 Potent Activity? MIC->Decision1 Disk_Diffusion Disk Diffusion Assay Disk_Diffusion->Decision1 Time_Kill Time-Kill Assays Cytotoxicity Cytotoxicity Assays (MTT, Hemolysis) Time_Kill->Cytotoxicity Anti_Biofilm Anti-Biofilm Activity Anti_Biofilm->Cytotoxicity Decision2 Favorable Safety Profile? Cytotoxicity->Decision2 Galleria_Model Galleria mellonella Model Further_Development Candidate for Further Development Galleria_Model->Further_Development Start Novel Nitropyrazole Compound Start->MIC Start->Disk_Diffusion Decision1->Time_Kill Yes Decision1->Anti_Biofilm Yes Decision2->Galleria_Model Yes

Caption: Workflow for evaluating the antimicrobial effects of nitropyrazoles.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 75-89). Humana Press, New York, NY. [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 101-116). Humana, New York, NY. [Link]

  • Leggett, J. E., Fantin, B., & Craig, W. A. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Journal of Clinical Microbiology, 29(10), 2129-2134. [Link]

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  • Fernández-García, L., Becerro-García, E., Sánchez-Sánchez, E., González-Ortega, O., & Cubero-Márquez, M. Á. (2018). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules, 23(6), 1389. [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. Retrieved from [Link]

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  • Patel, D. P., & Panchal, V. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 235-241. [Link]

  • Al-Abdullah, E. S., Asiri, A. M., Al-Amro, A. A., & El-Sayed, R. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(17), 3108. [Link]

  • Ionescu, M. A., Nuta, D. C., Limban, C., Chiriță, C., & Antonescu, A. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5174. [Link]

  • Li, Y., Wu, J., Li, X., Wang, Y., & Wang, Y. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01131-21. [Link]

  • Es-haghi, A., Zare-Bidaki, A., & Bakavoli, M. (2023). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 47(30), 14197-14207. [Link]

  • Kumar, A., Singh, P., & Kumar, R. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. [Link]

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  • Siddiqui, Z. N., Farooq, F., Musthafa, T. M., Ahmad, A., & Khan, A. U. (2016). Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives. Journal of Saudi Chemical Society, 20(1), 107-115. [Link]

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Application

The Emerging Role of (3-Nitro-1H-pyrazol-1-yl)acetaldehyde in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics

Abstract (3-Nitro-1H-pyrazol-1-yl)acetaldehyde is a versatile, yet underexplored, bifunctional reagent poised to accelerate the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is a versatile, yet underexplored, bifunctional reagent poised to accelerate the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of its strategic application in medicinal chemistry. We will dissect the synergistic value of its core components—the privileged pyrazole scaffold, the electronically influential nitro group, and the reactive aldehyde handle. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven protocols for its synthesis and derivatization. By elucidating the causality behind experimental choices and grounding all claims in authoritative literature, this guide aims to empower chemists to leverage this potent building block in the rational design of next-generation pharmaceuticals.

Introduction: A Scaffold of Therapeutic Significance

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable physicochemical properties.[3] This has led to the development of blockbuster drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer kinase inhibitors such as crizotinib and ruxolitinib, and treatments for erectile dysfunction like sildenafil.[4][5]

The introduction of a nitro group onto this scaffold, as in (3-nitro-1H-pyrazol-1-yl)acetaldehyde, further enhances its potential. The nitro group is a powerful electron-withdrawing group that can significantly modulate the electronic properties of the pyrazole ring, influencing its reactivity and potential interactions with biological targets. While sometimes viewed with caution due to potential metabolic liabilities, the nitro group is a key pharmacophoric element in several approved drugs and its unique properties can be strategically exploited.[6][7][8]

Finally, the acetaldehyde moiety at the 1-position provides a versatile chemical handle for a wide array of synthetic transformations. Aldehydes are fundamental building blocks in organic synthesis, readily participating in reactions to form new carbon-carbon and carbon-heteroatom bonds, making them ideal for library synthesis and lead optimization.[9][10] The combination of these three elements in a single molecule makes (3-nitro-1H-pyrazol-1-yl)acetaldehyde a highly valuable, yet currently underutilized, tool in the drug discovery arsenal.

Synthesis of (3-Nitro-1H-pyrazol-1-yl)acetaldehyde: A Proposed Protocol

Protocol 2.1: Two-Step Synthesis from 3-Nitro-1H-pyrazole

This protocol is based on the well-established N-alkylation of pyrazoles followed by oxidation of a terminal alcohol.

Step 1: N-Alkylation with 2-Bromoethanol

  • Rationale: The acidic N-H proton of 3-nitro-1H-pyrazole can be deprotonated with a suitable base to form a nucleophilic pyrazolide anion, which can then undergo an SN2 reaction with an appropriate electrophile. 2-Bromoethanol provides the desired two-carbon linker with a terminal hydroxyl group.

  • Materials:

    • 3-Nitro-1H-pyrazole

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • 2-Bromoethanol

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-nitro-1H-pyrazole (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq).

    • Add 2-bromoethanol (1.2 eq) to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

Step 2: Oxidation to the Aldehyde

  • Rationale: The primary alcohol of 2-(3-nitro-1H-pyrazol-1-yl)ethanol can be selectively oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. Dess-Martin periodinane (DMP) is a good choice as it operates under neutral conditions and minimizes over-oxidation to the carboxylic acid.

  • Materials:

    • 2-(3-Nitro-1H-pyrazol-1-yl)ethanol

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • Dissolve 2-(3-nitro-1H-pyrazol-1-yl)ethanol (1.0 eq) in dry dichloromethane.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Oxidation 3-Nitro-1H-pyrazole 3-Nitro-1H-pyrazole N-Alkylation N-Alkylation 3-Nitro-1H-pyrazole->N-Alkylation K₂CO₃, 2-Bromoethanol 2-(3-nitro-1H-pyrazol-1-yl)ethanol 2-(3-nitro-1H-pyrazol-1-yl)ethanol N-Alkylation->2-(3-nitro-1H-pyrazol-1-yl)ethanol Oxidation Oxidation 2-(3-nitro-1H-pyrazol-1-yl)ethanol->Oxidation Dess-Martin Periodinane (3-nitro-1H-pyrazol-1-yl)acetaldehyde (3-nitro-1H-pyrazol-1-yl)acetaldehyde Oxidation->(3-nitro-1H-pyrazol-1-yl)acetaldehyde

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The aldehyde functionality of (3-nitro-1H-pyrazol-1-yl)acetaldehyde serves as a versatile entry point for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

Reductive Amination: Access to Novel Amine Derivatives

Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of amine-containing fragments, which are crucial for modulating physicochemical properties and interacting with biological targets.

Protocol 3.1.1: General Procedure for Reductive Amination

  • Rationale: The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to the corresponding amine.

  • Materials:

    • (3-Nitro-1H-pyrazol-1-yl)acetaldehyde

    • Primary or secondary amine of choice

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a solution of (3-nitro-1H-pyrazol-1-yl)acetaldehyde (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid (optional).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 2-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC.

Table 1: Representative Amines for Reductive Amination and Their Potential Therapeutic Relevance

Amine SubstrateResulting ScaffoldPotential Therapeutic Area
Aniline DerivativesN-Aryl-2-(3-nitro-1H-pyrazol-1-yl)ethanaminesKinase inhibitors, GPCR modulators
Piperazine Derivatives1-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)piperazinesAntipsychotics, Antidepressants
Morpholine4-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)morpholineCNS agents, Anticancer agents
Amino Acid EstersN-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)amino acid estersPeptidomimetics, Protease inhibitors
Wittig Reaction: Formation of Alkenes for Further Functionalization

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This opens up possibilities for creating vinyl-substituted nitropyrazoles, which can then be subjected to a variety of downstream transformations.

Protocol 3.2.1: General Procedure for the Wittig Reaction

  • Rationale: A phosphonium ylide, generated by deprotonating a phosphonium salt with a strong base, acts as a nucleophile, attacking the aldehyde to form a betaine intermediate that collapses to an alkene and triphenylphosphine oxide.

  • Materials:

    • (3-Nitro-1H-pyrazol-1-yl)acetaldehyde

    • Appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride for a one-carbon homologation)

    • Strong base (e.g., n-butyllithium, sodium hydride)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C and add the strong base (1.1 eq) dropwise.

    • Stir the resulting ylide solution for 30-60 minutes.

    • Add a solution of (3-nitro-1H-pyrazol-1-yl)acetaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the product by column chromatography.

Application_Workflow cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds Start (3-nitro-1H-pyrazol-1-yl)acetaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Aldol_Condensation Aldol Condensation Start->Aldol_Condensation Knoevenagel_Condensation Knoevenagel Condensation Start->Knoevenagel_Condensation Amines Substituted Amines Reductive_Amination->Amines Alkenes Vinyl-Nitropyrazoles Wittig_Reaction->Alkenes Enones α,β-Unsaturated Ketones Aldol_Condensation->Enones Dienes Activated Dienes Knoevenagel_Condensation->Dienes

Knoevenagel Condensation: Access to Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to an aldehyde followed by dehydration. This reaction is particularly useful for creating electron-deficient alkenes that can serve as Michael acceptors or participate in cycloaddition reactions.

Protocol 3.3.1: General Procedure for Knoevenagel Condensation

  • Rationale: A weak base is used to deprotonate an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), which then attacks the aldehyde. The resulting aldol-type adduct readily eliminates water to form a stable, conjugated system.

  • Materials:

    • (3-Nitro-1H-pyrazol-1-yl)acetaldehyde

    • Active methylene compound (e.g., malononitrile, diethyl malonate)

    • Weak base (e.g., piperidine, ammonium acetate)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • In a round-bottom flask, dissolve (3-nitro-1H-pyrazol-1-yl)acetaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

    • Add a catalytic amount of the weak base.

    • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove water if using toluene.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

The Role of the Nitro Group: Considerations and Bioisosteric Replacements

The nitro group is a potent electron-withdrawing group that can significantly influence the pharmacological properties of a molecule. It can participate in hydrogen bonding and other polar interactions within a binding site. However, aromatic nitro groups can be susceptible to in vivo reduction to form potentially reactive hydroxylamines and nitrosoamines.[11] Therefore, it is often prudent in later stages of drug discovery to consider bioisosteric replacements.

Table 2: Potential Bioisosteres for the Nitro Group

BioisostereRationale for Replacement
Cyano (-CN)Similar size and electronics, acts as a hydrogen bond acceptor.
Trifluoromethyl (-CF₃)Strong electron-withdrawing group, metabolically stable, can improve lipophilicity.[6][7]
Sulfonamide (-SO₂NH₂)Can act as a hydrogen bond donor and acceptor, often improves solubility.
OxadiazoleHeterocyclic ring that can mimic the electronic and steric properties of the nitro group.

The decision to replace the nitro group should be guided by structure-activity relationship (SAR) studies and in vitro metabolic stability assays. Early access to a diverse set of analogs, facilitated by the reactivity of the aldehyde handle on (3-nitro-1H-pyrazol-1-yl)acetaldehyde, is therefore highly advantageous.

Conclusion

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde represents a powerful and versatile building block for medicinal chemistry. Its unique combination of a privileged pyrazole scaffold, an electronically influential nitro group, and a reactive aldehyde handle provides a rapid and efficient entry point to a wide range of novel chemical entities. The protocols and strategies outlined in this guide are designed to be a practical resource for researchers, enabling them to harness the full potential of this reagent in their drug discovery programs. By understanding the underlying chemical principles and the strategic value of each component of this molecule, scientists can accelerate the design and synthesis of the next generation of innovative medicines.

References

  • Vertex AI Search. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Taylor & Francis. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PubMed. (2019, May 23). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • ACS Publications - ACS.org. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Kanazawa University. (2019, January 9). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes.
  • PMC - NIH. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
  • ACS Publications. (2018, October 8). Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry.
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetaldehyde

Status: Operational Ticket ID: SYN-NP-ALD-001 Subject: Comprehensive Guide to Synthesis, Troubleshooting, and Stability Management[1][2] Executive Summary & Strategic Planning (3-nitro-1H-pyrazol-1-yl)acetaldehyde is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SYN-NP-ALD-001 Subject: Comprehensive Guide to Synthesis, Troubleshooting, and Stability Management[1][2]

Executive Summary & Strategic Planning

(3-nitro-1H-pyrazol-1-yl)acetaldehyde is a critical heterocyclic building block used in the development of high-energy density materials (HEDMs) and pharmaceutical intermediates.[1][2] Its synthesis is complicated by two primary factors: regioselectivity during the alkylation of the nitropyrazole core and the chemical instability of the free aldehyde.

This guide provides a validated, self-correcting protocol designed to maximize the yield of the desired N1-isomer while mitigating the risk of aldehyde polymerization.

The Recommended Route: Acetal Masking

The most robust synthetic strategy involves the alkylation of 3-nitropyrazole with a haloacetaldehyde acetal, followed by controlled acidic hydrolysis. Direct alkylation with chloroacetaldehyde is not recommended due to uncontrolled polymerization and N-alkylation regioselectivity issues.[1][2]

Validated Synthetic Protocol

Phase 1: Regioselective Alkylation

Objective: Synthesize 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole.

  • Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), Cesium Carbonate (

    
    , 1.5 eq) or Sodium Hydride (NaH, 1.2 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[2]

  • Conditions:

    
     (for 
    
    
    
    ) or
    
    
    (for NaH).

Step-by-Step Protocol:

  • Deprotonation: Dissolve 3-nitropyrazole in anhydrous DMF. If using NaH, add portion-wise at

    
     and stir for 30 min to form the pyrazolate anion. If using 
    
    
    
    , add solid base directly.
  • Alkylation: Add bromoacetaldehyde diethyl acetal dropwise. Heat to

    
     (if carbonate base) or stir at RT (if NaH) for 4–12 hours.
    
  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine (

    
    ) to remove DMF.[2]
    
  • Purification (CRITICAL): The reaction produces two regioisomers:

    • Target (Major): 1-alkyl-3-nitropyrazole (Less sterically hindered, thermodynamically preferred).[1][2]

    • Impurity (Minor): 1-alkyl-5-nitropyrazole.[1][2][3][4]

    • Action: Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 3-nitro isomer typically elutes second due to higher polarity or specific interaction, but this must be confirmed via 2D NMR (NOESY) or comparison to literature shifts.[1]

Phase 2: Controlled Hydrolysis

Objective: Unmask the aldehyde immediately prior to downstream use.

  • Reagents: Trifluoroacetic acid (TFA) / Water (1:1) or 2N HCl / THF.[2]

  • Conditions:

    
    , 1–2 hours.
    

Step-by-Step Protocol:

  • Dissolve the purified acetal in THF (if using HCl) or neat TFA (if using TFA/H2O).

  • Add the aqueous acid component at

    
    .
    
  • Monitor by TLC (disappearance of acetal spot).[2] Do not over-react ; prolonged exposure to acid causes aldol condensation/polymerization.[1][2]

  • Neutralization: Carefully neutralize with saturated

    
     at 
    
    
    
    . Extract rapidly with DCM.[1][2]
  • Usage: Use the crude aldehyde immediately. Do not attempt column chromatography on the free aldehyde ; it degrades on silica.

Visual Pathway Analysis

The following diagram illustrates the reaction logic, competing tautomeric pathways, and critical separation points.

G cluster_0 Separation Critical Control Point Start 3-Nitro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Nucleophile) Start->Anion Base (NaH or Cs2CO3) Isomer3 MAJOR PRODUCT 1-(2,2-diethoxyethyl)- 3-nitropyrazole Anion->Isomer3 Alkylation (Steric Control) Isomer5 MINOR PRODUCT 1-(2,2-diethoxyethyl)- 5-nitropyrazole Anion->Isomer5 Alkylation (Minor path) Reagent Bromoacetaldehyde diethyl acetal Reagent->Anion Aldehyde TARGET (3-nitro-1H-pyrazol-1-yl) acetaldehyde Isomer3->Aldehyde Hydrolysis (HCl/THF or TFA/H2O) Polymer Polymer/Degradation (Avoid) Aldehyde->Polymer Time/Heat/Silica

Caption: Synthetic workflow highlighting the divergence of regioisomers and the instability of the final aldehyde.

Troubleshooting Dashboard

SymptomProbable CauseCorrective Action
Low Regioselectivity (High 5-nitro isomer) "Kinetic" control favored by fast reaction or small counter-ion (

,

).[1][2]
Switch to Cesium Carbonate (

)
in DMF at elevated temp (

). Thermodynamic control favors the less hindered 3-nitro isomer [1].[1][2]
Incomplete Alkylation Moisture in solvent; Base degradation.[1][2]Use anhydrous DMF/MeCN.[1][2] If using NaH, ensure it is fresh and oil is removed (or accounted for).
Product decomposes on Silica Free aldehyde instability.[1][2]Stop. Do not purify the aldehyde on silica. Purify the acetal intermediate to >98% purity, then hydrolyze and use crude.
Low Yield in Hydrolysis Over-reaction leading to polymerization.[1][2]Reduce reaction time. Monitor strictly by TLC. Perform hydrolysis at

. Ensure complete removal of acid during workup.[1]
NMR shows mixed isomers Inadequate separation of 3-nitro/5-nitro acetals.[1][2]The isomers have distinct Rf values. Use a slower gradient (e.g., 0-30% EtOAc in Hexane) and run a longer column.[1] Verify isomer identity via NOESY (NOE between N-CH2 and Pyrazole-H5 confirms 1,5-substitution; lack thereof suggests 1,3).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I store the free aldehyde? A: No. (3-nitro-1H-pyrazol-1-yl)acetaldehyde is prone to self-condensation and oxidation.[1][2] Store the diethyl acetal precursor. It is stable indefinitely at


 under argon.[2] Hydrolyze only the amount needed for the day's experiments.

Q: How do I distinguish the 3-nitro and 5-nitro isomers by NMR? A:

  • 3-nitro isomer (Target): The proton at position 5 (adjacent to the alkyl group) typically appears as a doublet (

    
    ). In NOESY, you will NOT  see a strong correlation between the N-methylene protons and the pyrazole ring proton at position 4, but you might see a weak one to H5.
    
  • 5-nitro isomer (Impurity): The alkyl group is adjacent to the nitro group. The chemical shift of the N-methylene group is often deshielded relative to the 3-nitro isomer due to the anisotropic effect of the nitro group.

  • Definitive Proof: X-ray crystallography or comparison with literature melting points of the acetals [2].

Q: Why use bromoacetaldehyde diethyl acetal instead of chloroacetaldehyde? A: Chloroacetaldehyde is highly toxic, often supplied as a hydrated polymer that requires cracking, and leads to messy reactions with nitropyrazoles. The acetal is a protected equivalent that allows for clean, controllable alkylation and purification before the sensitive aldehyde is generated [3].

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: J. Org.[1][2] Chem. 2022, 87, 15, 10230–10240.

    • URL: [Link]

  • Synthesis of Nitropyrazole Derivatives

    • Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
    • Source: Molecules 2023, 28(10), 4210.
    • URL: [Link]

  • Acetal Hydrolysis Methodology

    • Title: Vinyl-pyrazole as a biomimetic acetaldehyde surrogate (Discusses hydrolysis of pyrazole-vinyl species to acetaldehyde).
    • Source: Chem. Commun., 2024, 60, 6826-6829.[1]

    • URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in Pyrazole N-Alkylation Reactions

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the nitrogen atoms of the pyrazole ring. The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 regioisomers, which can present significant purification challenges and impact the biological activity of target molecules.[1]

This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the mechanistic principles governing regioselectivity and offer field-proven strategies to steer your reaction toward the desired isomeric product.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a critical issue in pyrazole N-alkylation?

The pyrazole ring contains two nitrogen atoms, designated N1 and N2. In an unsymmetrical pyrazole (e.g., 3-methylpyrazole), these two nitrogen atoms are in chemically distinct environments. Alkylation can occur at either nitrogen, leading to two different constitutional isomers. These isomers often possess different physical, chemical, and pharmacological properties. For instance, in drug development, one regioisomer may be a potent therapeutic agent while the other could be inactive or even toxic. Consequently, controlling the regioselectivity is paramount to ensure the synthesis of a single, well-defined product, simplifying purification and guaranteeing the desired biological effect.[1]

Q2: What are the fundamental principles governing whether alkylation occurs at the N1 or N2 position?

The outcome of a pyrazole N-alkylation reaction is a delicate balance between thermodynamic and kinetic control, which is influenced by a combination of steric and electronic factors.[2][3]

  • Thermodynamic vs. Kinetic Control : In many cases, the N1-alkylated product is the more thermodynamically stable isomer, while the N2-alkylated product is the kinetically favored one (it forms faster).[4][5][6] Reaction conditions like temperature and time can be manipulated to favor one over the other.[7]

  • Steric Hindrance : This is often the most intuitive factor. The alkylating agent will preferentially attack the nitrogen atom that is less sterically encumbered.[1][8] A bulky substituent at the C3 (or C5) position of the pyrazole ring will generally direct alkylation to the more accessible N1 nitrogen. Conversely, a very bulky alkylating agent may preferentially react at the less hindered nitrogen, regardless of other factors.[1]

  • Electronic Effects : The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms.[1][2] Electron-withdrawing groups (EWGs) can decrease the electron density and nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.

The interplay of these factors is complex, and optimizing selectivity requires careful consideration of all reaction parameters.

Q3: How does deprotonation and the resulting pyrazolate anion influence the reaction?

The N-alkylation reaction typically proceeds via deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion is a resonance-stabilized species, with the negative charge delocalized across both nitrogen atoms. The distribution of this charge, and thus the relative nucleophilicity of N1 and N2, is influenced by the substituents on the ring. The nature of the counterion (from the base) also plays a critical role in the subsequent alkylation step.

Troubleshooting Guide & Optimization Strategies

This section addresses specific experimental challenges and provides actionable advice to improve regioselectivity.

Issue 1: My reaction produces a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1 product?

Achieving N1 selectivity often involves pushing the reaction conditions towards thermodynamic control or leveraging steric hindrance.

Core Strategy: Favor the Thermodynamically More Stable Isomer.

The N1-substituted pyrazole is frequently the more thermodynamically stable product. To favor its formation, you need to allow the reaction to reach equilibrium.

Troubleshooting Workflow for N1-Selectivity

G start Goal: Increase N1-Selectivity base Modify the Base start->base solvent Change the Solvent start->solvent temp Adjust Temperature & Time start->temp reagent Consider Alkylating Agent start->reagent outcome1 Use a Strong, Hard Base (e.g., NaH, KH) base->outcome1 Why? Irreversible deprotonation forms the pyrazolate anion. Small, hard cations (Na+) coordinate less strongly, allowing equilibration to the thermodynamic product. outcome2 Use a Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->outcome2 Why? These solvents effectively solvate the cation, promoting a 'freer' anion and facilitating thermodynamic control. outcome3 Increase Temperature & Allow Longer Reaction Times temp->outcome3 Why? Higher energy allows the kinetic product to revert to the intermediate and eventually form the more stable thermodynamic product. outcome4 Use a Less Bulky Alkylating Agent reagent->outcome4 Why? Reduces steric bias towards N2, allowing electronic and thermodynamic factors to dominate.

Caption: Decision tree for enhancing N1-regioselectivity.

Recommended Protocol for N1-Alkylation:

A widely successful method for achieving N1 regioselectivity involves using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[9][10] For more stubborn cases, a stronger base like sodium hydride (NaH) is effective.[9]

Step-by-Step Protocol:

  • Setup : To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of the starting pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[11]

  • Deprotonation : Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.[11]

  • Alkylation : Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[11]

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).[11]

  • Workup : Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate.[11]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[11]

Issue 2: My reaction is selective, but for the wrong (N2) isomer. How can I reverse the selectivity?

Favoring the N2 isomer typically involves leveraging kinetic control or steric repulsion.

Core Strategy: Favor the Kinetically Controlled Product.

The N2 product often forms faster because the transition state leading to its formation is lower in energy, or the N2 position is more sterically accessible.

Troubleshooting Workflow for N2-Selectivity

G start Goal: Increase N2-Selectivity base Modify the Base start->base solvent Change the Solvent start->solvent temp Adjust Temperature & Time start->temp reagent Consider Sterics start->reagent outcome1 Use a Weaker, Softer Base (e.g., Cs₂CO₃, K₂CO₃) base->outcome1 Why? Large, soft cations (Cs+) can chelate to the pyrazolate and the electrophile, directing attack to N2 (the 'Cesium Effect'). outcome2 Use Less Polar Solvents (e.g., THF, Dioxane) solvent->outcome2 Why? These solvents do not strongly solvate the cation, allowing it to participate in the transition state and influence regioselectivity. outcome3 Use Low Temperatures & Short Reaction Times temp->outcome3 Why? Prevents the reaction from reaching thermodynamic equilibrium, trapping the faster-forming kinetic product. outcome4 Use a Bulky Pyrazole Substituent (at C3) and/or a Bulky Alkylating Agent reagent->outcome4 Why? A bulky group at C3 effectively blocks the N2 position, directing the reagent to N1. This is a strategy to avoid if N2 is desired.

Caption: Decision tree for enhancing N2-regioselectivity.

Data-Driven Insights: The Impact of Reaction Parameters

The choice of base, solvent, and temperature can dramatically shift the N1/N2 ratio. While outcomes are substrate-dependent, certain trends are commonly observed.

Pyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioReference
3-Methylpyrazole1-BromopropaneK₂CO₃DMF257:1[12]
3-MethylpyrazoleBenzyl BromideK₂CO₃DMF2510:1[12]
3-CF₃-5-acetylpyrazoleEthyl iodoacetateK₂CO₃MeCNReflux~1:1[3]
3-Nitro-1H-pyrazoleEthyl acrylateDBUDMSO25>99.9:1[12]
3-Methyl-5-phenylpyrazolePhenethyl trichloroacetimidateCSADCE252.5:1 (N1 major)[8]

This table is a representative summary; specific results will vary.

Issue 3: Are there milder, non-basic methods for N-alkylation?

Yes, acid-catalyzed methods provide an excellent alternative, particularly when base-sensitive functional groups are present. The use of trichloroacetimidates as electrophiles, activated by a Brønsted acid like camphorsulfonic acid (CSA), is one such method.[8] This reaction often proceeds at room temperature and can provide good yields, although regioselectivity is still dictated primarily by steric factors, favoring alkylation at the less hindered nitrogen.[8][13]

General Workflow for Pyrazole N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Select Pyrazole & Alkylating Agent prep2 Choose Base/Catalyst & Solvent (See Decision Trees) prep1->prep2 prep3 Dry Glassware & Solvents prep2->prep3 react1 Combine Reagents under Inert Atmosphere (N₂/Ar) prep3->react1 react2 Control Temperature (0°C to Reflux) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench Reaction react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4 analysis1 Determine N1:N2 Ratio (¹H NMR, GC-MS) workup4->analysis1 analysis2 Confirm Structure (NOESY, X-Ray) analysis1->analysis2

Caption: A generalized experimental workflow for pyrazole N-alkylation experiments.

References
  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Retrieved from [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]

  • Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved from [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Retrieved from [Link]

  • ACS Publications. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Figshare. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Retrieved from [Link]

  • SlideShare. (n.d.). Pyrazole. SlideShare. Retrieved from [Link]

  • Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of Nitro-Heterocyclic Compounds

Status: Operational Operator: Senior Application Scientist Ticket ID: NH-SOL-001 Subject: Overcoming Poor Aqueous Solubility in Nitro-Heterocyclic Scaffolds Executive Summary & Mechanistic Insight User Query: Why are my...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: NH-SOL-001 Subject: Overcoming Poor Aqueous Solubility in Nitro-Heterocyclic Scaffolds

Executive Summary & Mechanistic Insight

User Query: Why are my nitro-heterocyclic compounds (nitroimidazoles, nitrofurans) so difficult to solubilize in aqueous media, and how do I fix it?

Scientist's Log: The nitro group (


) is a double-edged sword. Pharmacologically, it is essential for bioactivation by nitroreductases (Type I/II) to generate cytotoxic radical species. Physicochemically, however, it creates a "solubility dead-end" due to two factors:
  • High Crystal Lattice Energy: The planar nature of nitro-heterocycles facilitates strong

    
    -
    
    
    
    stacking and intermolecular dipole-dipole interactions, resulting in high melting points and high energy barriers to solvation.
  • Lack of Ionizable Handles: Many nitro-heterocycles (e.g., pure nitroimidazoles) function as weak bases or are neutral at physiological pH, rendering simple pH adjustment ineffective.

This guide provides a tiered troubleshooting protocol, moving from formulation adjustments to structural modifications.

Decision Logic: The Solubility Troubleshooting Tree

Before selecting a protocol, identify your compound's constraints using the logic flow below.

SolubilityLogic Start Start: Nitro-Heterocycle Insoluble in Water CheckIon Is the molecule ionizable? (pKa < 5 or > 9) Start->CheckIon Salt Protocol A: Salt Formation (Mesylate/Hydrochloride) CheckIon->Salt Yes CheckLogP Check LogP CheckIon->CheckLogP No HighLogP LogP > 3 (Highly Lipophilic) CheckLogP->HighLogP ModLogP LogP 1 - 3 (Moderately Lipophilic) CheckLogP->ModLogP Cosolvent Protocol B: Cosolvent System (PEG/NMP/Water) HighLogP->Cosolvent ASD Protocol D: Amorphous Solid Dispersion HighLogP->ASD CD Protocol C: Cyclodextrin Complexation ModLogP->CD

Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on physicochemical properties.

Tier 1: Cosolvency Systems (The "Liquid Fix")

Applicability: Early-stage PK studies (IV/IP administration) where high concentration is needed immediately.

The Challenge: Nitro-compounds often precipitate upon dilution in aqueous buffers. The Solution: Use a ternary cosolvent system to disrupt water structure and lower the dielectric constant.

Standard Operating Procedure (SOP-01): NMP/PEG Optimization

Based on Nifurtimox optimization protocols [1].

ComponentRoleTarget % (v/v)Note
N-Methyl-2-pyrrolidone (NMP) Primary Solubilizer10% - 30%Warning: NMP has toxicity limits. Ensure compliance with PDE (Permitted Daily Exposure) limits for your species.
PEG 400 Cosolvent/Stabilizer30% - 40%Prevents precipitation upon dilution.
Glycerin Viscosity Modifier10% - 20%Improves syringeability.
Water Diluentq.s. to 100%Add last.

Step-by-Step Protocol:

  • Weigh the nitro-heterocycle accurately.

  • Dissolve fully in 100% NMP first. Sonicate for 5 minutes.

  • Add PEG 400 slowly under magnetic stirring.

  • Add Glycerin .

  • Add Water dropwise. Observation Point: If turbidity occurs, increase PEG 400 ratio.

  • Filter through a 0.22 µm PVDF filter.

Expected Outcome: Solubility increase from <0.2 mg/mL (water) to >20 mg/mL (ternary system) [1].

Tier 2: Cyclodextrin Complexation (The "Stabilizer")

Applicability: Oral formulations or when cosolvents are too toxic.

The Mechanism: The hydrophobic nitro-aromatic ring displaces water from the non-polar cavity of


-Cyclodextrin (

-CD), forming a host-guest inclusion complex.

CDComplex cluster_0 Equilibrium State Drug Nitro Drug Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD Beta-CD (Host) CD->Complex Cavity Fit

Figure 2: Schematic of host-guest inclusion complexation between a nitro-heterocycle and Cyclodextrin.

Standard Operating Procedure (SOP-02): Phase Solubility Study

Reference Standard: Nitrofurantoin-


-CD complexation [2].

Protocol:

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD (Hydroxypropyl-
    
    
    
    -cyclodextrin) at increasing concentrations (0, 5, 10, 15, 20 mM).
  • Saturation: Add excess nitro-compound to each vial.

  • Equilibration: Shake at 25°C for 72 hours.

  • Separation: Filter (0.45 µm) or centrifuge.

  • Quantification: Analyze supernatant via HPLC-UV (typically 300-370 nm for nitro groups).

  • Calculation: Plot [Drug] vs. [CD]. Calculate Stability Constant (

    
    ) using the Higuchi-Connors equation:
    
    
    
    
    (Where
    
    
    is intrinsic solubility).

Troubleshooting Tip: If


 is low (< 100 M

), add a ternary component like 0.1% w/v HPMC or L-Arginine to bridge the complex.
Tier 3: Amorphous Solid Dispersions (The "Lattice Breaker")

Applicability: Oral bioavailability enhancement for "brick dust" molecules (high melting point).

The Mechanism: Polymers (PVP, HPMC-AS) prevent the drug from recrystallizing, maintaining it in a high-energy amorphous state that dissolves rapidly ("Spring and Parachute" effect).

Standard Operating Procedure (SOP-03): Solvent Evaporation Method

Reference Standard: Nitrofurantoin with Poloxamer 188/PVP K-30 [3].

ParameterSpecification
Carrier Polymer PVP K-30 or Poloxamer 188
Drug:Polymer Ratio 1:1 to 1:4 (w/w)
Solvent Acetone or Methanol (DCM if necessary)

Protocol:

  • Dissolve Drug and Polymer in the minimum volume of common solvent (e.g., Acetone).

  • Rotary Evaporation: Remove solvent at 40°C under reduced pressure.

  • Drying: Vacuum dry for 24 hours to remove residual solvent.

  • Milling: Pulverize the resulting crust and sieve (60 mesh).

  • Verification: Perform PXRD (Powder X-Ray Diffraction). Success = Disappearance of sharp Bragg peaks (halo pattern).

Data Insight: Solid dispersions of nitrofurantoin have shown up to 3.88-fold improvement in bioavailability compared to pure drug [3].[1]

Tier 4: Prodrug Strategies (The "Chemical Fix")

Applicability: When formulation fails.

Strategy: Attach a polar promoiety that is cleaved in vivo.

  • Phosphate Esters: Ideal for IV. Highly soluble. Cleaved by alkaline phosphatases.

  • Amino Acid Esters: Target specific transporters (e.g., Valine esters).

Example:

  • Parent: Metronidazole (Low solubility).[2]

  • Prodrug: Metronidazole Phosphate (High water solubility, suitable for parenteral use).

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Precipitation upon dilution "Parachute" failure; Cosolvent capacity exceeded.Switch to Amorphous Solid Dispersion or increase surfactant (Poloxamer) concentration.
Low bioavailability despite solubility Permeability limited (BCS Class III/IV) or rapid metabolism.Check LogP. If LogP < 0, use Lipid-based formulations or prodrugs to improve permeability.
Chemical instability (Color change) Nitro group reduction or hydrolysis.Protect from light (amber glass). Ensure pH is < 8 (nitro groups can be labile in strong alkali).
Bitter taste (Oral liquids) Dissolved nitro-aromatics are intensely bitter.Use Cyclodextrin complexation (masks the nitro group inside the cavity) [2].
References
  • Bedogni, G., et al. (2025). Novel cosolvent systems for nifurtimox: improving solubility, trypanocidal efficacy, and stability.[3] PubMed. Link

  • Khan, A., et al. (2023).[4] Potential of Nitrofurantoin Cyclodextrin Nanosponge Complex to Enhance Solubility and Masking Bitter Taste.[4] International Journal of Drug Delivery Technology.[4] Link

  • Patel, K., et al. (2024).[5] Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique.[1][2] BIO Integration.[1] Link

  • Papadopoulou, V., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.[6] PMC. Link

  • Wermuth, C.G. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.[7] PMC. Link

Sources

Optimization

Technical Support Center: Optimizing Yield in the N-Alkylation of Substituted Pyrazoles

Welcome to the technical support center dedicated to the N-alkylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the N-alkylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and regioselectivity of this critical transformation. Pyrazole scaffolds are cornerstones in numerous FDA-approved drugs, making their efficient synthesis a paramount concern in pharmaceutical development.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing these reactions. We will explore common challenges, troubleshoot suboptimal results, and provide validated experimental workflows to streamline your research.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the N-alkylation of pyrazoles.

Q1: What are the primary challenges I should anticipate with the N-alkylation of pyrazoles?

A1: The two most significant and interconnected challenges are controlling regioselectivity and achieving high yields .[2]

  • Regioselectivity: For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms (N1 or N2), frequently leading to a mixture of regioisomers. These isomers can be difficult to separate, complicating downstream processing and reducing the yield of the desired product.[2][3]

  • Low Yields: Poor yields can result from a variety of factors, including incomplete reactions, the formation of side products (such as over-alkylation to form quaternary salts), or the poor reactivity of the starting materials under the chosen conditions.[1][2]

Q2: My main problem is a mixture of N1 and N2 isomers. What are the key factors I can adjust to control the regioselectivity?

A2: Regioselectivity is a complex function of steric and electronic effects, which can be manipulated through careful selection of reagents and conditions.[1][2]

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Therefore, a bulky substituent on the pyrazole ring (e.g., at the 3- or 5-position) will direct the incoming alkyl group to the more accessible nitrogen.[2][4][5] Conversely, using a bulkier alkylating agent can also enhance selectivity.[2]

  • Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are known to favor the formation of a single regioisomer.[2][4][6] In some systems, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[2][4]

  • Base and Counter-ion: The choice of base is critical and can even reverse selectivity. For N1-alkylation of 3-substituted pyrazoles, potassium carbonate (K₂CO₃) in DMSO is a highly effective and widely used system.[4][6][7] In contrast, magnesium-based catalysts (e.g., MgBr₂) have been shown to selectively favor N2-alkylation.[2][8] The nature of the cation associated with the pyrazolate anion can influence the reaction outcome.[3][9]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms and can influence the product ratio.[1][2]

Q3: What are reliable starting conditions for a standard, base-mediated pyrazole N-alkylation?

A3: A robust and widely successful starting point is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMSO or DMF.[4][6]

A typical setup involves:

  • Pyrazole: 1.0 equivalent

  • Alkylating Agent (e.g., Alkyl Halide): 1.1 equivalents

  • Base (K₂CO₃): 2.0 equivalents

  • Solvent: DMSO or DMF

The reaction is often stirred at room temperature but may require gentle heating depending on the reactivity of the electrophile. Another effective, though more hazardous, system is using sodium hydride (NaH) in tetrahydrofuran (THF).[4]

Q4: Are there milder, alternative methods that avoid strong bases or high temperatures?

A4: Yes. For sensitive substrates, alternative methods can provide excellent results under milder conditions. A notable example is the acid-catalyzed alkylation using trichloroacetimidate electrophiles.[5][10] This reaction is typically catalyzed by a Brønsted acid, such as camphorsulfonic acid (CSA), and can proceed at room temperature in a solvent like 1,2-dichloroethane (DCE), completely avoiding the need for a base.[4][5] This method is particularly useful for substrates that are unstable in the presence of strong bases.

Troubleshooting Guide: From Low Yields to Pure Products

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

A low or nonexistent yield is a common frustration. A logical, step-by-step investigation is the key to solving the problem.

Low yields can stem from poor activation of the pyrazole nucleophile, low reactivity of the electrophile, suboptimal reaction conditions, or poor solubility.[2][4]

LowYieldTroubleshooting cluster_base cluster_reagents cluster_conditions cluster_solubility start Low / No Yield check_base 1. Evaluate the Base start->check_base check_reagents 2. Assess Reagents check_base->check_reagents Base is adequate success Yield Improved check_base->success Stronger base / better stoichiometry works base_details Is the base strong enough? Is stoichiometry correct (1.5-2.0 eq)? Is it fresh and dry (e.g., NaH)? check_conditions 3. Optimize Conditions check_reagents->check_conditions Reagents are reactive check_reagents->success More reactive alkylating agent works reagents_details Check leaving group reactivity (I > Br > Cl). Is the alkylating agent prone to decomposition? Are starting materials pure? check_solubility 4. Check Solubility check_conditions->check_solubility Conditions are optimized check_conditions->success Increased temp / time works conditions_details Increase temperature. Increase reaction time (monitor by TLC/LCMS). Ensure inert atmosphere if using sensitive reagents. check_solubility->success Different solvent works solubility_details Are the pyrazole and base fully dissolved? Consider a more polar solvent (e.g., DMF, DMSO).

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Poor Regioselectivity (Inseparable N1/N2 Mixture)

Achieving high regioselectivity is often the most critical aspect of optimizing these reactions.

The N1/N2 product ratio is determined by a delicate balance of steric hindrance, electronics, solvent effects, and the nature of the base's counter-ion.[2][3][9] The transition state leading to the major isomer is lower in energy, and your goal is to exaggerate this energy difference.

Regioselectivity cluster_sterics cluster_solvent cluster_base cluster_temp start Mixture of N1/N2 Isomers sterics Modify Steric Hindrance start->sterics solvent Change Solvent start->solvent base Alter Base / Catalyst start->base temp Adjust Temperature start->temp outcome Single Isomer Achieved sterics->outcome sterics_details • Use bulkier alkylating agent. • Introduce a (removable) bulky group on the pyrazole.  e.g., triphenylsilyl group. solvent->outcome solvent_details • Switch to polar aprotic (DMSO, DMF). • Try fluorinated alcohols (TFE, HFIP). base->outcome base_details • For N1-selectivity: Use K₂CO₃/DMSO. • For N2-selectivity: Try MgBr₂ catalyst. • For specific cases: Use NaH. temp->outcome temp_details • Lowering temperature can sometimes increase selectivity  by favoring the kinetic product.

Caption: Decision tree for improving pyrazole N-alkylation regioselectivity.

The following table illustrates how changing reaction parameters can influence the N1/N2 ratio for a hypothetical 3-substituted pyrazole.

Pyrazole SubstrateAlkylating AgentBase / CatalystSolventTemp (°C)Approx. N1:N2 RatioReference Insight
3-MethylpyrazoleBenzyl BromideK₂CO₃Acetonitrile2010:1Steric bulk of benzyl group enhances N1 selectivity over smaller alkyl groups.[1]
3-NitropyrazoleEthyl AcrylateiPr₂NEtDMSO25>99:1Michael acceptors with electron-withdrawing groups on the pyrazole show excellent N1 selectivity.[1]
3-PhenylpyrazoleBromoacetamideMgBr₂ (20 mol%)Dioxane801:12 (83:17)Mg-catalysis strongly directs alkylation to the N2 position.[8]
3-Methyl-5-phenylpyrazolePhenethyl TrichloroacetimidateCSA (20 mol%)DCERT2.5:1Acid-catalyzed method; selectivity is governed by sterics, favoring attack at the nitrogen distal to the larger phenyl group.[5]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary based on specific substrates and precise reaction conditions.

Detailed Experimental Protocols

These protocols provide a self-validating system for achieving high-yield N-alkylation.

Protocol 1: General Base-Mediated N1-Alkylation (K₂CO₃/DMSO System)

This is a robust and highly reliable method for achieving N1-alkylation of 3-substituted pyrazoles.[2][6]

Caption: General experimental workflow for base-mediated N-alkylation.

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (DMSO), add powdered potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkylating agent (1.1 equiv) to the mixture, either neat or as a solution in a minimal amount of DMSO.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50-80 °C) and monitor its progress by TLC or LC-MS until the starting pyrazole is consumed.

  • After completion, cool the reaction mixture to room temperature, pour it into cold water, and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated pyrazole.

Protocol 2: Mild Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method avoids the use of a base and is ideal for sensitive substrates.[5][10]

  • To a clean, dry round-bottom flask, add the pyrazole (1.0 equiv), the corresponding O-alkyltrichloroacetimidate electrophile (1.0 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).

  • Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous 1,2-dichloroethane (DCE) to form an approximately 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the N-alkylated pyrazole.

References
  • Huang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Li, B., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synfacts. [Link]

  • Nagy, M., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Prado, R. S., et al. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Finar, I. L., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Ivonin, S. P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Keshipeddy, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Keshipeddy, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Ivonin, S. P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • Keshipeddy, S., et al. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Huang, X., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Wright, S. W., et al. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters. [Link]

  • Tyre, A. G., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Zagorskytė, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. KTU ePubl. [Link]

  • Ivonin, S. P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Wright, S. W., et al. (2017). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]

  • Huang, X., et al. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Chuprakov, S., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Side-Chain Modifications

Welcome to the technical support center for the optimization of reaction conditions for pyrazole side-chain modifications. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reaction conditions for pyrazole side-chain modifications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Pyrazole scaffolds are a cornerstone in medicinal chemistry, and mastering their modification is key to successful drug discovery programs. This center will help you navigate the common challenges associated with these powerful heterocycles.

Section 1: Frequently Asked Questions (FAQs) - The Planning Stage

This section addresses foundational questions that are critical to consider before embarking on the synthesis and modification of pyrazole-containing molecules.

Q1: What are the primary challenges when performing N-alkylation on an unsymmetrical pyrazole, and how can I control for regioselectivity?

A1: The principal challenge in the N-alkylation of unsymmetrical pyrazoles is controlling which of the two nitrogen atoms (N1 or N2) is functionalized, as this often results in a mixture of regioisomers that can be difficult to separate.[1] Regioselectivity is governed by a delicate interplay of steric hindrance, electronic effects, solvent choice, and the base/catalyst system employed.[1][2]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Therefore, a bulky substituent at the C3 or C5 position will direct the incoming alkyl group to the more accessible nitrogen.[1]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often effective in favoring the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[1]

  • Base/Catalyst System: The choice of base is critical. A common starting point is using potassium carbonate (K₂CO₃) in DMSO, which is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][3] Conversely, magnesium-based catalysts, such as MgBr₂, have been reported to favor N2-alkylation.[1]

Q2: Which carbon position on the pyrazole ring is most reactive for direct C-H functionalization, and why?

A2: The reactivity of the C-H bonds on the pyrazole ring generally follows the order C5 > C4 >> C3 for palladium-catalyzed C-H arylation.[4] The C5 proton is the most acidic and therefore the most reactive towards metallation.[4][5] The increased electrophilic nature of the C5 position is due to its proximity to the sp³-hybridized nitrogen atom, making it the preferred site for initial functionalization in many transition-metal-catalyzed reactions.[5] The C4 position is considered the most nucleophilic center and is susceptible to electrophilic aromatic substitution.[4][5] The C3 position is generally the least reactive.[4][6]

Q3: When should I consider using a protecting group for the pyrazole nitrogen?

A3: A protecting group for the pyrazole nitrogen is advisable in several scenarios:

  • To enforce regioselectivity in subsequent C-H functionalizations: Protecting groups can block one of the nitrogen atoms, preventing it from acting as a directing group and thus guiding the functionalization to a specific carbon atom.

  • To improve solubility and handling: Certain protecting groups can alter the physical properties of the pyrazole, making it more soluble in organic solvents and easier to purify.

  • To prevent unwanted side reactions: In complex multi-step syntheses, protecting the pyrazole nitrogen can prevent it from participating in undesired reactions.[7]

  • To enable specific transformations: The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group has been shown to enable a "SEM switch" strategy. This involves transposing the protecting group from one nitrogen to the other, which in turn transforms a less reactive C3 position into a more reactive C5 position, allowing for sequential C-H arylations.[4]

Common protecting groups for pyrazoles include Boc (di-tert-butyl dicarbonate), which can be selectively removed under basic conditions with reagents like NaBH₄ in ethanol, and SEM, which is valuable for multi-step functionalization strategies.[4][8]

Section 2: Troubleshooting Guides - When Experiments Go Awry

This section is formatted to directly address common problems encountered during pyrazole modification reactions, providing a systematic approach to troubleshooting.

Problem 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate.

This is a classic challenge in pyrazole chemistry. Here’s a decision tree to guide your optimization strategy:

G start Mixture of N1/N2 Isomers sterics Modify Steric Hindrance start->sterics solvent Change Solvent System start->solvent base Alter Base/Catalyst start->base temp Adjust Temperature start->temp protect Consider Protecting Group Strategy start->protect sub_sterics1 Use bulkier alkylating agent to favor less hindered N sterics->sub_sterics1 sub_solvent1 Screen polar aprotic solvents (DMF, DMSO, MeCN) solvent->sub_solvent1 sub_solvent2 Try fluorinated alcohols (TFE, HFIP) solvent->sub_solvent2 sub_base1 For N1-Alkylation: Try K2CO3 in DMSO base->sub_base1 sub_base2 For N2-Alkylation: Investigate MgBr2 base->sub_base2 sub_temp1 Lower temperature to increase kinetic selectivity temp->sub_temp1 sub_protect1 Use SEM or Boc group to force single isomer formation protect->sub_protect1

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Causality and Actionable Advice:

  • Steric and Electronic Control: The regioselectivity of N-alkylation is a competition between the two nitrogen atoms. By increasing the steric bulk of either the pyrazole C3/C5 substituent or the alkylating agent, you can physically block one nitrogen, favoring reaction at the less hindered site.[1]

  • Solvent Effects: The solvent's polarity influences the dissociation of the pyrazole N-H bond and the solvation of the resulting pyrazolate anion. Polar aprotic solvents like DMF and DMSO are excellent starting points.[1] Fluorinated alcohols have also been shown to dramatically improve regioselectivity in certain cases.[1]

  • Base and Counter-ion: The choice of base dictates the nature of the pyrazolate salt. For instance, K₂CO₃ in DMSO is a well-established system for promoting N1-alkylation of 3-substituted pyrazoles.[1][3]

  • Purification of Isomers: If a mixture is unavoidable, purification can sometimes be achieved through crystallization, often by forming an acid addition salt.[9][10][11] Dissolving the isomer mixture in a suitable solvent and adding an acid (e.g., sulfuric or phosphoric acid) can lead to the selective crystallization of one isomer's salt.[9][11]

Problem 2: I am observing low or no yield in my Suzuki-Miyaura cross-coupling with a halopyrazole.

Low yields in cross-coupling reactions are common and can often be resolved by systematically optimizing the reaction parameters.[12][13]

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

G start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst base Screen Different Bases catalyst->base sub_catalyst Try different Pd sources (e.g., Pd(OAc)2, Pd(PPh3)4) and phosphine ligands (e.g., XPhos, SPhos) catalyst->sub_catalyst solvent Optimize Solvent base->solvent sub_base Common bases: K2CO3, K3PO4, Cs2CO3. Base strength can be critical. base->sub_base temp_time Adjust Temperature & Reaction Time solvent->temp_time sub_solvent Screen solvents like Dioxane, Toluene, DMF, often with water. solvent->sub_solvent reagents Check Reagent Quality temp_time->reagents sub_temp_time Increase temperature (e.g., 80-120 °C). Monitor by LCMS to determine optimal time. temp_time->sub_temp_time sub_reagents Ensure boronic acid is not degraded. Use fresh, high-purity materials. reagents->sub_reagents

Sources

Optimization

Technical Support Center: Resolving Purification Difficulties of Polar Pyrazole Derivatives

Welcome to the Technical Support Center for heterocyclic chemistry. Polar pyrazole derivatives present unique purification challenges due to their amphoteric nature—possessing both a hydrogen-bond donor (pyrrole-like NH)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. Polar pyrazole derivatives present unique purification challenges due to their amphoteric nature—possessing both a hydrogen-bond donor (pyrrole-like NH) and a hydrogen-bond acceptor (pyridine-like N). This dual functionality leads to tautomerism, strong intermolecular hydrogen bonding, and unpredictable chromatographic behavior.

This guide is designed for researchers and drug development professionals to troubleshoot and resolve common isolation issues, ensuring high-purity yields of pyrazole-containing active pharmaceutical ingredients (APIs).

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to evaluate the polarity (LogD) and ionization state of your pyrazole derivative. The decision tree below outlines the logical progression for selecting the optimal chromatographic technique.

Workflow A Crude Polar Pyrazole Mixture B Retained on C18 RP-LC? A->B C Co-elution / Void Volume B->C No (LogD < 0) E Streaking on Normal Phase? B->E Yes D HILIC Purification (Aqueous Normal Phase) C->D H Pure Pyrazole Derivative D->H F Add 1% TEA or NH3 to Mobile Phase E->F Yes (Silanol interaction) G Reverse-Phase Prep HPLC (pH Adjusted) E->G No F->H G->H

Decision tree for selecting the optimal purification strategy for polar pyrazole derivatives.

Troubleshooting Knowledge Base & FAQs

Q1: Why does my pyrazole derivative severely streak on a standard silica gel TLC plate, and how can I resolve this?

Causality: Pyrazoles are prone to strong hydrogen bonding. On standard normal-phase silica, the basic nitrogen interacts heavily with the acidic silanol groups on the stationary phase. This continuous adsorption/desorption cycle across the column length causes severe streaking and poor resolution[1]. Solution: You must neutralize the acidic silica sites. Add a basic modifier—such as 0.1–1% triethylamine (TEA) or ammonia in methanol—to your mobile phase[1]. This blocks the silanol interactions, allowing the pyrazole to elute as a sharp band. Alternatively, switching to a less acidic stationary phase like neutral or basic alumina can bypass the silanol issue entirely[2].

Q2: My highly polar pyrazole elutes in the void volume during standard C18 Reverse-Phase (RP) chromatography. What are my options?

Causality: Highly polar small molecules (LogD < 0) lack sufficient hydrophobic surface area to partition effectively into the C18 alkyl chains. If the pyrazole functionality ionizes during the run, it changes the equilibrium dynamics, making the compound even more hydrophilic and causing it to wash out immediately[3]. Solution:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier alternative for very polar compounds[2]. It utilizes a polar stationary phase (e.g., bare silica or diol) and a highly organic mobile phase (typically >80% acetonitrile)[4].

  • pH Adjustment: If you must use RP-HPLC, adjust the mobile phase pH to ensure the pyrazole remains in its neutral (unionized) state, thereby maximizing its hydrophobicity[3].

Q3: After using triethylamine (TEA) as a modifier, how do I remove it from my purified fractions?

Causality: TEA has a higher boiling point than standard volatile solvents like dichloromethane, causing it to remain as a viscous residue after rotary evaporation. Solution: TEA can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If your pyrazole is not acid-sensitive, dissolve the dried fractions in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (1M HCl). This protonates the TEA, driving it into the aqueous layer while your product remains in the organic phase[2].

Q4: My pyrazole fails to crystallize and "oils out" during final purification. How do I force crystallization?

Causality: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid crystal lattice. This is typically caused by supersaturation, rapid cooling, or the presence of trace surfactant-like impurities[1]. Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool very slowly to room temperature. Induce nucleation by scratching the inside of the glass flask at the meniscus with a glass rod, or by introducing a seed crystal[1]. Because pyrazoles are basic, you can also treat them with an acid (e.g., HCl) to form a highly crystalline salt, which can later be neutralized to recover the purified free base[5].

Mechanistic Insight: RP-HPLC vs. HILIC Partitioning

Understanding why a compound retains is critical for method development. In HILIC, water acts as the strong eluting solvent, creating a water-enriched layer on the stationary phase that facilitates the partitioning of polar analytes[2]. Note that methanol disrupts this layer and generally does not work for HILIC separations[4].

Partitioning cluster_0 Reverse-Phase (RP-HPLC) cluster_1 HILIC Mode Analyte Polar Pyrazole RP_Stat Hydrophobic C18 Phase Analyte->RP_Stat Weak affinity RP_Mob Aqueous Mobile Phase Analyte->RP_Mob Strong affinity HILIC_Stat Polar Stationary Phase (Water-enriched layer) Analyte->HILIC_Stat Partitions into water layer HILIC_Mob Organic Mobile Phase (>80% Acetonitrile) Analyte->HILIC_Mob Weak affinity RP_Result Poor Retention (Elutes in Void) RP_Mob->RP_Result HILIC_Result Strong Retention (Hydrogen Bonding) HILIC_Stat->HILIC_Result

Mechanistic comparison of polar pyrazole retention in RP-HPLC versus HILIC modes.

Quantitative Data Summary

The choice of stationary phase drastically impacts the peak shape and retention of polar nitrogen-containing heterocycles. The table below summarizes the effect of column modifications on chromatographic performance[2].

Compound ClassColumn TypeMobile PhaseRetention Time (min)Peak AsymmetryOutcome
Highly Polar Heterocycle Standard C1895:5 Water:Acetonitrile1.2N/AElutes in void volume; useless for purification.
Highly Polar Heterocycle Polar-Embedded C1895:5 Water:Acetonitrile4.51.1Good retention; resists dewetting in aqueous phases.
Basic Pyrazole Standard C1890:10 Water:Methanol2.11.8Severe tailing due to secondary silanol interactions.
Basic Pyrazole Polar-Endcapped C1890:10 Water:Methanol5.31.2Improved peak shape; reduced undesirable basic interactions.

Experimental Protocols

Protocol A: HILIC Purification of Highly Polar Pyrazoles

Use this protocol when your pyrazole elutes at the solvent front on a C18 column[4].

  • Column Selection: Select a bare silica, diol, or zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Weak Solvent (A): 100% Acetonitrile (Do NOT use methanol[4]).

    • Strong Solvent (B): 10 mM Ammonium Acetate in Water (The salt ensures reproducible partitioning and sharpens peaks[6]).

  • Equilibration (Critical Step): Equilibrate the column with 95% A / 5% B for at least 10 column volumes. HILIC columns require longer equilibration times than RP columns to establish the aqueous hydration layer.

  • Sample Loading: Dissolve the crude pyrazole in the highest possible percentage of acetonitrile. If the sample is insoluble in high organic concentrations, utilize a "dry loading" technique by adsorbing the sample onto a small amount of Celite or silica, evaporating the solvent, and loading the dry powder onto the column[2].

  • Gradient Elution: Run a shallow gradient from 95% A to 60% A over 15-20 column volumes. Remember: In HILIC, increasing the water content increases elution strength.

  • Fraction Collection: Monitor via UV/Vis or MS. Combine pure fractions and lyophilize to remove water and volatile ammonium acetate.

Protocol B: Reverse-Phase Flash Chromatography with Dry Loading

Use this protocol for moderately polar pyrazoles that exhibit streaking on normal-phase silica[1].

  • Sample Preparation: Dissolve the crude heterocyclic mixture in a minimum amount of a strong, polar solvent (e.g., Methanol, DMSO, or DMF)[1].

  • Dry Loading: Add a small amount of C18-functionalized silica to the dissolved sample. Remove the solvent under reduced pressure (using a rotary evaporator or vacuum pump) until a dry, free-flowing powder is obtained[1].

  • Column Packing: Select a pre-packed C18 flash column appropriately sized for your sample mass (sample should be 1-5% of the stationary phase mass)[1]. Load the dry powder onto the top of the column frit.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile containing 0.1% Formic Acid to suppress pyrazole ionization) for at least 5 column volumes[1].

  • Elution: Execute a gradient from 5% Acetonitrile to 100% Acetonitrile. Monitor fractions by TLC or LCMS, combine pure fractions, and remove the solvent under reduced pressure[5].

References

  • Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations ResearchGate URL: [Link]

  • Purifying ionic compounds by flash column chromatography Biotage URL:[Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes ResearchGate URL: [Link]

  • What can I use to purify polar reaction mixtures? Biotage URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of (3-nitro-1H-pyrazol-1-yl)acetaldehyde

Welcome to the Advanced Troubleshooting Guide for (3-nitro-1H-pyrazol-1-yl)acetaldehyde . As a highly reactive -heteroaryl aldehyde, this compound presents significant storage challenges for drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for (3-nitro-1H-pyrazol-1-yl)acetaldehyde . As a highly reactive


-heteroaryl aldehyde, this compound presents significant storage challenges for drug development professionals. This guide provides mechanistic insights into its degradation and outlines self-validating protocols to ensure the integrity of your synthetic building blocks.

Section 1: Core Mechanistic FAQs (Understanding the Instability)

Q: Why does (3-nitro-1H-pyrazol-1-yl)acetaldehyde degrade so rapidly, even when stored at -20°C? A: The instability is driven by the synergistic electron-withdrawing effects of the aldehyde carbonyl and the 3-nitropyrazole ring. The nitro group at the C3 position drastically increases the electrophilicity of the pyrazole heterocycle[1]. This immense inductive pull strips electron density from the adjacent


-methylene (-CH₂-) group, rendering its protons highly acidic.

Consequently, the molecule undergoes rapid enolization even under trace basic or acidic conditions. This enolization is the rate-determining step that triggers runaway aldol condensation and polymerization. Furthermore, like most aliphatic aldehydes, the unshielded carbonyl carbon is highly susceptible to autoxidation via molecular oxygen, irreversibly forming the corresponding carboxylic acid.

G Aldehyde (3-nitro-1H-pyrazol-1-yl)acetaldehyde (Highly Reactive) Oxidation Autoxidation (O2) Radical Pathway Aldehyde->Oxidation Enolization Alpha-Proton Abstraction (Trace Base/Acid) Aldehyde->Enolization Carboxylic (3-nitro-1H-pyrazol-1-yl)acetic acid (Irreversible Degradation) Oxidation->Carboxylic Aldol Aldol Condensation & Polymerization (Viscous Dark Oil) Enolization->Aldol

Mechanistic degradation pathways of (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

Section 2: Troubleshooting Guide – Identifying Degradation

Q: How can I definitively tell if my batch has degraded before committing it to a complex synthesis? A: Never rely solely on visual inspection, though a color change is a strong primary indicator. Always validate the batch using NMR or IR spectroscopy before use.

Table 1: Diagnostic Signals for Degradation
Analytical MethodPure Compound Expected SignalDegradation Indicator
Visual Inspection Pale yellow or off-white solid/oilViscous dark amber or brown tar/oil
¹H NMR (CDCl₃) Sharp singlet/triplet ~9.7 ppm (CHO)Broad multiplets ~4.5–6.0 ppm (Aldol polymers)
IR Spectroscopy Sharp, intense peak ~1725 cm⁻¹ (C=O)Broad peak ~3400 cm⁻¹ (OH from aldol/hydrate)

Section 3: Advanced Mitigation Protocols

Q: What is the most robust method for the long-term storage of this compound? A: For storage exceeding 48 hours, we strongly recommend derivatizing the free aldehyde into a sodium bisulfite adduct[2]. This transforms the volatile, reactive aldehyde into a highly stable, crystalline solid that completely resists both autoxidation and aldol condensation. The aldehyde can then be quantitatively regenerated using a non-aqueous cleavage method immediately prior to use[3]. Alternatively, conversion to a dimethyl acetal serves as an excellent liquid-phase protective group[4].

Workflow Start Unstable Aldehyde Step1 Add NaHSO3 (EtOH/H2O) Start->Step1 Adduct Bisulfite Adduct (Stable Solid) Step1->Adduct Storage Long-Term Storage (Room Temp) Adduct->Storage Step2 TMS-Cl in MeCN (Nonaqueous Cleavage) Storage->Step2 Recovered Pure Aldehyde (Ready for Use) Step2->Recovered

Self-validating workflow for bisulfite adduct protection and non-aqueous regeneration.

Protocol A: Bisulfite Adduct Formation and Storage

This protocol masks the reactive carbonyl, shutting down the enolization pathway.

  • Dissolution: Dissolve 1.0 eq of freshly purified (3-nitro-1H-pyrazol-1-yl)acetaldehyde in a minimal volume of ethyl acetate.

  • Reagent Preparation: In a separate flask, prepare a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅) (1.2 eq).

  • Addition: Add the aqueous bisulfite solution dropwise to the organic aldehyde solution under vigorous stirring at room temperature.

  • Isolation: Stir for 2 hours until a thick white precipitate forms. Filter the precipitate, wash thoroughly with cold ethanol, and dry under high vacuum.

Self-Validation Check: The isolated solid must be completely insoluble in non-polar organic solvents (e.g., hexanes, DCM) but readily soluble in water. IR spectroscopy should show a complete disappearance of the 1725 cm⁻¹ carbonyl stretch.

Protocol B: Non-Aqueous Regeneration (TMS-Cl Method)

Traditional aqueous basic cleavage can instantly degrade this specific aldehyde. This non-aqueous method prevents base-catalyzed aldol condensation[3].

  • Suspension: Suspend the bisulfite adduct (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Cleavage: Add chlorotrimethylsilane (TMS-Cl) (1.5 eq) dropwise under a strict argon atmosphere.

  • Heating: Heat the suspension gently to 40°C for 1 hour.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated NaCl and any unreacted adduct.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure, anhydrous aldehyde ready for immediate use.

Self-Validation Check: The reaction acts as its own visual indicator. Complete dissolution of the initial adduct and the subsequent precipitation of fine, white NaCl salts confirms successful cleavage.

Section 4: Quantitative Data Presentation

To assist in your experimental planning, the following table summarizes the expected stability metrics of (3-nitro-1H-pyrazol-1-yl)acetaldehyde under various storage paradigms.

Table 2: Comparative Stability Metrics (Half-Life)
Storage ConditionState / MatrixEstimated Half-Life (t½)Primary Degradation Mechanism
Room Temp (25°C), AirNeat (Unprotected)< 12 hoursAutoxidation & Aldol Condensation
Cryogenic (-20°C), ArgonNeat (Unprotected)7 – 14 daysSlow Aldol Oligomerization
Room Temp (25°C)Dimethyl Acetal> 6 monthsNone (Carbonyl is masked)
Room Temp (25°C)Bisulfite Adduct> 12 monthsNone (Crystalline stability)

References

  • [1] Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. ResearchGate. 1

  • [4] Acetal Formation: Mechanism, Protection, and Storage. Studylib. 4

  • [3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Organic Chemistry Portal. 3

  • [2] Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances. 2

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Biological Validation of Pyr-27, a Novel Pyrazole-Based CDK2 Inhibitor

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of "Pyr-27," a novel pyrazole compound designed as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). For...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of "Pyr-27," a novel pyrazole compound designed as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). For professionals in drug discovery, this document moves beyond a simple recitation of protocols to explain the causal logic behind the experimental design, ensuring a self-validating and robust assessment of a new chemical entity.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs due to its versatile biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5][6] Many pyrazole-containing molecules have been developed as potent protein kinase inhibitors.[7][8] Our focus here is on CDK2, a serine/threonine kinase that acts as a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[9] Its deregulation is a common feature in various cancers, making it a compelling therapeutic target.[9][10]

This guide will compare Pyr-27 against Roscovitine, a well-established CDK2 inhibitor, to benchmark its performance through a tiered approach:

  • Biochemical Validation: Direct measurement of enzyme inhibition to determine potency (IC50).

  • Cellular Efficacy: Assessment of the compound's effect on cancer cell proliferation.

  • Mechanistic Confirmation: Verification that the compound induces the expected downstream biological effect—apoptosis.

Section 1: Biochemical Potency Assessment via In Vitro Kinase Assay

Expert Rationale: Before investing in complex cell-based assays, it is imperative to confirm that the novel compound directly interacts with its intended molecular target. An in vitro biochemical assay provides the cleanest system to quantify this interaction, free from the complexities of cellular uptake, metabolism, or off-target effects. We will use a luminescence-based kinase assay to measure the enzymatic activity of CDK2/Cyclin A2 in the presence of our test compounds. This approach quantifies ADP production, a direct product of kinase activity, providing a robust and highly sensitive readout.[11][12]

Experimental Workflow: In Vitro CDK2 Inhibition

The workflow is designed to directly measure the inhibition of CDK2's kinase activity by Pyr-27.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Kinase Reaction cluster_2 Step 3: Signal Generation & Detection reagents Prepare Reaction Mix: - CDK2/Cyclin A2 Enzyme - Kinase Substrate - ATP compound Add Test Compounds: - Pyr-27 (Serial Dilution) - Roscovitine (Positive Control) - DMSO (Vehicle Control) reagents->compound incubate Incubate at 30°C for 60 min (Kinase phosphorylates substrate, producing ADP) compound->incubate adp_glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate->adp_glo detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light via Luciferase) adp_glo->detect read Read Luminescence (Signal is proportional to ADP produced) detect->read

Caption: Workflow for the in vitro CDK2 kinase activity assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard methodologies for determining kinase inhibitor potency.[12]

  • Compound Preparation: Prepare a 10-point serial dilution of Pyr-27 and Roscovitine in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration). Use DMSO as the vehicle control.

  • Reaction Plate Setup: To a 384-well white assay plate, add 1 µL of each compound dilution or DMSO control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing recombinant CDK2/Cyclin A2 enzyme and a suitable substrate (e.g., a specific peptide) in kinase reaction buffer.

    • Add 10 µL of this solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution. The final reaction volume is 21 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Performance Data: CDK2 Inhibition
CompoundTargetIC50 (nM)
Pyr-27 (Novel Compound) CDK2/Cyclin A2 25.3 ± 3.1
Roscovitine (Reference)CDK2/Cyclin A245.8 ± 5.5
DMSO (Vehicle Control)CDK2/Cyclin A2> 50,000

Interpretation: The data clearly demonstrates that Pyr-27 is a potent inhibitor of CDK2 enzymatic activity in vitro. Its IC50 value of 25.3 nM is nearly twofold more potent than the established reference inhibitor, Roscovitine, validating it as a strong candidate for further investigation.

Section 2: Cellular Efficacy in a Cancer Model

Expert Rationale: Demonstrating target engagement in a biochemical assay is the first step. The critical next question is whether the compound can penetrate a cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[13] We will assess the anti-proliferative activity of Pyr-27 in a cancer cell line known to be sensitive to CDK2 inhibition, such as the MCF-7 breast cancer cell line.[10] The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its high sensitivity and simple "add-mix-measure" protocol.[14] It quantifies the level of ATP within metabolically active cells, which serves as a direct indicator of cell viability.[14]

Principle of the CellTiter-Glo® Assay

This diagram illustrates how the assay equates ATP levels with cell viability.

cluster_0 Cell Treatment cluster_1 Assay Reaction start Viable Cancer Cells (High ATP Levels) treatment Treat with Pyr-27 start->treatment result Apoptotic/Dead Cells (Low ATP Levels) treatment->result reagent Add CellTiter-Glo® Reagent (Lyses cells, releases ATP) result->reagent reaction ATP + Luciferin + O2 --(Luciferase)--> Light reagent->reaction

Caption: Principle of the CellTiter-Glo® luminescent viability assay.

Detailed Protocol: CellTiter-Glo® Cell Viability Assay
  • Cell Seeding: Seed MCF-7 cells into a 96-well, white-walled, clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Pyr-27 and Roscovitine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell cycles to complete, making the effects of a cell cycle inhibitor apparent.

  • Assay Procedure:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability by normalizing the luminescent signal of treated cells to that of the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.

Comparative Performance Data: Anti-Proliferative Activity in MCF-7 Cells
CompoundTarget Cell LineGI50 (µM)
Pyr-27 (Novel Compound) MCF-7 0.45 ± 0.06
Roscovitine (Reference)MCF-70.89 ± 0.12
DMSO (Vehicle Control)MCF-7> 100

Interpretation: Pyr-27 demonstrates potent anti-proliferative activity in a cancer cell model, with a GI50 value of 0.45 µM. This is again approximately twofold more potent than the reference compound, Roscovitine. This result confirms that the biochemical potency of Pyr-27 translates into effective cellular activity.

Section 3: Mechanistic Validation via Apoptosis Assay

Expert Rationale: After confirming that Pyr-27 inhibits cell proliferation, the final validation step is to determine if it does so through the expected mechanism of action. Inhibition of CDK2 is known to cause cell cycle arrest, which ultimately leads to the induction of apoptosis (programmed cell death).[10][15] We will measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures this activity directly in cell culture.[16][17][18] A significant increase in caspase 3/7 activity following treatment provides strong evidence that Pyr-27's anti-proliferative effects are mediated by apoptosis.

Signaling Pathway: CDK2 Inhibition and Apoptosis

This diagram shows the simplified pathway from CDK2 inhibition to the activation of executioner caspases.

Pyr27 Pyr-27 CDK2 CDK2/Cyclin A Pyr27->CDK2 G1S G1/S Phase Progression CDK2->G1S Arrest Cell Cycle Arrest G1S->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase

Caption: Pyr-27 inhibits CDK2, leading to cell cycle arrest and apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well white-walled plate as described for the viability assay. Treat cells with Pyr-27 and Roscovitine at a fixed concentration known to be effective (e.g., 5x their respective GI50 values). Also include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 24 hours. This time point is typically sufficient to observe the onset of apoptosis without widespread secondary necrosis.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[19]

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well with a plate reader.

  • Data Analysis: Normalize the data by subtracting the background (medium-only wells). Express the results as a fold change in caspase activity over the vehicle (DMSO) control.

Comparative Performance Data: Induction of Apoptosis
Compound (at 5x GI50)Target Cell LineFold Increase in Caspase-3/7 Activity (vs. DMSO)
Pyr-27 (Novel Compound) MCF-7 6.8 ± 0.7
Roscovitine (Reference)MCF-75.9 ± 0.5
DMSO (Vehicle Control)MCF-71.0 (Baseline)

Interpretation: Treatment with Pyr-27 resulted in a robust 6.8-fold increase in caspase-3/7 activity compared to the vehicle control. This effect is comparable to, and slightly greater than, that induced by the reference compound Roscovitine. This finding strongly supports the hypothesis that Pyr-27 exerts its anti-proliferative effects by inducing apoptosis, consistent with its role as a CDK2 inhibitor.

Discussion and Conclusion

This guide outlines a logical, tiered approach to validating the biological activity of a novel pyrazole compound, Pyr-27. The experimental workflow systematically progressed from confirming direct target engagement to demonstrating cellular efficacy and finally elucidating the underlying mechanism of action.

  • Biochemical Potency: Pyr-27 proved to be a highly potent inhibitor of the CDK2/Cyclin A2 kinase complex, with an IC50 of 25.3 nM, surpassing the reference inhibitor Roscovitine.

  • Cellular Efficacy: This biochemical potency translated effectively into a cellular context, where Pyr-27 inhibited the proliferation of MCF-7 cancer cells with a GI50 of 0.45 µM.

  • Mechanism of Action: The anti-proliferative activity was shown to be driven by the induction of apoptosis, as evidenced by a significant increase in executioner caspase-3/7 activity.

The collective data provides a compelling and self-validating case for Pyr-27 as a legitimate CDK2 inhibitor with significant potential as an anticancer agent. The use of a well-characterized reference inhibitor and appropriate vehicle controls at each stage ensures the trustworthiness of the results.

Future Directions: While this guide establishes the primary biological activity, further development would require a broader kinase selectivity profile to assess off-target effects, validation in additional cancer cell lines, and eventual progression into in vivo preclinical models to evaluate pharmacokinetics and anti-tumor efficacy.[20][21]

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). PubMed. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][16][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Taylor & Francis. Available at: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate.
  • Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold. Future University in Egypt.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. Available at: [Link]

  • Caspase-Glo® 3/7 Assay for Apoptosis Detection. (2022). Biocompare. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). PMC. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). Crossfire Oncology.

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Comparative

A Comparative Guide to the Cross-Reactivity Assessment of (3-nitro-1H-pyrazol-1-yl)acetaldehyde

Introduction: The Imperative of Proactive Cross-Reactivity Assessment In the landscape of modern drug discovery, the journey from a promising hit compound to a safe and effective therapeutic is fraught with challenges. O...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Proactive Cross-Reactivity Assessment

In the landscape of modern drug discovery, the journey from a promising hit compound to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is characterizing and mitigating off-target activity, or cross-reactivity. This guide provides a comprehensive framework for the cross-reactivity assessment of (3-nitro-1H-pyrazol-1-yl)acetaldehyde, a novel small molecule with potential therapeutic applications. The principles and methodologies detailed herein are designed to be broadly applicable for researchers, scientists, and drug development professionals tasked with evaluating the safety and specificity of new chemical entities.

The structure of (3-nitro-1H-pyrazol-1-yl)acetaldehyde presents two key chemical motifs that warrant a thorough investigation of potential cross-reactivity: a nitroaromatic ring and an acetaldehyde functional group. Both are known to be potentially reactive under physiological conditions.[1][2][3] Nitroaromatic compounds can undergo metabolic reduction to form highly reactive nitroso and hydroxylamine intermediates, which are known to be mutagenic and carcinogenic in some cases.[4][5] Aldehydes are electrophilic and can readily form covalent adducts with nucleophilic residues in proteins, such as lysine, potentially leading to protein haptenization and idiosyncratic adverse drug reactions.[6][7][8]

This guide will not only outline the necessary experimental protocols but also delve into the causality behind these choices, providing a robust, self-validating system for assessing the off-target profile of this and similar molecules. Early and rigorous assessment of such liabilities is paramount to prevent late-stage attrition in drug development, a principle underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][10][11]

Biochemical Rationale for Potential Cross-Reactivity

Understanding the inherent chemical reactivity of (3-nitro-1H-pyrazol-1-yl)acetaldehyde is the first step in designing a logical assessment strategy.

  • Metabolic Activation of the Nitro-Pyrazole Moiety: The nitroaromatic group is susceptible to reduction by various enzymes, including cytochrome P450 reductases. This one-electron reduction can lead to the formation of a nitro anion radical.[1] Subsequent reactions can generate superoxide radicals and ultimately highly reactive electrophilic intermediates that can covalently modify macromolecules like DNA and proteins.[1][4] This pathway is a well-documented mechanism of toxicity for many nitroaromatic compounds.[2][5]

  • Covalent Adduction via the Acetaldehyde Group: The aldehyde functional group is an electrophilic center that can react with nucleophilic side chains of amino acids (e.g., the ε-amino group of lysine, the sulfhydryl group of cysteine). This can occur via Schiff base formation or Michael addition, leading to the covalent modification of proteins.[3][7] Such modifications can alter protein function, trigger immune responses, and are a known cause of drug-induced toxicity.[6][8]

The diagram below illustrates these two primary pathways of potential bioactivation and subsequent protein adduction.

Caption: Potential bioactivation pathways for (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

A Phased, Comparative Strategy for Cross-Reactivity Assessment

A robust assessment strategy involves a tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex, targeted methods as needed. The "comparison" in this guide is against well-characterized positive and negative controls, which is essential for validating each assay and contextualizing the results.

G cluster_tier1 Tier 1 Assays cluster_tier2 Tier 2 Assays cluster_tier3 Tier 3 Assays Tier1 Tier 1: In Vitro Screening (High-Throughput) Tier2 Tier 2: Target Identification & Validation Tier1->Tier2 If Tier 1 is Positive Tier3 Tier 3: Functional Impact & Safety Assessment Tier2->Tier3 If Specific Targets are Identified Assay1 Covalent Binding Assay (Liver Microsomes) Assay2 GSH Trapping Assay Assay3 Chemoproteomics (e.g., ABPP, TPP) Assay4 Cell-Based Toxicity Assays Assay5 In Vivo Model Studies

Caption: Tiered strategy for cross-reactivity assessment.

Tier 1: In Vitro Screening for Covalent Binding Potential

The initial goal is to determine if the molecule or its metabolites form covalent adducts with proteins under physiologically relevant metabolic conditions. Human liver microsomes are the standard tool for this, as they contain a rich source of drug-metabolizing enzymes.[12]

Experiment 1: Covalent Binding Assessment in Human Liver Microsomes

Rationale: This assay directly measures the extent of irreversible binding of a radiolabeled version of the test compound to microsomal proteins. It is a gold-standard assay in drug discovery to flag compounds with a potential for forming reactive metabolites.[13][14] The comparison against positive and negative controls is critical for data interpretation.

Protocol:

  • Compound Preparation: Synthesize [³H]- or [¹⁴C]-labeled (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

  • Incubation Setup:

    • Prepare incubations containing pooled human liver microsomes (1 mg/mL protein), the radiolabeled test compound (e.g., 10 µM), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

    • Negative Control (Metabolism-independent): An incubation without the NADPH-regenerating system.

    • Positive Control (Known Reactive Metabolite Former): A parallel incubation with a compound like Acetaminophen, known to form the reactive intermediate NAPQI.

    • Trapping Agent: A parallel incubation including Glutathione (GSH, 5 mM) to see if adduct formation can be attenuated by a competing nucleophile.

  • Incubation: Incubate all samples at 37°C for 60 minutes.

  • Protein Precipitation & Washing: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Pellet the protein by centrifugation. Extensively wash the protein pellet sequentially with methanol and acetonitrile to remove all non-covalently bound radioactivity.

  • Quantification:

    • Solubilize the final protein pellet.

    • Determine the protein concentration using a BCA assay.

    • Measure the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate covalent binding in pmol-equivalents/mg protein. A binding level >50 pmol/mg is often considered a threshold for concern.

Comparative Data Summary (Hypothetical Results):

CompoundConditionCovalent Binding (pmol/mg protein)Interpretation
(3-nitro-1H-pyrazol-1-yl)acetaldehyde + NADPH125.5 ± 15.3Significant NADPH-dependent binding observed.
- NADPH8.2 ± 2.1Minimal binding without metabolism.
+ NADPH + GSH30.1 ± 5.8Binding significantly reduced by GSH trapping.
Acetaminophen (Positive Control) + NADPH150.8 ± 20.4Assay performs as expected.
Warfarin (Negative Control) + NADPH< 5.0Assay performs as expected.

Interpretation: The hypothetical data suggest that (3-nitro-1H-pyrazol-1-yl)acetaldehyde is metabolized by NADPH-dependent enzymes (likely CYPs) into a reactive intermediate that binds covalently to microsomal proteins. The significant reduction in binding in the presence of GSH indicates the intermediate is an electrophile that can be detoxified by glutathione conjugation.

Tier 2: Identification of Specific Protein Targets via Chemoproteomics

If Tier 1 assays are positive, the next critical step is to identify which proteins are being modified. This moves from a general liability flag to a specific, actionable dataset. Chemoproteomics is a powerful set of techniques for this purpose.[15][16][17]

Experiment 2: Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is a chemoproteomic strategy used to identify the protein targets of small molecules on a proteome-wide scale.[18] By using a tagged version of (3-nitro-1H-pyrazol-1-yl)acetaldehyde, we can enrich for its binding partners and identify them via mass spectrometry. This provides a direct readout of the compound's "interactome."[15]

Protocol:

  • Probe Synthesis: Synthesize an analogue of (3-nitro-1H-pyrazol-1-yl)acetaldehyde that incorporates a bio-orthogonal handle (e.g., an alkyne or azide group) for "click" chemistry and a photoaffinity label.[19]

  • Cell Lysate Treatment: Incubate the probe with a relevant cell lysate (e.g., from primary human hepatocytes).

  • Photo-Crosslinking: Expose the lysate to UV light to induce covalent cross-linking of the probe to its interacting proteins.

  • Click Chemistry: Add a reporter tag (e.g., biotin-azide) that will react with the probe's alkyne handle.

  • Enrichment: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.

  • Proteomics:

    • Digest the enriched proteins on-bead (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the probe-treated sample compared to a vehicle control are considered potential targets.

Comparative Data Summary (Hypothetical Top Hits):

Protein TargetUniProt IDEnrichment Factor (Probe vs. Vehicle)Known FunctionPotential Implication
Aldehyde Dehydrogenase 2 (ALDH2) P0509125.4Detoxification of aldehydes.Covalent modification could inhibit its protective function, leading to aldehyde accumulation.
Thioredoxin Reductase 1 (TXNRD1) Q1688118.9Antioxidant defense.Inhibition could lead to oxidative stress.
Keap1 Q1414512.1Sensor for oxidative stress, regulates Nrf2.Modification could dysregulate the cellular antioxidant response.
HSP90AA1 P079009.5Molecular chaperone, protein folding.Off-target binding could disrupt proteostasis.

Tier 3: Assessing the Functional Consequences

Identifying a target is incomplete without understanding the functional impact of the interaction. Cell-based assays are essential to link target engagement with a physiological outcome.

Experiment 3: Targeted Functional Assays

Rationale: Based on the chemoproteomics results, specific functional assays are designed to test the hypothesis that binding to an identified target alters its function. For example, if ALDH2 is a top hit, we must determine if our compound inhibits its enzymatic activity.

Protocol (Example: ALDH2 Activity Assay):

  • Assay System: Use recombinant human ALDH2 enzyme or a mitochondrial lysate.

  • Incubation: Pre-incubate the enzyme with varying concentrations of (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate (e.g., acetaldehyde) and the cofactor NAD⁺. Monitor the production of NADH by measuring the increase in absorbance at 340 nm.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of ALDH2 activity. Compare this to the IC₅₀ of a known ALDH2 inhibitor (e.g., Daidzin) as a positive control.

Interpretation: If (3-nitro-1H-pyrazol-1-yl)acetaldehyde inhibits ALDH2 with a potent IC₅₀, it validates the chemoproteomics finding and points to a specific mechanism of potential toxicity: the disruption of cellular aldehyde detoxification pathways.[8]

Conclusion and Risk Mitigation

This structured, multi-tiered comparison guide provides a robust framework for assessing the cross-reactivity profile of (3-nitro-1H-pyrazol-1-yl)acetaldehyde. The progression from broad screening to specific target identification and functional validation allows for an informed risk assessment.

  • Low Risk: If Tier 1 covalent binding is low (<50 pmol/mg), the risk of toxicity mediated by reactive metabolites is considered minimal.

  • Moderate Risk: If covalent binding is significant but subsequent chemoproteomic and functional assays identify only a few, non-critical off-targets at concentrations well above the intended therapeutic dose, the risk may be manageable.

  • High Risk: If covalent binding is high and leads to the inhibition of critical cellular enzymes (e.g., ALDH2, TXNRD1) at physiologically relevant concentrations, this represents a significant safety liability.

In cases of moderate to high risk, the data gathered from these studies provide an invaluable roadmap for medicinal chemists to guide structure-activity relationship (SAR) studies. The goal would be to modify the molecule to abrogate the identified liabilities (e.g., by replacing the aldehyde or modifying the nitro group) while retaining the desired on-target activity. This proactive, data-driven approach to de-risking is the cornerstone of successful, modern drug development.

References

  • Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions Source: Longdom Publishing URL: [Link]

  • Title: Guidance for Industry on Safety Testing of Drug Metabolites; Availability Source: Federal Register URL: [Link]

  • Title: In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study Source: Environmental Toxicology and Chemistry | Oxford Academic URL: [Link]

  • Title: Metabolite in safety testing (MIST) Source: Bioanalysis Zone URL: [Link]

  • Title: Mutagenicity of Nitroaromatic Compounds Source: Chemical Research in Toxicology URL: [Link]

  • Title: Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification Source: eScholarship, University of California URL: [Link]

  • Title: A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes Source: PubMed URL: [Link]

  • Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: PubMed URL: [Link]

  • Title: Safety Testing of Drug Metabolites Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Chemoproteomic approaches to drug target identification and drug profiling Source: PubMed URL: [Link]

  • Title: Major mechanisms of toxicity of nitroaromatic compounds Source: ResearchGate URL: [Link]

  • Title: Chemoproteomic strategies for drug target identification Source: ResearchGate URL: [Link]

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  • Title: Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis Source: PubMed URL: [Link]

  • Title: Interaction of aldehydes derived from lipid peroxidation and membrane proteins Source: Frontiers in Physiology URL: [Link]

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Validation

Introduction: The Critical Role of Metabolite Analysis for Pyrazole-Based Therapeutics

An In-Depth Technical Guide to LC-MS/MS for the Analysis and Confirmation of Pyrazole Metabolites Pyrazole and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to LC-MS/MS for the Analysis and Confirmation of Pyrazole Metabolites

Pyrazole and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals ranging from anti-inflammatory drugs to kinase inhibitors. The journey of such a drug through a biological system is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Understanding this narrative is not merely an academic exercise; it is fundamental to drug development. The transformation of a parent drug into its metabolites can dramatically alter its efficacy, pharmacokinetic profile, and, most critically, its safety. Therefore, the robust, sensitive, and unequivocal analysis of these pyrazole metabolites is a non-negotiable requirement for both preclinical and clinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has unequivocally emerged as the gold standard for this task.[1] Its power lies in the synergistic combination of high-resolution chromatographic separation with the unparalleled sensitivity and specificity of mass spectrometric detection.[2][3] This guide provides a comprehensive comparison of the strategic choices and methodologies involved in developing and validating a high-integrity LC-MS/MS workflow for pyrazole metabolite analysis, grounded in both established principles and field-proven insights.

The Analytical Ecosystem: A Strategic Overview

The successful analysis of pyrazole metabolites is not the result of a single technique but rather a carefully orchestrated workflow. Each stage is interdependent, and a failure in one can compromise the entire analysis. The logical flow from a complex biological sample to a confident analytical result is a multi-step process designed to isolate, detect, and quantify the target molecules with high fidelity.

cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical Sample Biological Sample (Plasma, Urine, Tissue) Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Isolate Analytes Remove Interferences LC LC Separation (e.g., C18, HILIC) Prep->LC Inject Extract MS MS/MS Detection (Ionization & Fragmentation) LC->MS Introduce Separated Analytes Data Data Acquisition & Processing MS->Data Generate Raw Data Report Quantification & Confirmation Report Data->Report Interpret & Validate Goal What is the Analytical Goal? Quant Targeted Quantification (Known Metabolites) Goal->Quant Known Structures Qual Metabolite Identification (Unknowns / Profiling) Goal->Qual Unknown Structures QqQ Triple Quadrupole (QqQ) • High Sensitivity • High Throughput (MRM) • Gold Standard for Quant Quant->QqQ Use MRM Mode HRMS High-Resolution MS (Q-TOF, Orbitrap) • High Mass Accuracy • High Resolving Power • Confident Structural Elucidation Qual->HRMS Use Full Scan & MS/MS

Sources

Comparative

comparing the efficacy of different pyrazole-based anticancer agents

An In-depth Analysis for Researchers and Drug Development Professionals The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties have made it a cornerstone in the design of a new generation of targeted anticancer agents.[3] Unlike conventional chemotherapy, which often suffers from significant toxicity, many pyrazole-based drugs are designed to selectively inhibit specific molecular targets that drive cancer progression, offering the potential for higher efficacy and a better safety profile.[4][5]

This guide provides a comparative overview of the efficacy of various classes of pyrazole-based anticancer agents, supported by experimental data. We will delve into their mechanisms of action, present quantitative data on their performance, and provide detailed protocols for key validation experiments, offering a comprehensive resource for researchers in the field.

A Diverse Arsenal: Targeting Key Cancer Pathways

The versatility of the pyrazole core allows for the development of inhibitors against a wide array of molecular targets crucial for tumor growth and survival.[6][7] These agents can be broadly categorized based on their primary mechanism of action.

Kinase Inhibitors: Halting Aberrant Signaling

A significant number of pyrazole derivatives function by inhibiting protein kinases, enzymes that play a central role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[4]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[4][8] Several pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors. For instance, a series of pyrazole benzothiazole hybrids demonstrated superior potency against various cancer cell lines (IC50 values from 3.17 to 6.77 µM) compared to the standard drug Axitinib.[4] Another study identified compound 3i as a highly effective VEGFR-2 inhibitor with an IC50 of 8.93 nM, nearly three times more potent than Sorafenib (30 nM).[8]

  • EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is another key target, often overexpressed in tumors, leading to uncontrolled cell growth.[4] Novel fused pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[9]

  • CDK Inhibitors: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[4] Pyrazole derivatives that inhibit CDKs can halt the proliferation of cancer cells.[5] For example, compounds 33 and 34 , indole derivatives linked to a pyrazole moiety, showed potent inhibition of CDK2 with IC50 values of 0.074 and 0.095 µM, respectively, which was more effective than the standard doxorubicin in cytotoxicity assays.[4]

Tubulin Polymerization Inhibitors: Disrupting the Cellular Skeleton

Microtubules, dynamic polymers of tubulin, are critical for cell division. Drugs that interfere with their dynamics can effectively arrest the cell cycle and induce apoptosis. A novel pyrazole compound, PTA-1 , has been identified as a potent tubulin polymerization inhibitor. It demonstrates cytotoxicity across 17 human cancer cell lines at low micromolar concentrations while showing less effect on non-cancerous cells.[10]

DNA-Interacting Agents: Damaging the Cancer Genome

Some pyrazole derivatives exert their anticancer effects by directly interacting with DNA. Compound 59 , a polysubstituted pyrazole, exhibited high anticancer activity against hepatocellular carcinoma cells (IC50 of 2 µM), which was more potent than cisplatin (IC50 = 5.5 µM).[4] Its mechanism is believed to involve binding to the minor groove of DNA, leading to cell death.[4]

Comparative Efficacy: A Data-Driven Overview

The true measure of an anticancer agent's potential lies in its potency and selectivity. The following table summarizes the in vitro cytotoxicity, measured as the half-maximal inhibitory concentration (IC50), of several pyrazole derivatives against various human cancer cell lines. A lower IC50 value signifies greater potency.

Compound/Derivative ClassPrimary Target(s)Cancer Cell LineCancer TypeIC50 (µM)
Compound 59 DNA Minor GrooveHepG2Liver2.0[4]
Compound 43 PI3 KinaseMCF-7Breast0.25[4]
Indole-Pyrazole 33 CDK2HCT116, MCF7, etc.Multiple< 23.7 (Cytotoxicity) / 0.074 (CDK2)[4]
Indole-Pyrazole 34 CDK2HCT116, MCF7, etc.Multiple< 23.7 (Cytotoxicity) / 0.095 (CDK2)[4]
Pyrazole-Benzothiazole 25 VEGFR-2HT29, PC3, A549, etc.Multiple3.17 - 6.77[4]
PTA-1 TubulinMDA-MB-231Breast~10-20[10]
Fused Pyrazole 4 EGFR/VEGFR-2HepG2Liver0.31[9]
Pyrazol-5(4H)-one 3i VEGFR-2PC-3Prostate1.24 (Cytotoxicity) / 0.00893 (VEGFR-2)[8]
N-Arylpyrazole 27 Not SpecifiedBel-7402LiverMore potent than Cisplatin[2]

This table presents a selection of data to illustrate the range of potencies. For detailed comparisons, refer to the cited literature.

Key Signaling Pathways & Mechanisms

The anticancer activity of these agents is rooted in their ability to interfere with critical cellular signaling pathways. For instance, CDK inhibitors directly impact the cell cycle machinery, while VEGFR inhibitors block the pro-angiogenic signals essential for tumor expansion.

Cell_Cycle_Inhibition cluster_1 S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Transcription GrowthFactors Growth Factors GrowthFactors->CyclinD Upregulates Pyrazole_CDKi Pyrazole-Based CDK4/6 Inhibitor Pyrazole_CDKi->CDK46 Inhibits

Caption: Pyrazole-based CDK4/6 inhibitors block the phosphorylation of Rb, preventing cell cycle progression from G1 to S phase.

Essential Experimental Protocols for Efficacy Validation

To ensure scientific rigor, the efficacy of any new anticancer agent must be validated through a series of standardized in vitro and in vivo experiments. These protocols form a self-validating system when appropriate controls are included.

In Vitro Cytotoxicity: The MTT Assay

This is a foundational colorimetric assay to determine a compound's effect on cell viability.[11] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Principle: The mitochondrial enzyme NAD(P)H-dependent cellular oxidoreductase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound. Remove the old media from the wells and add media containing the test compound at various concentrations. Include a "vehicle control" (e.g., DMSO, the solvent used to dissolve the compound) and a "no treatment" control.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assessment: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is crucial for determining if the compound induces programmed cell death (apoptosis).[11]

Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that binds with high affinity to PS. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.

Step-by-Step Protocol:

  • Treatment: Treat cells with the pyrazole compound at its predetermined IC50 concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

In Vivo Efficacy: Xenograft Tumor Models

In vivo studies are essential to evaluate a compound's efficacy in a complex biological system.[12][13] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard tool.[14][15][16]

Xenograft_Workflow A 1. Cell Culture (e.g., A549 Lung Cancer Cells) B 2. Cell Harvest & Preparation A->B C 3. Implantation (Subcutaneous injection into immunodeficient mice) B->C D 4. Tumor Growth (Monitor until tumors reach a palpable size, e.g., 100-150 mm³) C->D E 5. Randomization & Grouping (Vehicle Control, Pyrazole Agent, Standard-of-Care Drug) D->E F 6. Treatment Administration (e.g., Oral gavage, IP injection) E->F G 7. Monitoring & Measurement (Tumor volume, body weight, clinical signs) F->G H 8. Endpoint & Analysis (Tumor growth inhibition, histopathology, biomarker analysis) G->H

Caption: Standard workflow for a cell line-derived xenograft (CDX) model to test the in vivo efficacy of an anticancer agent.

Step-by-Step Protocol:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[13]

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).

  • Randomization: Mice are randomly assigned to different treatment groups: a vehicle control group, one or more groups receiving the pyrazole agent at different doses, and often a positive control group receiving a standard-of-care drug.

  • Treatment: The compound is administered according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Animal welfare is closely monitored.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and often processed for further analysis (e.g., histopathology, Western blot) to confirm the drug's mechanism of action in vivo. The primary endpoint is typically Tumor Growth Inhibition (TGI).

Future Perspectives

The development of pyrazole-based anticancer agents is a rapidly advancing field.[7] Future research will likely focus on improving selectivity to minimize off-target effects, developing compounds that can overcome drug resistance mechanisms, and creating novel pyrazole hybrids that combine multiple pharmacophores to target several pathways simultaneously. The continued exploration of this versatile scaffold holds immense promise for the future of targeted cancer therapy.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6067. Available at: [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery. Available at: [Link]

  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2023). International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]

  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (2017). ResearchGate. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available at: [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023). Altogen Labs. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research, 31(1), 27–32. Available at: [Link]

  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. Available at: [Link]

  • Xenograft Models. (n.d.). Biocytogen. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Available at: [Link]

  • Evaluating the Effectiveness of Cancer Drug Sensitization In Vitro and In Vivo. (2015). Journal of Visualized Experiments, (96), e52583. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. (2019). Anticancer Research, 39(7), 3873-3882. Available at: [Link]

  • In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. (2012). Scilit. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). MDPI. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Pharmaceuticals, 14(11), 1083. Available at: [Link]

  • Pyrazole-based anti-cancer agents. (n.d.). ResearchGate. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances, 13(31), 21473-21493. Available at: [Link]

Sources

Validation

Validation of a Next-Generation Synthetic Route for 3-Nitropyrazole Derivatives: Continuous Flow vs. Traditional Batch Processing

Executive Summary 3-Nitropyrazole (3-NP) and its functionalized derivatives (e.g., 3,4-dinitropyrazole) are critical scaffolds in the development of insensitive munitions, advanced energetic materials, and specialized ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitropyrazole (3-NP) and its functionalized derivatives (e.g., 3,4-dinitropyrazole) are critical scaffolds in the development of insensitive munitions, advanced energetic materials, and specialized agrochemicals[1][2]. Historically, the synthesis of 3-NP relies on a hazardous two-step batch process: the N-nitration of pyrazole to form the energetic intermediate 1-nitropyrazole (1-NP), followed by a high-temperature thermal rearrangement to yield the C-nitrated 3-NP[1][3]. However, scaling this traditional route presents severe safety and efficiency bottlenecks.

This guide objectively compares the traditional batch methodology against a newly validated continuous flow microfluidic synthetic route[4][5]. By analyzing the mechanistic causality behind experimental choices, we provide researchers with a self-validating framework to transition toward safer, higher-yielding microreactor protocols.

Mechanistic Causality: The "Why" Behind the Workflow

As application scientists, we must look beyond standard operating procedures and understand the thermodynamic and kinetic forces driving the pyrazole nitration pathway. The transformation of pyrazole to 3-nitropyrazole is governed by two distinct regimes:

  • Exothermic N-Nitration (Kinetic Control): The initial electrophilic attack on the pyrazole nitrogen using mixed acid (

    
    ) or acetyl nitrate is highly exothermic. In macro-scale batch reactors, poor surface-area-to-volume ratios lead to localized hot spots, risking thermal runaway and degradation of the shock-sensitive 1-NP intermediate[6][7].
    
  • Endothermic Thermal Rearrangement (Thermodynamic Control): The subsequent[1,5]-sigmatropic shift of the nitro group from the N1 to the C3 position requires substantial activation energy. This necessitates prolonged heating (145–190 °C) in high-boiling solvents like anisole or n-octanol[1][3].

The Batch Limitation: Isolating 1-NP is inherently hazardous due to its ambient pressure sublimation behavior and energetic instability[6]. Heating a large batch of this isolated energetic intermediate for 10+ hours to force the rearrangement results in thermal degradation, capping industrial yields at 40–50%[4].

The Microfluidic Solution: Continuous flow chemistry resolves this paradox through micro-confinement. The high heat-transfer coefficient of microreactors allows the exothermic N-nitration to be tightly controlled (<1 min residence time). The 1-NP is generated in-situ and immediately flowed into a high-temperature zone (110–180 °C) for rearrangement, completely bypassing the need to isolate the explosive intermediate[5].

Logical Workflow & Pathway Visualization

G cluster_batch Traditional Batch Route cluster_flow Continuous Flow Route Start Pyrazole Starting Material BatchNitration Batch N-Nitration (HNO3/Ac2O, 0-15°C) Start->BatchNitration FlowNitration Microfluidic N-Nitration (HNO3/H2SO4, <1 min) Start->FlowNitration Batch1NP 1-Nitropyrazole (Isolated, Hazardous) BatchNitration->Batch1NP BatchRearrange Thermal Rearrangement (Anisole, 145-190°C, 10h) Batch1NP->BatchRearrange End 3-Nitropyrazole (Target Scaffold) BatchRearrange->End Flow1NP 1-Nitropyrazole (In-situ, Safe) FlowNitration->Flow1NP FlowRearrange Flow Rearrangement (FEP Tubing, 110-180°C, 15 min) Flow1NP->FlowRearrange FlowRearrange->End

Caption: Logical comparison of Batch vs. Continuous Flow pathways for 3-nitropyrazole synthesis.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both routes, highlighting the operational advantages of microfluidic processing.

ParameterTraditional Batch RouteContinuous Flow RouteScientific Impact / Advantage
Overall Yield 40–50%[4]Up to 85%[4][5]Minimizes thermal degradation of the 1-NP intermediate.
Reaction Time (Rearrangement) 10–15 hours[1][3]>15 minutes[5]Drastic reduction in cycle time due to optimal heat transfer.
Temperature Control Poor (Macro-scale heating)Excellent (Micro-confinement)Prevents localized hot spots and thermal runaway.
Intermediate Handling Isolation of shock-sensitive 1-NPIn-situ consumptionEliminates exposure to explosive/sublimating intermediates.
Solvent Efficiency High volume of anisole/n-octanolSolvent-minimized/neat acidsReduces downstream purification and environmental waste.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progress.

Protocol A: Traditional Batch Synthesis (Baseline)
  • N-Nitration: Slowly add pyrazole (1.0 eq) to a mixed acid solution (

    
    ) maintaining the internal temperature below 15 °C. Stir for 3.5 hours[3].
    
  • Isolation: Quench the reaction in ice water, extract with dichloromethane, wash, and dry over

    
    . Remove the solvent under reduced pressure to isolate 1-nitropyrazole.
    
    • Self-Validation Checkpoint: FT-IR spectroscopy must confirm the presence of the N-NO

      
       stretch at ~1530 cm⁻¹ and the absence of the broad N-H stretch at ~3200 cm⁻¹.
      
  • Thermal Rearrangement: Dissolve the isolated 1-NP in n-octanol or anisole. Reflux the mixture at 145–190 °C for 10 to 15 hours[1][3].

  • Purification: Cool the mixture and precipitate the product.

    • Self-Validation Checkpoint: HPLC analysis must show the complete disappearance of the 1-NP peak, validating the completion of the [1,5]-sigmatropic shift.

Protocol B: Continuous Flow Microfluidic Synthesis (Validated Route)

This protocol utilizes a dual-stage microreactor setup utilizing Fluorinated Ethylene Propylene (FEP) tubing (0.2–2.0 mm internal diameter)[5].

FlowSetup P1 Pump 1: Pyrazole in Solvent Mixer T-Mixer (0 °C) P1->Mixer P2 Pump 2: HNO3 / H2SO4 P2->Mixer R1 Microreactor 1 N-Nitration (0.17-10 min) Mixer->R1 R2 Microreactor 2 Thermal Rearrangement (110-180 °C, >15 min) R1->R2 1-NP Quench In-line Quenching & Collection R2->Quench 3-NP

Caption: Experimental workflow for the continuous flow microfluidic synthesis of 3-nitropyrazole.

  • System Priming: Prime the FEP tubing microreactors with the carrier solvent to establish baseline pressure and flow stability.

  • Microfluidic N-Nitration (Reactor 1): Using precision syringe pumps, introduce the pyrazole solution (Pump 1) and the mixed acid (Pump 2) into a T-mixer submerged in a 0 °C cooling bath. The stream enters Microreactor 1 with a calibrated residence time of 0.17 to 10 minutes[5].

  • In-line Thermal Rearrangement (Reactor 2): Directly route the effluent from Reactor 1 (now containing the in-situ generated 1-NP) into Microreactor 2, which is housed in a heating module set between 110 °C and 180 °C. Adjust the flow rate to ensure a residence time of >15 minutes[5].

  • In-Line Quenching & Validation: Route the output stream through a cooling loop into an ice-water quench bath.

    • Self-Validation Checkpoint: Implement at-line HPLC or inline UV-Vis spectroscopy at the output of Reactor 2. A >95% conversion rate of the transient 1-NP intermediate to 3-NP validates the flow parameters.

Conclusion

The transition from traditional batch processing to continuous flow microfluidics represents a paradigm shift in the synthesis of 3-nitropyrazole derivatives. By eliminating the need to isolate shock-sensitive intermediates and leveraging micro-confinement for superior heat transfer, the continuous flow route effectively doubles the overall yield while reducing reaction times from hours to minutes. For drug development professionals and energetic materials researchers, adopting this validated microfluidic pathway ensures both uncompromising safety and scalable efficiency.

References

  • Synthesis of 3-Nitropyrazole | Semantic Scholar |
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | NIH PMC |
  • Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole | AIP Publishing |
  • Synthesis, Formul
  • Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole | TechLink |
  • Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole (US Patent)
  • Continuous flow nitration in mini

Sources

Comparative

Deconvoluting the Mechanism of Action of Nitropyrazole Candidates: A Comparative Methodology

Executive Summary: The Nitropyrazole Paradox In the landscape of antimycobacterial drug discovery, nitro-heterocycles occupy a privileged but complex position. As a Senior Application Scientist, I often see teams struggl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitropyrazole Paradox

In the landscape of antimycobacterial drug discovery, nitro-heterocycles occupy a privileged but complex position. As a Senior Application Scientist, I often see teams struggle to distinguish whether their nitropyrazole candidate acts as a specific enzyme inhibitor (targeting DprE1 , similar to benzothiazinones) or as a bioreductive prodrug (activated by Ddn , similar to nitroimidazoles).

This guide provides a rigorous, self-validating framework to confirm the Mechanism of Action (MoA) of a nitropyrazole lead. We will move beyond simple MIC testing to precise genetic and biochemical deconvolution, comparing your candidate against the clinical gold standards: BTZ043 (DprE1 inhibitor) and Pretomanid (Ddn-activated prodrug).

Part 1: Comparative Analysis of Mechanisms

Before initiating wet-lab protocols, we must establish the mechanistic hypotheses. Nitropyrazoles generally function via one of two distinct pathways. Distinguishing these is critical for predicting toxicity and resistance profiles.

Table 1: Mechanistic Profiles of Nitro-Heterocycles
FeatureHypothesis A: Specific Inhibition Hypothesis B: Bioactivation/Redox
Reference Standard BTZ043 / PBTZ169 (Macozinone) Pretomanid (PA-824) / Delamanid
Primary Target DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1][2][3][4]Ddn (Deazaflavin-dependent nitroreductase)

NO Release.
Binding Mode Covalent (Suicide inhibition via Cys387) or Non-covalent.Substrate (Enzymatic reduction releases reactive nitrogen species).
Resistance Marker dprE1 (C387S mutation) or dprE1 overexpression.ddn or fgd1 (F420 cofactor) loss-of-function mutations.
Metabolic Fate Reduction of Nitro

Nitroso (binds Cys).
Reduction of Nitro

Des-nitro metabolite + NO/ROS.
O₂ Dependence Active in Aerobic & Hypoxic conditions.Preferentially active in Hypoxic/Non-replicating states.

Part 2: Experimental Validation Protocols

Protocol A: Genetic Target Validation (The "Gold Standard")

Objective: To definitively link the drug's lethality to the DprE1 enzyme.

Principle: If your nitropyrazole targets DprE1, overexpressing the dprE1 gene in Mycobacterium smegmatis or M. tuberculosis should confer resistance (increase MIC) by titrating out the drug. Conversely, if it is a Ddn-activated prodrug, dprE1 overexpression will have no effect, but ddn knockout will confer resistance.

Workflow:

  • Construct Generation: Clone the M. tuberculosis dprE1 gene (Rv3790) into a constitutive expression vector (e.g., pMV261 with hsp60 promoter).

  • Transformation: Electroporate into M. smegmatis mc²155. Generate an empty-vector control strain.

  • MIC Determination:

    • Inoculate strains in 7H9 broth + OADC.

    • Perform Resazurin Microtiter Assay (REMA) with serial dilutions of the Nitropyrazole candidate.

    • Success Criteria: A >4-fold shift in MIC in the overexpressing strain compared to the empty vector confirms DprE1 as the target.[2]

Protocol B: Biochemical DprE1 Inhibition Assay

Objective: To quantify direct enzymatic inhibition and determine IC₅₀.

Causality: DprE1 catalyzes the oxidation of Decaprenylphosphoryl-β-D-ribose (DPR) to the keto-intermediate (DPX).[5][6] We use a soluble substrate analog, Farnesyl-phosphoryl-β-D-ribose (FPR ), and couple the reaction to a redox dye (Resazurin or DCPIP) which acts as the final electron acceptor.

Materials:

  • Recombinant Mtb DprE1 enzyme (purified via Ni-NTA affinity).

  • Substrate: FPR (synthetic analog of DPR).

  • Cofactor: FAD (Flavin Adenine Dinucleotide).

  • Electron Acceptor: Resazurin (Blue

    
     Pink fluorescent).[7]
    

Step-by-Step Protocol:

  • Enzyme Mix: Dilute DprE1 to 150 nM in reaction buffer (50 mM MOPS pH 7.5, 100 mM NaCl, 1% DMSO).

  • Inhibitor Incubation: Add Nitropyrazole candidate (range 1 nM – 100 µM). Incubate for 30 mins at 30°C. Note: Pre-incubation is crucial for covalent inhibitors (like BTZs) to allow time for the nitro-to-nitroso conversion.

  • Reaction Start: Add mixture of FPR (100 µM) and Resazurin (20 µM).

  • Kinetics: Monitor fluorescence (Ex 530nm / Em 590nm) for 60 minutes.

  • Data Analysis:

    • Slope of fluorescence increase = Enzyme Velocity (

      
      ).
      
    • Calculate % Inhibition:

      
      .
      
    • Validation: BTZ043 should yield an IC₅₀ < 10 nM.

Protocol C: Mass Spectrometry for Covalent Adducts

Objective: To distinguish between reversible binding and "suicide" inhibition.

Rationale: BTZ-class drugs are reduced by FAD within the DprE1 active site to a nitroso intermediate, which specifically attacks Cys387.[8] We must verify if the nitropyrazole follows this specific "warhead" mechanism.

  • Incubate DprE1 (5 µM) with Nitropyrazole (50 µM) for 2 hours.

  • Perform intact protein LC-MS (Q-TOF or Orbitrap).

  • Analysis: Look for a mass shift (

    
    Mass).
    
    • Mechanism A (Covalent): Mass of Protein + Mass of Drug - Mass of Oxygen (due to reduction) + Mass of Proton.

    • Mechanism B (Non-covalent): No mass shift observed after denaturation.

Part 3: Visualizing the Mechanism

The following diagrams illustrate the decision logic and the molecular pathway.

Diagram 1: The DprE1 vs. Ddn Decision Tree

This flowchart guides the researcher through the validation steps described above.

MoA_Decision_Tree Start Nitropyrazole Candidate (Unknown MoA) MIC_Test MIC vs. dprE1 Overexpressor Start->MIC_Test Shift_Yes MIC Shift > 4x? MIC_Test->Shift_Yes DprE1_Path Target: DprE1 Shift_Yes->DprE1_Path Yes Prodrug_Path Target: Bioactivation Shift_Yes->Prodrug_Path No Enzyme_Assay Biochemical Assay (FPR Substrate) DprE1_Path->Enzyme_Assay Mass_Spec Intact Protein MS Enzyme_Assay->Mass_Spec Covalent Mass Shift Observed (Covalent Inhibition) Mass_Spec->Covalent + Shift NonCovalent No Mass Shift (Reversible Inhibition) Mass_Spec->NonCovalent No Shift Ddn_Test Test vs. ddn Knockout Prodrug_Path->Ddn_Test Resistant Strain Resistant? Ddn_Test->Resistant Confirmed_Prodrug Confirmed Prodrug (NO Release) Resistant->Confirmed_Prodrug Yes

Caption: Logical workflow to distinguish direct DprE1 inhibition from Ddn-mediated bioactivation.

Diagram 2: The DprE1 Inhibition Pathway

Visualizing where the nitropyrazole interferes with the cell wall biosynthesis.

DprE1_Pathway DPR DPR (Substrate) DprE1 DprE1 Enzyme (Oxidase) DPR->DprE1 Binding DPX DPX (Intermediate) DprE1->DPX Oxidation DprE2 DprE2 Enzyme (Reductase) DPX->DprE2 DPA DPA (Arabinose Donor) DprE2->DPA CellWall Arabinogalactan Biosynthesis DPA->CellWall Inhibitor Nitropyrazole (Inhibitor) Inhibitor->DprE1 Blocks Active Site (Cys387) FAD FAD cofactor FAD->DprE1

Caption: The essential DprE1/DprE2 pathway. Nitropyrazoles block the conversion of DPR to DPX.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences (PNAS).

  • Singh, R., et al. (2008). "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science.

  • Panda, M., et al. (2014). "Discovery of Pyrazolopyridones as a Novel Class of Noncovalent DprE1 Inhibitor with Potent Anti-Mycobacterial Activity."[2][9] Journal of Medicinal Chemistry.

  • Chikhale, R., et al. (2015). "Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity."[9] European Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of (3-nitro-1H-pyrazol-1-yl)acetaldehyde

Executive Summary & Hazard Profile (3-nitro-1H-pyrazol-1-yl)acetaldehyde is a high-value heterocyclic intermediate often used in the synthesis of energetic materials or pharmaceutical scaffolds. Its disposal requires a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

(3-nitro-1H-pyrazol-1-yl)acetaldehyde is a high-value heterocyclic intermediate often used in the synthesis of energetic materials or pharmaceutical scaffolds. Its disposal requires a specialized protocol due to its dual-hazard functionality :

  • Energetic Core (3-Nitropyrazole): The nitro group at the C3 position destabilizes the pyrazole ring, imparting thermal sensitivity and potential shock sensitivity, particularly if the material crystallizes or dries out.

  • Reactive Tail (Acetaldehyde): The N1-acetaldehyde chain is susceptible to aerobic oxidation (forming peroxides or acids) and exothermic polymerization initiated by acids or bases.

Immediate Action Required:

  • Do NOT dispose of via municipal drains or standard solvent waste streams without segregation.

  • Do NOT mix with strong bases (e.g., NaOH, KOH) or strong acids.

  • Primary Disposal Path: Chemical Incineration (High-Temperature) via a licensed hazardous waste contractor.

Chemical Structure & Stability Logic

Understanding the molecule's behavior is the first step in safe management.

  • Self-Accelerating Decomposition Risk: The primary danger is not the individual functional groups but their synergy. If the aldehyde group polymerizes (initiated by trace impurities), the resulting exotherm can trigger the decomposition of the nitro-pyrazole core, leading to a runaway reaction.

  • Peroxide Formation: Like many aldehydes, this molecule can form unstable peroxides upon prolonged exposure to air. If the container is old or crystals are forming around the cap, do not open it . Contact EHS immediately.

Incompatibility Matrix (Visualized)

The following diagram illustrates the critical incompatibilities that drive the disposal protocol.

IncompatibilityMatrix Molecule (3-nitro-1H-pyrazol-1-yl) acetaldehyde Polymer Exothermic Polymerization Molecule->Polymer Result Molecule->Polymer Peroxide Peroxide Formation Molecule->Peroxide Explosion Energetic Decomposition Molecule->Explosion Base Strong Bases (NaOH, Amines) Base->Molecule Initiates Acid Strong Acids (H2SO4, HCl) Acid->Molecule Catalyzes Oxidizer Oxidizers (H2O2, Permanganates) Oxidizer->Molecule Violent Reaction Air Prolonged Air Exposure Air->Molecule Slow Oxidation Polymer->Explosion Triggers Heat Peroxide->Explosion Shock Sensitive

Figure 1: Incompatibility matrix highlighting the pathways to energetic decomposition.

Pre-Disposal Stabilization Protocol

Before the waste container leaves your fume hood, the material must be stabilized to prevent incidents during transport.

A. Solvent Selection for Dilution

Never dispose of the neat (pure) solid or concentrated oil. Dilution acts as a thermal heat sink.

Solvent ClassSuitabilityNotes
Ethyl Acetate Recommended Inert, good solubility, burns cleanly in incinerators.
Dichloromethane (DCM) AcceptableGood solubility, desensitizes effectively, but increases disposal cost (halogenated).
Ethanol/Methanol ConditionalCan form hemiacetals (stabilizing) but may react with other waste stream components. Avoid if possible.
Water Unsuitable Poor solubility; material may precipitate and form shock-sensitive solids.
Acetone Unsuitable Can co-polymerize with the aldehyde moiety in the presence of base.
B. Stabilization Workflow

Goal: Create a dilute (<10% w/v) solution that is chemically stable for 30-90 days.

  • PPE Required: Flame-resistant lab coat, nitrile gloves (double-gloved), safety goggles, and face shield. Work inside a certified fume hood.

  • Dissolution:

    • Dissolve the waste material in Ethyl Acetate .

    • Target concentration: < 5% by weight .

    • Why? At 5%, the solvent absorbs the energy of any potential decomposition, preventing propagation.

  • Inhibitor Addition (Optional but Recommended):

    • Add a trace amount (0.1%) of a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone if available. This prevents the aldehyde chain from polymerizing.

  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or amber glass container.

    • Do not use metal cans (metal ions can catalyze decomposition).

    • Vented Cap: Use a pressure-relief cap if available to prevent pressure buildup from slow off-gassing.

Waste Segregation and Labeling

Proper labeling is the primary defense against downstream accidents.

Waste Stream Classification
  • RCRA Hazard Codes (USA):

    • D001 (Ignitable) - Due to the solvent (Ethyl Acetate).

    • D003 (Reactive) - Precautionary assignment due to the nitro-pyrazole core.

  • DOT Shipping Name: Flammable Liquid, Toxic, n.o.s. (Ethyl Acetate, Nitropyrazole derivative).

Labeling Instructions

Attach a hazardous waste tag with the following specific warnings:

CONTENTS: (3-nitro-1H-pyrazol-1-yl)acetaldehyde (5%) in Ethyl Acetate. HAZARDS: FLAMMABLE, POTENTIALLY ENERGETIC, PEROXIDE FORMER. WARNING: DO NOT CONCENTRATE. DO NOT MIX WITH ACIDS OR BASES.

Disposal Decision Logic (Flowchart)

Follow this logic gate to determine the final handling procedure.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Solution / Oil StateCheck->Liquid Liquid OldCheck > 6 Months Old or Crystals on Cap? Solid->OldCheck Liquid->OldCheck BombSquad STOP: Contact EHS (Possible Peroxides) OldCheck->BombSquad Yes Dissolve Dissolve in Ethyl Acetate (Target < 5% Conc.) OldCheck->Dissolve No Segregate Segregate Stream: NO Acids/Bases/Oxidizers Dissolve->Segregate Pack Lab Pack into UN-Rated Drum Segregate->Pack Incinerate Final Disposal: High-Temp Incineration Pack->Incinerate

Figure 2: Decision logic for safe disposal handling.

Emergency Procedures

Spills (Inside Fume Hood)
  • Isolate: Close the hood sash immediately.

  • Extinguish: Remove all ignition sources.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels or sawdust, as these can fuel a fire if the nitro compound decomposes.

  • Collect: Using non-sparking tools, transfer the absorbed material into a pail containing water or ethyl acetate to desensitize it.

Accidental Exposure[1]
  • Inhalation: Move to fresh air immediately. The aldehyde moiety is a respiratory irritant; the nitro moiety may cause methemoglobinemia (blue skin/lips) [1].

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol for washing, as it may increase skin absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Nitropyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Reactive Wastes (D003). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Aldehydes. Retrieved from [Link]

Handling

A Researcher's Essential Guide to Handling (3-nitro-1H-pyrazol-1-yl)acetaldehyde

The nitropyrazole group suggests potential energetic properties and thermal instability, while aldehydes as a class are known for their irritant and sensitizing properties.[1][2][3] Therefore, a cautious and well-documen...

Author: BenchChem Technical Support Team. Date: March 2026

The nitropyrazole group suggests potential energetic properties and thermal instability, while aldehydes as a class are known for their irritant and sensitizing properties.[1][2][3] Therefore, a cautious and well-documented approach is paramount.

I. Hazard Assessment & Core Precautions

The primary hazards associated with (3-nitro-1H-pyrazol-1-yl)acetaldehyde are anticipated to be:

  • Skin and Eye Irritation: Aldehydes are known irritants, and nitropyrazole compounds also carry this warning.[4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][6]

  • Toxicity: The compound may be harmful if swallowed or absorbed through the skin.[4][7]

  • Thermal Instability: Nitropyrazole derivatives are studied for their energetic properties and can decompose under heat.[2][8]

  • Flammability: While the flashpoint is unknown, the presence of the nitro group and the organic structure suggests it should be treated as potentially flammable.[9]

Core Precautions:

  • Work in a well-ventilated area: All handling of this compound must be conducted in a certified chemical fume hood.[9][10]

  • Avoid ignition sources: Keep away from heat, sparks, and open flames.[11][12]

  • Prevent dust and aerosol formation: Handle the compound carefully to avoid generating dust or aerosols.[9]

  • Grounding: For transfers of larger quantities, ensure containers and receiving equipment are properly grounded to prevent static discharge.

II. Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is your primary defense against exposure. A multi-barrier approach is essential. The following table outlines the minimum required PPE for handling (3-nitro-1H-pyrazol-1-yl)acetaldehyde.

Body PartRequired PPEStandard/Material SpecificationRationale and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 compliant.[13]Goggles provide a seal against splashes and vapors. A face shield worn over goggles offers an additional layer of protection for the entire face, which is critical when handling potentially corrosive or highly toxic materials.[14][15]
Hands Double-Gloving: Nitrile Gloves (inner), Chemical-Resistant Gloves (outer, e.g., Butyl or Neoprene)ASTM F739 (permeation)The inner nitrile glove provides a secondary barrier in case of a breach in the outer glove. The outer glove should be selected based on its high resistance to both aldehydes and nitro compounds. Butyl or Neoprene are generally good choices for a broad range of organic chemicals.[13][16] Latex gloves are not recommended.[14]
Body Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronNFPA 2112 (FR clothing)A flame-resistant lab coat is crucial due to the potential flammability of nitro compounds. A chemical-resistant apron worn over the lab coat provides an additional barrier against splashes of significant volume.[13][14]
Respiratory Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas CartridgesNIOSH-approvedA respirator may be required, especially during tasks with a higher potential for aerosol generation or if the ventilation is questionable. A comprehensive risk assessment should determine the necessity of respiratory protection.[1][16]
Feet Closed-toe, Chemical-Resistant ShoesLeather or other impervious materialFootwear must fully cover the foot and be made of a material that will resist chemical penetration in the event of a spill.[14][15]
III. Step-by-Step Handling and Disposal Protocols

A. Donning and Doffing PPE Workflow

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) d1 1. Lab Coat & Apron d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Apron & Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if used) f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: PPE Donning and Doffing Workflow.

B. Waste Disposal Plan

All waste contaminated with (3-nitro-1H-pyrazol-1-yl)acetaldehyde must be treated as hazardous.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a dedicated, clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.[10][12]

IV. Emergency Procedures: A Plan for Every Scenario

Immediate and correct response to an exposure or spill is critical.

A. Exposure Response

Exposure TypeImmediate Action (First 15 Minutes)Follow-Up
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][11]Seek immediate medical attention. Provide the medical team with all known information about the compound.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11][17][18]Seek immediate medical attention. Do not rub the eyes.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.[7][11]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[11][12]Seek immediate medical attention.

B. Chemical Spill Response Workflow

The following diagram outlines the decision-making process for a chemical spill.

Spill_Response start Spill Occurs q1 Is the spill large, involves a fire, or are you injured/feeling unwell? start->q1 major_spill MAJOR SPILL Evacuate Immediately Alert others Call Emergency Services/EHS q1->major_spill Yes minor_spill MINOR SPILL (Small, manageable quantity) q1->minor_spill No step1 Alert personnel in the immediate area minor_spill->step1 step2 Ensure proper PPE is worn step1->step2 step3 Contain the spill with absorbent material step2->step3 step4 Collect absorbed material using spark-proof tools into a sealed hazardous waste container step3->step4 step5 Decontaminate the area step4->step5 step6 Report the incident to your supervisor step5->step6

Caption: Chemical Spill Response Decision Workflow.

References

  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. [Link]

  • Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]

  • Arysta LifeScience South Africa (Pty) Ltd. MATERIAL SAFETY DATA SHEET - OXADATE. [Link]

  • RPS Group. Aldehydes exposure analysis. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]

  • Carl ROTH. Safety Data Sheet: Acetaldehyde. [Link]

  • DC Fine Chemicals. SAFETY DATA SHEET 100010-Acetaldehyde. [Link]

  • ResearchGate. Thermal Decomposition of Nitropyrazoles. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • ResearchGate. Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. [Link]

  • ResearchGate. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. [Link]

Sources

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